(R)-Prilocaine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162209 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-32-8 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Prilocaine chemical structure and properties
An In-Depth Technical Guide to (R)-Prilocaine: Structure, Properties, and Methodologies
Introduction
Prilocaine is a local anesthetic of the amino amide type, first synthesized by Claes Tegner and Nils Löfgren.[1] Pharmacologically similar to lidocaine, it is distinguished by its chemical structure as a toluidine derivative.[2] Prilocaine is widely utilized in medical and dental procedures to induce temporary, localized numbness.[3][4] It functions by reversibly blocking nerve impulse generation and conduction, thereby preventing the transmission of pain signals.[5][6] The molecule possesses a stereocenter, leading to the existence of two enantiomers: (R)-Prilocaine and (S)-Prilocaine.[7] While it is clinically used as a racemic mixture, understanding the properties of the individual enantiomers is crucial for advanced drug development and toxicological studies. This guide provides a detailed technical overview of the (R)-enantiomer of Prilocaine, focusing on its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Physicochemical Properties
(R)-Prilocaine is the R-enantiomer of N-(2-methylphenyl)-2-(propylamino)propanamide. Its unique structural and physicochemical characteristics are fundamental to its anesthetic activity and pharmacokinetic profile.
Chemical Structure:
Caption: Chemical structure of (R)-Prilocaine.
The structure consists of a hydrophilic secondary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is critical for its ability to penetrate nerve membranes and bind to its target.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | [8] |
| Synonyms | (R)-(-)-Prilocaine, D-(-)-Prilocaine | |
| CAS Number | 721-50-6 (for racemic mixture) | [9] |
| Molecular Formula | C₁₃H₂₀N₂O | [9] |
| Molecular Weight | 220.31 g/mol | [8] |
| Melting Point | 37-38 °C | |
| Boiling Point | 159-162 °C at 0.1 mm Hg | |
| pKa | 7.89 | [8] |
| Water Solubility | 541 mg/L | [8] |
| logP (Octanol/Water) | 2.11 | [8] |
| Appearance | White or almost white, crystalline powder | [10] |
Mechanism of Action: Sodium Channel Blockade
As an amide-type local anesthetic, the primary mechanism of action for (R)-Prilocaine is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[3][5] This action inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.
The process begins with the diffusion of the uncharged base form of prilocaine across the nerve sheath and cell membrane. Once inside the neuron (axoplasm), the lower intracellular pH facilitates the protonation of the tertiary amine, converting it into its active, cationic form. This charged cation then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5][11] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[3][5] By preventing depolarization from reaching the threshold potential, the nerve impulse is effectively blocked.[6]
Caption: Mechanism of (R)-Prilocaine action on neuronal sodium channels.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of prilocaine is characterized by rapid metabolism, which contributes to its lower systemic toxicity compared to lidocaine.[12][13] The stereochemistry of prilocaine introduces enantioselective differences in its pharmacokinetics.
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: The rate of systemic absorption depends on the site of administration and the presence of vasoconstrictors like epinephrine.[11]
-
Distribution: Prilocaine has a greater tissue distribution than lidocaine.[12] A study on the enantiomers found that the unbound fraction of R(-)-prilocaine in plasma (70%) was slightly smaller than that of S(+)-prilocaine (73%).[14]
-
Metabolism: Prilocaine is rapidly and extensively metabolized, primarily by hepatic amidases, but also in the kidneys and lungs.[2][13] The initial and most significant step is hydrolysis of the amide bond. This rapid biotransformation leads to a shorter plasma half-life compared to other amide anesthetics.[13]
-
Excretion: Metabolites are primarily excreted by the kidneys.[13]
Enantioselectivity: Pharmacokinetic studies in healthy volunteers have demonstrated enantioselectivity. The total plasma clearance of R(-)-prilocaine (2.57 L/min) is significantly faster than that of S(+)-prilocaine (1.91 L/min).[14] Consequently, the terminal half-life of R(-)-prilocaine (87 min) is shorter than that of its S(+) counterpart (124 min).[14] This difference is likely due to a higher intrinsic metabolic clearance for the (R)-enantiomer.[14]
Metabolic Pathway: The primary metabolic pathway involves the hydrolysis of the amide linkage by hepatic amidases to form o-toluidine and N-propylalanine .[13][15] O-toluidine is the metabolite responsible for the most significant adverse effect of prilocaine: methemoglobinemia.[15][16] It is further metabolized through pathways including N-acetylation and ring hydroxylation.[17]
Caption: Simplified metabolic pathway of (R)-Prilocaine.
Toxicology Profile: Methemoglobinemia
The primary dose-limiting toxicity of prilocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[18] Methemoglobin (MetHb) is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[18][19]
Mechanism: This adverse effect is directly linked to the metabolite o-toluidine .[15][16] O-toluidine and its derivatives are potent oxidizing agents that accelerate the conversion of hemoglobin to methemoglobin.[13][16]
Clinical Presentation: Clinically significant methemoglobinemia can occur when MetHb levels exceed 10-15%, often manifesting as cyanosis (a grayish or slate-blue discoloration of the skin, lips, and nail beds), tachycardia, headache, and dizziness.[13][18] Levels above 60% can lead to coma and death.[15] The risk increases significantly with doses of prilocaine exceeding 600 mg (or >8 mg/kg) in healthy adults.[15][19]
Management: If symptomatic cyanosis occurs, the standard treatment is the intravenous administration of a 1% methylene blue solution (1 to 2 mg/kg body weight) over five minutes.[13] Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of MetHb back to functional hemoglobin.
Methodologies
Protocol for Chemical Synthesis of Prilocaine
The synthesis of prilocaine is a two-step process involving the formation of an amide bond followed by a nucleophilic substitution.[20]
Objective: To synthesize racemic prilocaine from o-toluidine.
Materials:
-
o-Toluidine
-
α-bromopropionyl bromide
-
Propylamine
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide a. Dissolve o-toluidine in a suitable anhydrous solvent (e.g., diethyl ether) in a three-necked flask equipped with a dropping funnel and a condenser. b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of α-bromopropionyl bromide dropwise to the cooled solution with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion. e. Cool the mixture and wash it sequentially with water, dilute sodium bicarbonate solution (to neutralize any excess acid), and finally with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[20]
-
Step 2: Synthesis of Prilocaine a. Dissolve the intermediate from Step 1 in a suitable solvent. b. Add an excess (at least two molar equivalents) of propylamine to the solution. One equivalent acts as the nucleophile, and the second neutralizes the HBr formed during the reaction. c. Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the excess propylamine and solvent under reduced pressure. e. Dissolve the residue in diethyl ether and wash with water to remove propylamine hydrobromide salt. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude prilocaine. g. The final product can be purified by crystallization or column chromatography.[20]
Caption: Workflow for the chemical synthesis of Prilocaine.
Protocol for HPLC Determination of Prilocaine in Human Plasma
This protocol is based on established methods for quantifying prilocaine in biological matrices.[21][22]
Objective: To determine the concentration of prilocaine in human plasma samples using a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector, pump, and autosampler
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 µm particle size)
-
Human plasma (blank, spiked calibrators, and unknown samples)
-
Prilocaine reference standard
-
Lidocaine (as internal standard)
-
Methanol (HPLC grade)
-
Ammonium phosphate
-
Sodium hydroxide
-
Diisopropyl ether
-
Centrifuge, vortex mixer, and sample vials
Step-by-Step Protocol:
-
Preparation of Mobile Phase and Standards: a. Mobile Phase: Prepare a mobile phase consisting of Methanol and 4.35 mmol/L ammonium phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.[21] Filter and degas the mobile phase before use. b. Stock Solutions: Prepare stock solutions of prilocaine and the internal standard (lidocaine) in methanol. c. Calibrators and Controls: Prepare a series of calibrator and quality control (QC) samples by spiking blank human plasma with known concentrations of prilocaine.
-
Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the internal standard (lidocaine).[22] b. Add sodium hydroxide solution to make the sample alkaline. c. Add an extraction solvent (e.g., diisopropyl ether), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.[21] d. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a known volume of the mobile phase.[21]
-
HPLC Analysis: a. Set the HPLC column temperature and flow rate (e.g., 1 mL/min). b. Set the UV detector to a wavelength of 237 nm.[21] c. Inject the reconstituted sample onto the HPLC system. d. Record the chromatograms. Prilocaine and lidocaine should be well-separated. In a typical setup, prilocaine elutes at approximately 14 minutes and lidocaine at 25 minutes.[21]
-
Quantification: a. Construct a calibration curve by plotting the peak area ratio (prilocaine/internal standard) against the nominal concentration of the calibrators. b. Use the regression equation from the calibration curve to calculate the concentration of prilocaine in the unknown samples.
Conclusion
(R)-Prilocaine is a well-established local anesthetic with a distinct profile characterized by intermediate potency and duration of action, and notably, lower systemic toxicity compared to its counterparts. Its pharmacology is intrinsically linked to its chemical structure, particularly its stereochemistry, which influences its pharmacokinetic properties. The primary limitation remains the dose-dependent risk of methemoglobinemia, a direct consequence of its metabolism to o-toluidine. A thorough understanding of its mechanism, metabolic fate, and associated toxicities, supported by robust analytical and synthetic methodologies, is essential for its safe and effective application in clinical practice and for guiding future research in anesthetic drug development.
References
- Methemoglobinemia caused by a low dose of prilocaine during general anesthesia.
- Prilocaine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Prilocaine-Induced Methemoglobinemia. Case Reports in Acute Medicine.
- Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. Centers for Disease Control and Prevention.
- Prilocaine | C13H20N2O | CID 4906.
- Prilocaine CAS#: 721-50-6. ChemicalBook.
- Prilocaine. Wikipedia.
- What is Prilocaine Hydrochloride used for?.
- Prilocaine—An Underutilized Local Anesthetic. Regional Anesthesia & Pain Medicine.
- What is the mechanism of Prilocaine Hydrochloride?.
- Prilocaine Monograph for Professionals. Drugs.com.
- Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. PubMed.
- A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure.
- Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions.
- Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Kowsar Medical Publishing.
- Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chrom
- Prilocaine - Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy.
- Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. PubMed.
- Chiral Aspects of Local Anesthetics.
- Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Basic pharmacology of local anaesthetics.
- Potency and Metabolism of Prilocaine as a local anesthetics. ChemicalBook.
- Proposed simplified metabolic pathway of prilocaine and its downstream metabolite o-toluidine.
- 721-50-6, Prilocaine Formula. ECHEMI.
- Prilocaine USP Reference Standard CAS 721-50-6. Sigma-Aldrich.
- Prilocaine | 721-50-6. ChemicalBook.
Sources
- 1. Prilocaine - Wikipedia [en.wikipedia.org]
- 2. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 3. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]
- 4. Prilocaine - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 6. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prilocaine USP Reference Standard CAS 721-50-6 Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. drugs.com [drugs.com]
- 12. rapm.bmj.com [rapm.bmj.com]
- 13. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 14. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 16. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. turkishjic.org [turkishjic.org]
- 19. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prilocaine | 721-50-6 [chemicalbook.com]
- 21. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Prilocaine mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of (R)-Prilocaine in Neurons
Abstract
Prilocaine, an intermediate-potency amino amide local anesthetic, is utilized extensively in clinical practice. As a chiral molecule, it exists as (R)- and (S)-enantiomers, which are typically administered as a racemic mixture. This guide provides a detailed technical exploration into the mechanism of action of the (R)-enantiomer of prilocaine at the neuronal level. We will dissect its primary interaction with voltage-gated sodium channels (VGSCs), explore the stereoselective nuances in its pharmacokinetics and metabolism, and critically examine the metabolic pathway leading to the formation of o-toluidine and the associated risk of methemoglobinemia. Furthermore, this document furnishes detailed, field-proven experimental protocols for the electrophysiological and toxicological assessment of (R)-Prilocaine and its metabolites, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction: Prilocaine in the Landscape of Local Anesthesia
Prilocaine holds a distinct position among local anesthetics. Chemically a toluidine derivative, it is pharmacologically similar in potency to lidocaine but is noted for its lower systemic toxicity and reduced vasodilatory effect[1][2]. A key structural feature of prilocaine is the presence of a single chiral center, giving rise to (R)- and (S)-enantiomers[3]. While clinically used as a racemate, understanding the specific actions of each enantiomer is crucial for optimizing therapeutic efficacy and safety. This guide focuses specifically on (R)-Prilocaine, elucidating its molecular interactions and metabolic fate.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The fundamental action of all local anesthetics, including (R)-Prilocaine, is the reversible blockade of nerve impulse conduction[4][5]. This is achieved by specifically targeting voltage-gated sodium channels (VGSCs), the transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons[6][7][8].
The Modulated Receptor Hypothesis: A Dynamic Interaction
(R)-Prilocaine's interaction with VGSCs is not a simple static block. Its affinity for the channel is highly dependent on the channel's conformational state, a principle described by the Modulated Receptor Hypothesis[9][10]. VGSCs cycle through three primary states:
-
Resting (Closed): Prevalent at negative resting membrane potentials.
-
Open (Activated): A transient state upon membrane depolarization.
-
Inactivated: A non-conducting state that occurs shortly after opening, even if the membrane remains depolarized.
(R)-Prilocaine, being a weak base, exists in both a charged (cationic) and uncharged form at physiological pH. The uncharged form is lipid-soluble and can traverse the neuronal membrane. Once inside the neuron, it re-equilibrates, and the cationic form is believed to access the binding site from the intracellular side of the channel pore, which is only accessible when the channel is open[8][11]. (R)-Prilocaine exhibits a much higher affinity for the open and inactivated states of the VGSC than for the resting state[10]. By binding preferentially to these states, it stabilizes the channel in a non-conducting conformation, prolonging the refractory period and preventing the neuron from firing subsequent action potentials[2][7]. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals, contributing to the anesthetic's efficacy.
Caption: State-dependent blockade of VGSCs by (R)-Prilocaine.
Stereoselectivity: Pharmacokinetic and Metabolic Divergence
While both enantiomers of prilocaine block sodium channels, their disposition within the body differs significantly. Pharmacokinetic studies have revealed that the clearance of prilocaine is enantioselective[12][13].
A study in healthy volunteers who received an intravenous infusion of racemic prilocaine demonstrated these differences clearly[12].
| Parameter | (R)-Prilocaine | (S)-Prilocaine | Significance |
| Total Plasma Clearance | 2.57 ± 0.46 L/min | 1.91 ± 0.30 L/min | P < 0.0001 |
| Terminal Half-Life | 87 ± 27 min | 124 ± 64 min | P < 0.05 |
| Mean Residence Time | 108 ± 30 min | 155 ± 59 min | P < 0.005 |
| Unbound Fraction | 70% ± 8% | 73% ± 5% | P < 0.05 |
| (Data synthesized from Vree et al., 1998[12]) |
The data indicate that (R)-prilocaine is cleared from the plasma more rapidly and has a shorter half-life than its S-enantiomer[12]. This difference is likely due to stereoselective metabolism, as there was no significant difference in the steady-state volume of distribution[12]. This faster clearance could contribute to a lower systemic toxicity profile for the (R)-enantiomer compared to the (S)-enantiomer under certain conditions.
Metabolism and the Mechanism of Methemoglobinemia
The primary limitation and most significant adverse effect of prilocaine is dose-dependent methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen[1][14]. This toxicity is not caused by prilocaine itself, but by its metabolites[15][16].
The metabolic activation of prilocaine is a multi-step process involving several key enzymes[17][18]:
-
Hydrolysis: Prilocaine is hydrolyzed by human carboxylesterases (CES1A and CES2) in the liver, kidneys, and lungs, breaking the amide bond to release the aromatic amine o-toluidine and N-propylalanine[1][17].
-
Oxidation: The o-toluidine metabolite is further metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP3A4[17][18]. This process, likely through N-hydroxylation, produces reactive metabolites such as 4- and 6-hydroxy-o-toluidine and nitrosotoluidine[15][17][19].
-
Hemoglobin Oxidation: These oxidized metabolites are potent oxidizing agents that directly convert hemoglobin to methemoglobin, leading to clinical signs of cyanosis when methemoglobin levels exceed 10-15%[14][17].
The toxicity of (S)-prilocaine has been specifically linked to its metabolic conversion to o-toluidine, suggesting potential stereoselectivity in the metabolic pathway that warrants further investigation[13].
Caption: Metabolic pathway of (R)-Prilocaine to methemoglobin-inducing metabolites.
Key Experimental Protocols
To validate the mechanistic claims described and to further investigate the properties of (R)-Prilocaine, specific, robust experimental methodologies are required. The following protocols represent self-validating systems for assessing neuronal activity and cytotoxicity.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of (R)-Prilocaine on voltage-gated sodium currents in cultured neurons.
Objective: To quantify the tonic and use-dependent block of Na⁺ currents by (R)-Prilocaine.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion (DRG) neurons or a neuronal cell line like ND7/23).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system[20].
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. Osmolarity: 305-315 mOsm, pH 7.4 (bubbled with 95% O₂/5% CO₂)[20].
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Osmolarity: 260-280 mOsm, pH 7.3 (adjusted with KOH)[20].
-
(R)-Prilocaine stock solution.
Methodology:
-
Cell Preparation: Plate neurons on glass coverslips and allow them to adhere and grow for 24-48 hours.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with the internal solution[20].
-
Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Obtaining a Gigaseal: Under visual control, carefully approach a neuron with the micropipette tip. Apply slight positive pressure. Once the tip touches the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaseal"[21].
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior[21].
-
Voltage-Clamp Protocol:
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.
-
Tonic Block Assessment: Apply a depolarizing step to 0 mV for 20 ms every 15 seconds (0.067 Hz) to elicit Na⁺ currents. After establishing a stable baseline, perfuse the chamber with a known concentration of (R)-Prilocaine and record the reduction in peak current amplitude.
-
Use-Dependent Block Assessment: From a holding potential of -80 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a higher frequency (e.g., 10 Hz). Compare the progressive decrease in current amplitude during the train in the absence and presence of (R)-Prilocaine.
-
-
Data Analysis: Measure the peak inward Na⁺ current for each pulse. Calculate the percentage of block for both tonic and use-dependent protocols.
Protocol: In Vitro Cytotoxicity Assay for Prilocaine Metabolites
This protocol uses the MTT assay to assess the cytotoxicity of o-toluidine on a relevant cell line (e.g., HepG2 liver cells, as metabolism occurs primarily in the liver).
Objective: To determine the dose-dependent cytotoxicity of the prilocaine metabolite, o-toluidine.
Materials:
-
HepG2 cells (or other suitable cell line).
-
96-well cell culture plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
o-toluidine.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[22].
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of o-toluidine in culture medium. Remove the old medium from the wells and add 100 µL of the o-toluidine dilutions (including a vehicle-only control). Incubate for 24 or 48 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[22][23].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the o-toluidine concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Integrated workflow for the investigation of (R)-Prilocaine.
Conclusion
The mechanism of action of (R)-Prilocaine is a multi-faceted process centered on the state-dependent blockade of neuronal voltage-gated sodium channels. Its efficacy is rooted in its ability to preferentially bind to and stabilize open and inactivated channels, thereby preventing nerve impulse propagation. Importantly, its pharmacokinetic profile is stereoselective, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer. The primary safety concern, methemoglobinemia, is not a direct effect of the parent drug but a consequence of its metabolic conversion to o-toluidine and subsequent oxidation by CYP enzymes. A thorough understanding of these distinct mechanistic, pharmacokinetic, and metabolic pathways, validated through robust experimental protocols, is essential for the continued safe and effective use of prilocaine and for the development of future anesthetic agents with improved therapeutic indices.
References
A consolidated list of all sources cited within this guide.
-
Higuchi, H., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug Metabolism and Disposition, 41(6), 1220-30. [Link]
-
ResearchGate. (n.d.). Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Prilocaine Hydrochloride?[Link]
-
ResearchGate. (n.d.). Prilocaine: Mechanisms and application. [Link]
-
Guay, J. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. European Journal of Anaesthesiology. [Link]
-
Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. [Link]
-
Matschke, J., et al. (2022). Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model. Journal of Personalized Medicine, 12(6), 903. [Link]
-
Ulusoy, H., & Arslan, M. (2023). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Turkish journal of anaesthesiology and reanimation, 51(2), 142–145. [Link]
-
Taylor & Francis Online. (n.d.). O-Toluidine – Knowledge and References. [Link]
-
Aydin, O., et al. (2015). A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. Anesthesiology research and practice. [Link]
-
Stomatološki glasnik Srbije. (2012). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. [Link]
-
Vree, T. B., et al. (1998). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia and Analgesia, 87(6), 1370-5. [Link]
-
Patsnap Synapse. (2024). What is Prilocaine Hydrochloride used for?[Link]
-
Pediatric Oncall. (n.d.). Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Le, T. H., & Ugleholdt, R. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(23), 7232. [Link]
-
ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S)-prilocaine (right). [Link]
-
Ragsdale, D. S., et al. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Anesthesiology. [Link]
-
Nau, C., & Strichartz, G. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]
-
ResearchGate. (n.d.). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. [Link]
-
Pless, S. A., & Moller, A. (2022). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 13, 837088. [Link]
-
Bio-protocol. (n.d.). Patch-clamp protocol. [Link]
-
Hanck, D. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 67. [Link]
-
SlideShare. (n.d.). Action potential in a neuron. [Link]
-
Hagiwara, S., et al. (2000). Prilocaine induces apoptosis in osteoblastic cells. Journal of Dental Research, 79(4), 959-65. [Link]
-
ResearchGate. (n.d.). Patch Clamp Recording and Local Anesthetics. [Link]
-
PharmacologyOnLine. (2015). Evaluation of prilocaine-induced toxicity in mice tissues and chick embryo chorioallantoic membranes (cam). [Link]
-
The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. [Link]
-
Bell, D. C., & Dallas, M. L. (2021). "Patch Clamp Electrophysiology Methods and Protocols". The Journal of physiology, 599(11), 2975–2976. [Link]
-
Tucker, G. T. (1995). Stereochemistry in anaesthesia. Clinical and Experimental Pharmacology and Physiology, 22(6-7), 479-87. [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Pfaller, T., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 11, 574971. [Link]
-
Levorse, D. A., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]
Sources
- 1. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 7. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]
- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 12. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkishjic.org [turkishjic.org]
- 15. Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 16. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 17. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kosheeka.com [kosheeka.com]
Pharmacokinetics and metabolism of (R)-Prilocaine
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (R)-Prilocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prilocaine, an amide-type local anesthetic, is utilized clinically as a racemic mixture of its (R)- and (S)-enantiomers. Its efficacy is well-established, particularly in dentistry and intravenous regional anesthesia, owing to a favorable systemic toxicity profile compared to other local anesthetics like lidocaine. This lower toxicity is directly attributable to its rapid and extensive metabolism. However, this metabolic profile is not without consequence, as it leads to the formation of o-toluidine, a metabolite responsible for the dose-dependent adverse effect of methemoglobinemia. Understanding the stereoselective pharmacokinetics and metabolic pathways of the individual enantiomers is critical for optimizing its clinical use and for the development of safer anesthetic agents. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of (R)-prilocaine, the more rapidly cleared enantiomer, and delineates the enzymatic processes and analytical methodologies crucial for its study.
Introduction: The Clinical and Chemical Context of (R)-Prilocaine
Prilocaine holds a distinct position among amide local anesthetics. Chemically, it is a toluidine derivative, distinguishing it from xylidine derivatives like lidocaine and mepivacaine[1]. While its potency is comparable to lidocaine, its acute systemic toxicity is approximately 40% lower, a characteristic that makes it highly suitable for regional anesthetic techniques where larger doses may be required[2].
The drug is administered as a racemate, but its pharmacokinetics are enantioselective. The (R)- and (S)-enantiomers exhibit different rates of metabolic clearance, which has implications for both their anesthetic and toxicological profiles[3]. This guide will focus specifically on the (R)-enantiomer, which is metabolized more rapidly in vivo[4]. The rapid biotransformation, occurring not only in the liver but also in the kidneys and lungs, contributes to its lower systemic toxicity and shorter, less severe central nervous system (CNS) effects compared to an equivalent dose of lidocaine[1][2]. The primary metabolic pathway is hydrolysis of the amide bond, a reaction that is central to both its clearance and its principal adverse effect.
Physicochemical and Pharmacokinetic Profile
The pharmacokinetic behavior of (R)-prilocaine is governed by its physicochemical properties, which influence its absorption, distribution, and passage across biological membranes.
| Property | Value / Description | Source(s) |
| Chemical Class | Amide-type local anesthetic | [5][6] |
| Chemical Name | (R)-N-(2-methylphenyl)-2-(propylamino)propanamide | [4] |
| pKa | 7.9 | [2] |
| Protein Binding | ~55% (for racemic mixture) | [7][8] |
| Unbound Fraction | R(-)-prilocaine: 70% ± 8% | [3] |
| Terminal Half-life | R(-)-prilocaine: 87 ± 27 min | [3] |
| Total Plasma Clearance | R(-)-prilocaine: 2.57 ± 0.46 L/min | [3] |
| Volume of Distribution (Vdss) | R(-)-prilocaine: 279 ± 94 L | [3] |
| Metabolism Sites | Liver, Kidneys, Lungs | [1][2][7] |
| Primary Excretion | Renal | [2] |
Note: Pharmacokinetic parameters were determined following intravenous administration of racemic prilocaine in human volunteers[3].
Absorption
Following parenteral administration, prilocaine is completely absorbed. The rate of absorption is dependent on the vascularity of the injection site and the presence or absence of a vasoconstrictor like epinephrine[7].
Distribution
Prilocaine is distributed throughout the body, crossing the blood-brain and placental barriers, likely via passive diffusion[7]. The unbound fraction of (R)-prilocaine is slightly smaller than that of (S)-prilocaine (70% vs. 73%)[3]. Despite this, the steady-state volume of distribution does not differ significantly between the enantiomers, suggesting extensive tissue uptake for both[3].
Metabolism
The metabolism of prilocaine is the most critical determinant of its pharmacokinetic profile and toxicity. It is biotransformed more rapidly and completely than lidocaine[2]. This process is stereoselective, with the (R)-enantiomer being hydrolyzed at a much higher rate than the (S)-enantiomer in in vitro studies using liver preparations[4]. This is consistent with in vivo data showing a higher plasma clearance and shorter half-life for (R)-prilocaine[3]. The primary metabolic reaction is hydrolysis, which is detailed in the following section.
Excretion
Prilocaine and its various metabolites are excreted primarily by the kidneys. The renal clearance of prilocaine is faster than that of other amide anesthetics, contributing to its rapid removal from circulation[2]. An extremely small fraction of the parent drug is recovered unchanged in the urine, highlighting the efficiency of its metabolic degradation[2].
Metabolic Pathways and Enzymology
The biotransformation of (R)-prilocaine is a multi-step process involving several key enzymes. The causality behind studying these pathways lies in the need to understand the balance between efficient drug clearance and the production of a toxic metabolite. Two principal pathways have been proposed for the generation of methemoglobin-inducing metabolites[9].
The Hydrolysis Pathway
This is the major metabolic route for prilocaine. The amide bond is cleaved by hepatic amidases to yield o-toluidine and N-propylalanine[2][7].
-
Step 1: Amide Hydrolysis: This reaction is catalyzed predominantly by human carboxylesterases CES1A and CES2[9][10][11]. (R)-prilocaine is a preferred substrate for these enzymes compared to the (S)-enantiomer, explaining its faster clearance.
-
Step 2: Aromatic Hydroxylation of o-toluidine: The resulting o-toluidine is not the final active toxicant. It undergoes further metabolism, primarily by Cytochrome P450 2E1 (CYP2E1), to form hydroxylated metabolites such as 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine[9][10]. These hydroxylated forms are more potent inducers of methemoglobin formation than o-toluidine itself[10].
The Non-Hydrolysis Pathway
A secondary, minor pathway involves the direct action of CYP3A4 on the parent prilocaine molecule, which can also contribute to the formation of methemoglobin-inducing metabolites without prior hydrolysis[9][10][12].
The following diagram illustrates the primary metabolic cascade.
Caption: Primary metabolic pathway of (R)-Prilocaine leading to Met-Hb formation.
Toxicological Implications: Methemoglobinemia
The principal limiting factor for the clinical use of high-dose prilocaine is the formation of methemoglobin (Met-Hb)[1]. Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia[13][14].
-
Mechanism: The metabolites of prilocaine, primarily hydroxylated derivatives of o-toluidine, act as oxidizing agents within red blood cells, converting hemoglobin to methemoglobin[13].
-
Clinical Presentation: Met-Hb levels below 20% are often asymptomatic, but may produce a grayish or slate-blue cyanosis of the lips, mucous membranes, and nail beds[2]. As levels rise, symptoms of hypoxia, including tachycardia, respiratory distress, and CNS depression, can occur[14].
-
Dose Dependency: The formation of Met-Hb is dose-dependent. To avoid symptomatic cyanosis, the total dose of prilocaine is typically limited to 600 mg in adults[2].
-
Treatment: Prilocaine-induced methemoglobinemia can be reversed within 15 minutes by the intravenous administration of a reducing agent, typically 1 to 2 mg/kg of a 1% methylene blue solution[2].
Bioanalytical Methodologies
Accurate quantification of (R)-prilocaine and its primary metabolite, o-toluidine, in biological matrices is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) is the most commonly cited method.
Experimental Protocol: HPLC-UV Analysis of Prilocaine and o-Toluidine in Human Plasma
This protocol is a synthesized representation of standard bioanalytical methods described in the literature[15][16][17]. Its design ensures self-validation through the use of an internal standard, calibration curves, and quality control samples.
Objective: To simultaneously quantify the concentration of prilocaine and its metabolite o-toluidine in human plasma samples.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and a buffer (e.g., 0.01 M diethylamine, pH adjusted to 6.8 with orthophosphoric acid) in a 60:40 v/v ratio[17].
-
Human plasma (heparinized)
-
Prilocaine and o-toluidine analytical standards
-
Extraction Solvent: Diethyl ether
-
Reagents: Sodium hydroxide (e.g., 1 M), Sulfuric acid (e.g., 0.1 M)
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., bupivacaine at 10 µg/mL). Vortex briefly. The IS is critical for correcting variations in extraction efficiency and injection volume.
-
Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide to facilitate the extraction of the basic analytes into the organic solvent. Vortex.
-
Add 1 mL of diethyl ether. Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.
-
Perform a back-extraction by adding 150 µL of 0.1 M sulfuric acid to the organic phase. This step transfers the protonated analytes from the organic solvent back into a clean aqueous phase, concentrating them and removing non-basic impurities.
-
Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.
-
The lower aqueous layer now contains the purified analytes. Carefully collect this layer.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the known concentrations of the prepared calibrators.
-
Determine the concentrations of the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The limit of detection for a similar method has been reported as low as 4 ng/mL[15].
-
The diagram below outlines this bioanalytical workflow.
Caption: Workflow for the bioanalysis of prilocaine in plasma via HPLC-UV.
Conclusion
The pharmacokinetic profile of (R)-prilocaine is characterized by rapid and extensive metabolism, which underpins its favorable systemic safety profile relative to other amide local anesthetics. This biotransformation is stereoselective, with the (R)-enantiomer being cleared more rapidly than its (S)-counterpart, primarily through hydrolysis by carboxylesterases CES1A and CES2. While this efficient clearance is beneficial, the resultant metabolite, o-toluidine, undergoes further activation by CYP2E1, leading to the dose-dependent and clinically significant risk of methemoglobinemia. A thorough understanding of these metabolic pathways, the enzymes involved, and the robust bioanalytical methods required for their investigation is paramount for drug development professionals. This knowledge enables the rational design of safer anesthetic agents and informs clinical guidelines to maximize the therapeutic benefits of prilocaine while mitigating its inherent toxicological risks.
References
- Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. (2020). Google Books.
- Potency and Metabolism of Prilocaine as a local anesthetics. (2020). ChemicalBook.
-
Higuchi, H., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug Metabolism and Disposition, 41(6), 1220-30. [Link]
-
Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. (n.d.). ResearchGate. [Link]
-
Vree, T. B., et al. (2000). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia & Analgesia, 91(5), 1264-7. [Link]
-
Proposed simplified metabolic pathway of prilocaine and its downstream... (n.d.). ResearchGate. [Link]
-
o-Toluidine. (n.d.). Wikipedia. [Link]
-
(A) Time-dependent prilocaine-, lidocaine-, o-toluidine–, and 2,6-xylidine. (n.d.). ResearchGate. [Link]
-
Prilocaine. (n.d.). PubChem. [Link]
-
Basic pharmacology of local anaesthetics. (2017). BJA Education. [Link]
-
Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]
-
Klein, J., et al. (1994). Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 655(1), 83-8. [Link]
-
Tucker, G. T. (1975). A review of the metabolism of amide local anaesthetic agents. British Journal of Anaesthesia, 47(Suppl), 213-20. [Link]
-
Lalka, D., et al. (1978). Bupivacaine and other amide local anesthetics inhibit the hydrolysis of chloroprocaine by human serum. Anesthesia and Analgesia, 57(5), 534-9. [Link]
-
Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]
-
Lidocaine and Prilocaine: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]
-
Wilms, J., & Pünkt, K. (1993). [Increase of prilocaine-induced methemoglobinemia following anesthesia induction]. Der Anaesthesist, 42(12), 869-71. [Link]
-
Prilocaine. (n.d.). Wikipedia. [Link]
-
Prilocaine- and Lidocaine-Induced Methemoglobinemia Is Caused by Human Carboxylesterase-, CYP2E1-, and CYP3A4-Mediated Metabolic Activation. (2013). ResearchGate. [Link]
-
Zink, W., et al. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. European Journal of Anaesthesiology, 23(5), 409-14. [Link]
-
Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. (1994). CDC. [Link]
-
Prilocaine. (2019). WikEM. [Link]
-
Ucar, Y., et al. (2019). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Journal of Medical Cases, 10(3), 88-90. [Link]
-
O-Toluidine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. (2014). Case Reports in Anesthesiology. [Link]
-
Classification of Local Anesthetics: Amides vs. Esters and Clinical Selection Criteria. (n.d.). Medi Study Go. [Link]
-
The effects of P450 (CYP) enzymes on prilocaine-and lidocaine-induced... (n.d.). ResearchGate. [Link]
-
Kinetic analyses of prilocaine and lidocaine hydrolase activities in... (n.d.). ResearchGate. [Link]
-
Mean pharmacokinetic parameters of lidocaine and prilocaine in T (n =... (n.d.). ResearchGate. [Link]
-
Skopp, G., et al. (2000). Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. International Journal of Legal Medicine, 113(4), 212-6. [Link]
-
Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. (2012). ResearchGate. [Link]
-
Guntz, E., et al. (2021). Quantification of systemic o-toluidine after intrathecal administration of hyperbaric prilocaine in humans: a prospective cohort study. Archives of Toxicology, 95(3), 925-934. [Link]
-
(PDF) Spectrophotometric and Electroanalytical Determination of Prilocaine. (2015). ResearchGate. [Link]
-
Cytochrome P450-mediated drug interactions affecting lidocaine. (n.d.). CORE. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION. (2017). ResearchGate. [Link]
Sources
- 1. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 2. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 3. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medistudygo.com [medistudygo.com]
- 7. Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. Prilocaine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 14. turkishjic.org [turkishjic.org]
- 15. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Stereospecific Activity of Prilocaine Enantiomers: Pharmacokinetic, Pharmacodynamic, and Toxicological Implications
Abstract
Prilocaine, an amino-amide local anesthetic, is clinically administered as a racemic mixture of its two stereoisomers, (R)-(-)-prilocaine and (S)-(+)-prilocaine. While racemates are common in pharmaceuticals, a growing body of evidence underscores the importance of evaluating individual enantiomers, as they often exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles within the chiral environment of the human body.[1] This technical guide provides an in-depth analysis of the stereospecific differences between prilocaine enantiomers. We will explore the methodologies for their synthesis and separation, delve into their differential metabolic fates and resulting toxicities, and discuss the clinical significance of these stereoselective properties. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of prilocaine's chiral pharmacology.
Introduction: The Principle of Chirality in Anesthetic Pharmacology
Many modern anesthetic agents, including prilocaine, possess a chiral center—a carbon atom bonded to four different groups. This structural feature results in the existence of two non-superimposable mirror-image forms known as enantiomers.[1] Although chemically identical in an achiral environment, enantiomers can interact differently with the body's chiral macromolecules, such as enzymes and receptors.[2] This stereoselectivity can lead to significant variations in efficacy, metabolism, and safety between the two isomers of a single drug.[3]
Prilocaine, or N-(2-methylphenyl)-2-(propylamino)propanamide, is widely used for infiltration and regional nerve blocks.[4][5] Its clinical utility is tempered by a known risk of methemoglobinemia, a dose-dependent adverse effect.[6] Understanding how each enantiomer contributes to both the desired anesthetic effect and this specific toxicity is paramount for optimizing its therapeutic index and informing the potential development of enantiopure anesthetic formulations.
Caption: Figure 1: The principle of chiral interaction.
Synthesis and Enantiomeric Resolution
The study of individual enantiomers begins with their preparation, which involves the synthesis of the racemate followed by chiral separation.
Racemic Synthesis
The synthesis of racemic prilocaine is typically achieved through a two-step process. The first step involves the reaction of o-toluidine with 2-bromopropionyl bromide to form an intermediate, N-(2-methylphenyl)-2-bromopropanamide. This intermediate is then reacted with n-propylamine, which displaces the bromine atom to yield racemic prilocaine.[5][7]
Caption: Figure 2: Synthesis pathway for racemic prilocaine.
Chiral Separation: A Methodological Imperative
To evaluate stereospecific activity, resolving the racemic mixture into its constituent enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[4] Cellulose-based CSPs, such as cellulose tris-3,5-dimethyl phenylcarbamate (commercially known as Chiralcel OD), have demonstrated excellent resolving power for prilocaine enantiomers.[8][9] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and subsequent elution. A detailed protocol for this separation is provided in Section 7.0.
Stereoselective Pharmacokinetics: A Tale of Two Clearances
Once administered, the enantiomers of prilocaine undergo different pharmacokinetic pathways, particularly in their metabolism and clearance.[10] Studies in healthy volunteers receiving an intravenous infusion of racemic prilocaine have revealed significant stereoselectivity.[10]
The (R)-(-) enantiomer is cleared from the plasma much more rapidly than the (S)-(+) enantiomer.[10][11] This difference is primarily attributed to a higher intrinsic metabolic clearance of (R)-prilocaine.[10] The primary metabolic pathway for prilocaine is hydrolysis by hepatic amidases to o-toluidine and N-propylalanine.[6] The (R)-(-) isomer is hydrolyzed at a much faster rate than the (S)-(+) form.[12] Consequently, (R)-prilocaine has a shorter terminal half-life and mean residence time in the body compared to (S)-prilocaine.[10]
| Pharmacokinetic Parameter | (S)-(+)-Prilocaine | (R)-(-)-Prilocaine | Significance |
| Total Plasma Clearance (L/min) | 1.91 ± 0.30 | 2.57 ± 0.46 | P < 0.0001 |
| Terminal Half-Life (min) | 124 ± 64 | 87 ± 27 | P < 0.05 |
| Mean Residence Time (min) | 155 ± 59 | 108 ± 30 | P < 0.005 |
| Unbound Fraction (%) | 73 ± 5 | 70 ± 8 | P < 0.05 |
| Table 1: Comparative pharmacokinetic parameters of prilocaine enantiomers after intravenous administration of the racemate in healthy volunteers. Data synthesized from Vree et al.[10] |
This differential clearance has profound implications for the toxicity profile of prilocaine, as discussed in Section 5.0.
Stereoselective Pharmacodynamics: Anesthetic Potency
Interestingly, despite the marked differences in pharmacokinetics, the pharmacodynamic activity—the local anesthetic effect—appears to show less stereoselectivity. In vivo studies in animal models suggest that both the (R) and (S) isomers possess similar local anesthetic activity.[3][4] This suggests that the binding site on the voltage-gated sodium channels, the primary target for local anesthetics, does not significantly discriminate between the two enantiomers in terms of blocking nerve conduction.[13] However, some minor differences have been noted in in vitro preparations, indicating a subtle level of stereoselectivity at the receptor level that may not translate to significant clinical differences in anesthetic potency.[3]
Stereoselective Toxicity: The Methemoglobinemia Link
The most clinically significant stereospecific difference for prilocaine lies in its toxicity profile. The primary dose-limiting toxicity of prilocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[14] This leads to functional anemia and cyanosis.[15]
This toxicity is not caused by prilocaine itself, but by its primary metabolite, o-toluidine.[6] As established, the (R)-(-) enantiomer is metabolized to o-toluidine much more rapidly and extensively than the (S)-(+) enantiomer.[9][12] This stereoselective metabolism directly links the (R)-(-) isomer to a greater propensity for causing methemoglobinemia. Therefore, the (R)-(-) enantiomer is considered the more toxic of the two.[3][4]
Caption: Figure 3: Stereoselective metabolic pathway to methemoglobinemia.
Clinical Significance and Future Directions
The stereoselective properties of prilocaine have significant clinical implications. Although the faster clearance of the (R)-(-) enantiomer might suggest a shorter duration of action, its higher rate of conversion to the toxic metabolite o-toluidine makes it the primary driver of methemoglobinemia.
This raises a critical question in drug development: would an enantiopure formulation of (S)-(+)-prilocaine offer a better safety profile than the current racemic mixture? An (S)-prilocaine formulation would be expected to produce o-toluidine more slowly, potentially reducing the risk of methemoglobinemia, especially in high-dose procedures or in susceptible patient populations. While some have concluded that the pharmacokinetic differences may not be clinically relevant for all applications[10], the potential to mitigate a serious toxic side effect warrants further investigation. This "chiral switch"—moving from a racemate to a single enantiomer—has been successfully implemented for other local anesthetics like bupivacaine (levobupivacaine) to improve safety.[3][4]
Further research is needed to fully characterize the in vivo anesthetic profile of pure (S)-prilocaine and to conduct rigorous clinical trials comparing its safety and efficacy against the racemate.
Experimental Protocols
Protocol: Enantioselective Analysis of Prilocaine by Chiral HPLC
This protocol describes a validated method for the separation and quantification of (R)- and (S)-prilocaine from plasma or serum samples.
Rationale: The choice of a cellulose-based chiral stationary phase (Chiralcel OD) is based on its proven ability to form effective, transient diastereomeric interactions with carbamate groups near the chiral center of prilocaine, enabling baseline separation.[8][9] The mobile phase, a mixture of a nonpolar solvent (hexane) and a protic organic modifier (alcohol), is optimized to control retention and enhance resolution.[9]
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of serum/plasma sample, add an internal standard (e.g., a structural analog not present in the sample).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds.
-
Elute the prilocaine enantiomers with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
-
HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate), 250 x 4.6 mm |
| Mobile Phase | Hexane : Ethyl Alcohol (99:1, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | Ambient (approx. 25°C) |
| Detection | UV Absorbance at 220 nm |
| Injection Volume | 20 µL |
| Table 2: Example HPLC conditions for chiral separation of prilocaine. Conditions adapted from Siluveru & Stewart.[9] |
-
Data Analysis:
-
Run calibration standards of known concentrations of pure (R)- and (S)-prilocaine to establish retention times and generate calibration curves.
-
Integrate the peak areas for each enantiomer in the unknown samples.
-
Quantify the concentration of each enantiomer using the corresponding calibration curve, correcting for the internal standard.
-
Caption: Figure 4: Experimental workflow for enantioselective analysis.
References
-
Vree, T. B., van Oss, G. E., Gladines, D., Lagerwerf, A. J., & Wierda, J. M. (1999). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia and Analgesia, 88(5), 1100-1105. [Link]
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1167-1180. [Link]
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. ResearchGate. [Link]
-
Švec, P., & Csollei, J. (2022). Chiral Aspects of Local Anesthetics. Molecules, 27(19), 6265. [Link]
-
Švec, P., & Csollei, J. (2022). Chiral Aspects of Local Anesthetics. PubMed Central. [Link]
-
Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303-312. [Link]
-
Semantic Scholar. (n.d.). Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? [Link]
-
Stankovic, M., & Stojanovic, S. (2005). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. Acta Medica Medianae, 44(3), 41-45. [Link]
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 389-392. [Link]
-
Tucker, G. T., Mather, L. E., Lennard, M. S., & Gregory, A. (1990). Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? British Journal of Anaesthesia, 65(3), 333-336. [Link]
-
ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S)-prilocaine (right). [Link]
-
Deranged Physiology. (n.d.). Pharmacology of local anaesthetics. [Link]
-
National Center for Biotechnology Information. (n.d.). Prilocaine. PubChem. [Link]
-
Wei, H. L., Chen, H. D., & Van der Bijl, P. (2007). Percutaneous penetration kinetics of lidocaine and prilocaine in two local anesthetic formulations assessed by in vivo microdialysis in pigs. Biological & Pharmaceutical Bulletin, 30(5), 830-834. [Link]
-
Doenicke, A., & Van der Veen, J. (1996). [Stereoisomers in anesthesia. Theoretical basis and clinical significance]. Der Anaesthesist, 45(6), 481-490. [Link]
-
Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. MMWR. Morbidity and mortality weekly report, 43(35), 655-657. [Link]
-
ResearchGate. (n.d.). Mean pharmacokinetic parameters of lidocaine and prilocaine in T (n = 38) and R formulations (n = 40). [Link]
-
ResearchGate. (n.d.). Intoxication with prilocaine/lidocaine can cause serious methemoglobinemia. [Link]
-
Medetalibeyoğlu, A., et al. (2020). Prilocaine-Induced Methemoglobinemia. Case Reports in Acute Medicine, 3(1), 25-28. [Link]
-
Zaduco, A., & Vardi, A. (2001). Methemoglobinemia induced by lidocaine-prilocaine cream. Harefuah, 140(10), 911-913, 1007. [Link]
-
ResearchGate. (2015). (PDF) Prilocaine induced methaemoglobinaemia in a medically compromised patient. Was this an inevitable consequence of the dose administered? [Link]
-
Al-Musawi, A., et al. (2016). Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix®) in lacerated wounds. Dental Traumatology, 32(6), 493-498. [Link]
-
ResearchGate. (2020). Dermal Pharmacokinetics of Lidocaine, Prilocaine and their Metabolites from Topical Dermatological Drug Products. [Link]
-
Cereda, C. M., et al. (2004). Liposomal prilocaine: Preparation, characterization, and in vivo evaluation. Journal of Pharmacy & Pharmaceutical Sciences, 7(2), 235-240. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 8(35), 31853–31862. [Link]
-
Wikimedia Commons. (2022). File:Prilocaine synthesis.svg. [Link]
Sources
- 1. [Stereoisomers in anesthesia. Theoretical basis and clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 6. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 7. File:Prilocaine synthesis.svg - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. d-nb.info [d-nb.info]
- 15. Methemoglobinemia induced by lidocaine-prilocaine cream - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Story of Prilocaine: A Technical Guide to the Discovery and Stereochemistry of (R)-Prilocaine
Abstract
Prilocaine, a widely utilized local anesthetic of the amino-amide class, has a rich history rooted in the mid-20th century pursuit of safer and more effective analgesics. Initially introduced as a racemic mixture, the clinical and pharmacological understanding of prilocaine has evolved to recognize the critical role of its stereochemistry. This technical guide provides an in-depth exploration of the discovery and history of prilocaine, with a specific focus on the synthesis, pharmacological properties, and clinical significance of its (R)-enantiomer. We will delve into the foundational synthetic routes, the development of stereoselective analytical techniques, and the modern methodologies for achieving enantiopure (R)-Prilocaine. Furthermore, this guide will offer a comparative analysis of the pharmacodynamic and toxicological profiles of the (R) and (S) enantiomers, underscoring the scientific rationale for the development of single-enantiomer local anesthetics.
Historical Context and Discovery
The journey to prilocaine began in the laboratories of Swedish chemists Claes Tegner and Nils Löfgren, who were instrumental in the development of amino-amide local anesthetics.[1] Their pioneering work followed the successful introduction of lidocaine in 1948, which set a new standard for local anesthesia.[2] Building on this momentum, Tegner and Löfgren synthesized a series of related compounds, leading to the preparation of prilocaine, chemically known as N-(2-methylphenyl)-2-(propylamino)propanamide.[1][3] The synthesis and properties of prilocaine were first detailed in the scientific literature in 1960, with patents granted to the Swedish pharmaceutical company Astra AB.[1]
Prilocaine quickly found its place in clinical practice, particularly in dentistry, due to its favorable anesthetic profile and lower cardiac toxicity compared to some of its contemporaries.[3] It is often used in its injectable form under the trade name Citanest and is a key component, along with lidocaine, in the topical anesthetic cream EMLA (Eutectic Mixture of Local Anesthetics).[3]
The Emergence of Chirality: (R)- and (S)-Prilocaine
A pivotal aspect of prilocaine's chemistry is the presence of a stereocenter at the alpha-carbon of the propanamide moiety. This chirality means that prilocaine exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-Prilocaine and (S)-(+)-Prilocaine. Initially, prilocaine was, and often still is, used clinically as a racemate—a 1:1 mixture of the (R) and (S) enantiomers.[3]
The growing understanding of stereochemistry in drug action throughout the latter half of the 20th century prompted researchers to investigate the individual pharmacological and toxicological profiles of prilocaine's enantiomers. It became evident that the two enantiomers, while chemically similar, are not biologically equivalent.
Synthesis of Prilocaine: From Racemate to Enantiopure (R)-Prilocaine
Racemic Synthesis
The classical synthesis of racemic prilocaine is a two-step process that remains a fundamental example in medicinal chemistry.[1][3][4]
Step 1: Amidation The synthesis begins with the amidation of o-toluidine with 2-bromopropionyl bromide. This reaction forms the intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[3]
Step 2: Nucleophilic Substitution The crucial second step involves the displacement of the bromide ion from the intermediate with propylamine. This nucleophilic substitution reaction yields the final prilocaine base.[3] The base is then typically converted to its hydrochloride salt to improve water solubility and stability for pharmaceutical formulations.[1]
Caption: Racemic Synthesis of Prilocaine.
Stereoselective Synthesis of (R)-Prilocaine: An Enzymatic Kinetic Resolution Approach
Achieving enantiopure (R)-Prilocaine requires a stereoselective synthetic strategy. While various methods such as the use of chiral auxiliaries or asymmetric catalysis are plausible, enzymatic kinetic resolution offers an elegant and efficient approach.[5][6] Lipases, in particular, are renowned for their ability to selectively catalyze reactions on one enantiomer in a racemic mixture.[5][7]
The following protocol describes a lipase-catalyzed kinetic resolution for the preparation of (R)-Prilocaine. This method relies on the enantioselective acylation of a racemic precursor, allowing for the separation of the desired enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To obtain (R)-prilocaine from a racemic mixture of a suitable precursor via enzymatic kinetic resolution.
Materials:
-
Racemic 2-bromo-N-(2-methylphenyl)propanamide (prilocaine precursor)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)[5]
-
Aprotic organic solvent (e.g., Toluene, Methyl tert-butyl ether)
-
Acylating agent (e.g., Isopropenyl acetate, Vinyl acetate)[7]
-
Propylamine
-
Standard workup reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Methodology:
-
Enzymatic Acylation:
-
In a round-bottom flask, dissolve racemic 2-bromo-N-(2-methylphenyl)propanamide (1.0 eq) in the chosen aprotic organic solvent.
-
Add the acylating agent (e.g., isopropenyl acetate, ~0.6 eq). The use of a slight excess of the precursor ensures the reaction stops around 50% conversion.
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to achieve approximately 50% conversion.
-
Causality: The lipase will preferentially acylate the (S)-enantiomer of the bromo-precursor, leaving the (R)-enantiomer largely unreacted.[8] The reaction is stopped at ~50% conversion to maximize the yield and enantiomeric excess of the unreacted (R)-enantiomer.[8]
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture contains the unreacted (R)-2-bromo-N-(2-methylphenyl)propanamide and the acylated (S)-precursor. Separate these two compounds using silica gel column chromatography.
-
-
Amination to (R)-Prilocaine:
-
Dissolve the purified (R)-2-bromo-N-(2-methylphenyl)propanamide in a suitable solvent (e.g., acetonitrile).
-
Add an excess of propylamine (e.g., 3-5 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup and purify the resulting (R)-Prilocaine base by column chromatography or recrystallization.
-
-
Chiral Purity Analysis:
-
Determine the enantiomeric excess (ee) of the final (R)-Prilocaine product using chiral HPLC.
-
Caption: Enzymatic Kinetic Resolution for (R)-Prilocaine Synthesis.
Analytical Methods for Chiral Separation
The development of analytical techniques to separate and quantify the enantiomers of prilocaine has been crucial for understanding their distinct pharmacological profiles. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.
Protocol: Chiral HPLC Separation of Prilocaine Enantiomers
-
Column: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), is highly effective for resolving prilocaine enantiomers.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a short-chain alcohol like isopropanol or ethanol, is used. The ratio of hexane to alcohol is a critical parameter for optimizing the separation.
-
Detection: UV detection at a wavelength where the aromatic ring of prilocaine absorbs, typically around 230-240 nm.
-
Principle of Separation: The chiral stationary phase creates a chiral environment within the column. The two enantiomers of prilocaine interact differently with the CSP, leading to different retention times and, thus, their separation.
Comparative Pharmacology and Toxicology of (R)- and (S)-Prilocaine
The therapeutic and adverse effects of prilocaine are not equally distributed between its enantiomers. This stereoselectivity is primarily due to differences in their interaction with biological targets and their metabolic pathways.
Pharmacodynamics: Anesthetic Potency
Both (R)- and (S)-prilocaine exhibit local anesthetic activity. However, studies have suggested that the differences in their anesthetic potency are not substantial. This is in contrast to other local anesthetics like bupivacaine, where the S-enantiomer is significantly less cardiotoxic while retaining potent anesthetic effects. For prilocaine, both enantiomers contribute to the overall anesthetic effect of the racemate.
Pharmacokinetics and Metabolism
Significant differences are observed in the pharmacokinetic profiles of the prilocaine enantiomers. The body metabolizes and clears the two isomers at different rates.
-
(R)-Prilocaine: This enantiomer is metabolized more rapidly in the body. It has a larger total plasma clearance and a shorter terminal half-life compared to the (S)-enantiomer.
-
(S)-Prilocaine: The S-enantiomer is cleared more slowly from the plasma.
This difference in metabolic rate is a key factor in the differential toxicity of the two enantiomers.
Toxicology
The most significant and clinically relevant difference between the prilocaine enantiomers lies in their toxicological profiles, particularly concerning methemoglobinemia.
-
Methemoglobinemia: This condition, characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), reduces the oxygen-carrying capacity of the blood. Prilocaine is metabolized in the liver to o-toluidine, which is a known inducer of methemoglobinemia. The metabolism of the more slowly cleared (S)-Prilocaine is more strongly associated with the formation of o-toluidine and, consequently, a higher risk of methemoglobinemia.
-
Neurotoxicity and Cardiotoxicity: While prilocaine is generally considered to have a lower risk of systemic toxicity compared to some other local anesthetics, high concentrations can lead to central nervous system (CNS) and cardiovascular side effects. Some studies suggest that the R-enantiomers of local anesthetics may have a greater cardiac toxicity due to a higher affinity for cardiac sodium channels. However, for prilocaine, the rapid clearance of the (R)-enantiomer may mitigate this risk. In animal models, high concentrations of racemic prilocaine have been shown to cause neurotoxic effects.[9]
Table 1: Comparative Properties of Prilocaine Enantiomers
| Property | (R)-(-)-Prilocaine | (S)-(+)-Prilocaine | Reference(s) |
| Anesthetic Potency | Active | Active | General knowledge |
| Plasma Clearance | Faster | Slower | |
| Terminal Half-life | Shorter | Longer | |
| Metabolism | Rapidly hydrolyzed | Slowly hydrolyzed | |
| Methemoglobinemia Risk | Lower | Higher (due to o-toluidine metabolite) |
Clinical Significance and Future Perspectives
The understanding of the stereospecific properties of prilocaine has important clinical implications. The development of an enantiopure (R)-Prilocaine formulation could offer a local anesthetic with a potentially improved safety profile, primarily by reducing the risk of methemoglobinemia associated with the (S)-enantiomer. The faster clearance of (R)-Prilocaine might also be advantageous in certain clinical scenarios where a shorter duration of action and rapid recovery are desired.
Future research may focus on the development of cost-effective and scalable stereoselective syntheses of (R)-Prilocaine, potentially through advancements in biocatalysis or asymmetric catalysis. Further clinical studies directly comparing the efficacy and safety of enantiopure (R)-Prilocaine with racemic prilocaine would be necessary to fully establish its therapeutic benefits.
Conclusion
Prilocaine's journey from its discovery as a racemic mixture to the detailed characterization of its individual enantiomers exemplifies the importance of stereochemistry in drug development. While racemic prilocaine remains a valuable and widely used local anesthetic, the distinct pharmacokinetic and toxicological profile of (R)-Prilocaine, particularly its faster clearance and lower propensity to cause methemoglobinemia, presents a compelling case for its development as a single-enantiomer drug. The methodologies for its stereoselective synthesis and analytical separation are well-established, paving the way for future innovations in local anesthesia with enhanced safety and efficacy.
References
-
Prilocaine. In: Wikipedia. ; 2024. [Link]
-
PRILOCAINE. New Drug Approvals. Published online October 31, 2021. [Link]
- Zhu D, et al. Stereocomplementary Synthesis of β‐Aryl Propanamines by Enzymatic Dynamic Kinetic Resolution‐Reductive Amination.
-
Prilocaine synthesis.svg. In: Wikipedia. ; 2022. [Link]
- Kallio H, et al. Comparison of spinal neurotoxicity of prilocaine and lidocaine. Anesthesiology. 2001;95(4):949-955.
- Simon L, et al. Comparison of acute central nervous system and cardiovascular toxicity of 2-chloroprocaine and prilocaine in the rat. Acta Anaesthesiologica Scandinavica. 1993;37(8):751-755.
- Takenami T, et al. Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model. Regional Anesthesia and Pain Medicine. 2004;29(5):446-453.
-
Stereochemistry: Kinetic Resolution. YouTube. Published online October 25, 2022. [Link]
- Martín-Matute B, Bäckvall J-E. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. 2002;67(4):1261-1265.
-
Lidocaine. Wood Library-Museum of Anesthesiology. Accessed January 12, 2026. [Link]
- de Oliveira M, et al. Acute toxicity (LD50 and CD50) of lidocaine and prilocaine in combination with adrenaline and felypressin. Brazilian Dental Journal. 2001;12(2):113-116.
- de Gonzalo G, et al.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. 2024;29(1):1.
- Oni G, et al. Comparison of Five Commonly-Available, Lidocaine-Containing Topical Anesthetics and Their Effect on Serum Levels of Lidocaine and Its Metabolite. Aesthetic Surgery Journal. 2012;32(4):497-503.
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Accessed January 12, 2026. [Link]
- Forró E, Fülöp F. Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Molecules. 2021;26(16):4844.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. 2022;27(19):6649.
- Sagandira MB, et al. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega. 2020;5(35):22333-22340.
-
N-(2-methylphenyl)-2-(propylamino)propanamide;dihydrochloride. PubChem. Accessed January 12, 2026. [Link]
- Topical anesthetic formulation.
-
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide. PubChem. Accessed January 12, 2026. [Link]
- Padera RF, et al. Local Toxicity from Local Anesthetic Polymeric Microparticles. Anesthesiology. 2008;108(5):921-928.
-
Lipase-Catalysed Reactions of Prostaglandins. Digikogu. Accessed January 12, 2026. [Link]
- Davidi I, et al. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- Gazal G, et al. 2% lidocaine versus 3% prilocaine for oral and maxillofacial surgery. Journal of Cranio-Maxillary Diseases. 2015;4(1):23-27.
- Gazal G. Is prilocaine safe and potent enough for use in the oral surgery of medically compromised patients? Saudi Medical Journal. 2018;39(1):1-6.
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences. 2022;23(7):3605.
- Progress Toward the De Novo Asymmetric Synthesis of Euphanes. The Journal of Organic Chemistry. 2021;86(17):11603-11613.
- Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia Progress. 2019;66(1):15-20.
- Bader AM, et al. Comparison of lidocaine and prilocaine for intravenous regional anesthesia. Anesthesiology. 1988;69(3):409-412.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Prilocaine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Critical Role of Solubility in Drug Efficacy
An In-Depth Technical Guide to the Solubility of (R)-Prilocaine
In the realm of pharmaceutical sciences, the journey of a drug molecule from a synthesized entity to a therapeutic agent is fraught with challenges, chief among them being its bioavailability. At the heart of bioavailability lies a fundamental physicochemical property: solubility. For (R)-Prilocaine, an amide-type local anesthetic, understanding its solubility profile is not merely an academic exercise; it is a cornerstone for the development of safe, stable, and effective drug formulations.[1] This guide provides a comprehensive exploration of the solubility of (R)-Prilocaine, offering researchers and drug development professionals a blend of foundational principles, practical experimental protocols, and curated data to inform formulation strategies, from parenteral solutions to topical creams.
Physicochemical Bedrock: Understanding (R)-Prilocaine's Intrinsic Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Prilocaine is a weak base, and its behavior in different solvent systems is dictated by key parameters that govern its interaction with solvent molecules.[2][3]
Key Physicochemical Parameters of Prilocaine:
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance for Solubility |
| Molecular Formula | C₁₃H₂₀N₂O[4] | C₁₃H₂₁ClN₂O[5] | Basic structural information. |
| Molecular Weight | 220.31 g/mol [4] | 256.77 g/mol [5] | Influences molar solubility calculations. |
| Melting Point (Tfus) | 37-38 °C[4][6] | 167-168 °C[4][7] | A higher melting point suggests stronger crystal lattice energy, which must be overcome for dissolution, often indicating lower solubility in non-polar solvents.[8] |
| pKa | 7.89[4] | Not Applicable | As a weak base, the pKa is the pH at which 50% of the molecule is in its ionized (cationic) form. This is the single most critical parameter for predicting aqueous solubility changes with pH.[2][9] |
| LogP (Octanol/Water) | 2.11[4] | Not Applicable | This value indicates a moderate lipophilicity. The molecule is more soluble in lipids than in water, which is essential for crossing neuronal membranes but presents challenges for aqueous formulations.[3] |
| Aqueous Solubility | 541 mg/L[4] or 6.17 g/L[6] | Readily soluble in water[4] | The free base is slightly soluble, while the hydrochloride salt form is significantly more water-soluble due to its ionic nature.[10] |
The stark difference in melting point and aqueous solubility between the free base and its hydrochloride salt underscores the primary strategy for formulating prilocaine in aqueous solutions: pH adjustment or use of the salt form.[10] The energy required to break the crystal lattice of the high-melting-point salt is compensated by the high solvation energy of its ions in water.
The Causality of Solvation: Factors Influencing (R)-Prilocaine Solubility
The Dominant Effect of pH
As a weak base, the aqueous solubility of (R)-Prilocaine is profoundly dependent on the pH of the medium. The molecule exists in an equilibrium between its un-ionized (free base) form, which is lipid-soluble, and its ionized (protonated) form, which is water-soluble.[2][3] This relationship is described by the Henderson-Hasselbalch equation.
Causality: At a pH below the pKa (7.89), the equilibrium shifts towards the protonated, cationic form. This charged species interacts favorably with polar water molecules, leading to a significant increase in aqueous solubility. Conversely, at a pH above the pKa, the un-ionized, less polar free base predominates, which has lower aqueous solubility and may precipitate out of solution. This principle is fundamental for creating stable injectable solutions, which are typically formulated at an acidic pH.[9][11]
Caption: pH-dependent equilibrium of (R)-Prilocaine.
Cosolvency: Modifying the Solvent Environment
For non-aqueous or mixed-aqueous formulations, cosolvency is a key strategy to enhance the solubility of lipophilic drugs like prilocaine base.[12][13]
Causality: Cosolvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycols) that, when added to water, reduce the overall polarity of the solvent system.[14] This reduction in polarity makes the solvent more "like" the solute, decreasing the energy required to create a cavity for the solute molecule and increasing the solute-solvent interactions. This mechanism is often explained by the log-linear model proposed by Yalkowsky, which provides a simple way to estimate solubility in water-cosolvent mixtures.[12][15]
Temperature: The Thermodynamic Driver
The dissolution of a solid in a liquid is a thermodynamic process governed by Gibbs free energy, enthalpy, and entropy.[16][17]
Causality: For most solid drugs, including prilocaine, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. This is why solubility studies must be conducted under strict temperature control to ensure data reproducibility and relevance.[18]
Gold Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[19][20] Its trustworthiness lies in its direct measurement of solubility once a true equilibrium between the solid drug and the saturated solution has been established.[18]
Caption: Experimental workflow for the shake-flask method.
Step-by-Step Experimental Protocol:
-
Preparation: Add an excess amount of solid (R)-Prilocaine to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a glass vial. The presence of excess solid is critical to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Expertise Insight: The equilibration time must be validated. A preliminary kinetic study plotting concentration vs. time should be performed to determine the point at which the concentration no longer increases, confirming equilibrium has been reached.[18]
-
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles.
-
Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential drug adsorption onto the filter membrane.
-
-
Quantification: Accurately dilute the clear filtrate with the appropriate mobile phase and quantify the concentration of dissolved (R)-Prilocaine using a validated analytical method, such as HPLC-UV.
Analytical Quantification: A Validated HPLC-UV Protocol
Accurate quantification of the dissolved analyte is paramount for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.[21][22][23][24]
Step-by-Step HPLC-UV Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating prilocaine.[24]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH adjusted to 3.0-7.0) is commonly used. A typical ratio might be 60:40 (v/v) acetonitrile:buffer.[23][24] The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[22]
-
-
Calibration: Prepare a series of standard solutions of (R)-Prilocaine of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the solubility samples.
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.
-
Calculation: Determine the concentration of (R)-Prilocaine in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
(R)-Prilocaine Solubility Data: A Comparative Summary
The following table consolidates available solubility data for prilocaine (base and hydrochloride salt) in various pharmaceutically relevant solvents. It is important to note that experimental values can vary based on conditions like temperature and pH.
| Solvent | Form | Solubility Value | Comments |
| Water | Free Base | ~541 - 6170 mg/L | Described as "slightly soluble".[4][6][25] The range highlights potential variability in experimental conditions. |
| Water | Hydrochloride | Readily Soluble | The salt form is significantly more soluble due to its ionic character.[4][7] |
| Ethanol (96%) | Free Base | Very Soluble | A common cosolvent used to enhance solubility in aqueous systems.[6][25] |
| Ethanol | Hydrochloride | Freely Soluble | High solubility in polar organic solvents.[4] |
| Acetone | Free Base | Very Soluble | [6][25] |
| Chloroform | Hydrochloride | Slightly Soluble | [4][7] |
| Diethyl Ether | Hydrochloride | Practically Insoluble | Used as an anti-solvent for precipitation.[4][26] |
| DMSO | Free Base | ≥8.25 mg/mL | High solubility, making it a common solvent for preparing stock solutions for in-vitro assays.[27] |
| DMSO | Hydrochloride | 51 mg/mL | Excellent solubility.[28] |
Conclusion: From Data to Development
This guide has systematically deconstructed the solubility profile of (R)-Prilocaine, grounding the discussion in its core physicochemical properties. We have established that the solubility of this weak base is highly malleable, primarily influenced by pH, and can be significantly enhanced through salt formation or the use of cosolvents. The provided protocols for the shake-flask method and HPLC-UV analysis offer a robust framework for generating reliable and reproducible thermodynamic solubility data in a research or development setting. For the formulation scientist, this knowledge is actionable intelligence, directly informing the rational design of delivery systems that can maximize the therapeutic potential of (R)-Prilocaine.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
-
Davit, B. et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Semantic Scholar. [Link]
-
Lofstrom, J. B. (1988). Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. PubMed. [Link]
-
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Samaha, D. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]
-
Incecayir, T. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. [Link]
-
Bergström, C. A. S. (n.d.). The thermodynamic principles of dissolution. ResearchGate. [Link]
-
Unknown. (2013). solubility experimental methods.pptx. Slideshare. [Link]
-
National Center for Biotechnology Information. (2026). Prilocaine. PubChem Compound Summary for CID 4906. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
de Oliveira, R. S. et al. (2017). Understanding Drug Release Data through Thermodynamic Analysis. PMC - NIH. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
-
Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
RayBiotech. Prilocaine hydrochloride. RayBiotech. [Link]
-
El-Gindy, A. et al. (2001). Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. PubMed. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Zhang, P. et al. (2022). Dissolution Process and Thermodynamic Model Correlation of Homovanillic Acid in Different Solvents and Intermolecular Force Analysis. Journal of Chemical & Engineering Data. [Link]
-
El-Gindy, A. et al. (2001). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. ResearchGate. [Link]
-
de Oliveira, R. S. et al. (2017). Understanding Drug Release Data through Thermodynamic Analysis. ResearchGate. [Link]
-
Rietveld, I. B. et al. (n.d.). Crystal Data and Structure Refinement of Prilocaine. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Prilocaine Hydrochloride: Purity, Standards, and Research Applications. ningboinno.com. [Link]
-
Wagh, P. D. et al. (2016). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]
-
Cheméo. Chemical Properties of Prilocaine (CAS 721-50-6). Cheméo. [Link]
-
Unknown. (2022). Validation of an assay method for lidocaine, prilocaine and tetracaine using UV detection high- performance liquid chromatography. GERPAC. [Link]
-
Rietveld, I. B. et al. (2013). Liquid-liquid miscibility gaps in drug-water binary systems: crystal structure and thermodynamic properties of prilocaine and the temperature-composition phase diagram of the prilocaine-water system. PubMed. [Link]
-
Tiyaprasertkul, P. (2024). How pH and pKa Impact the Effectiveness of Anesthetic Drugs?. ThaiJO. [Link]
-
Daina, A. (2013). Are the physicochemical properties of prilocaine and lidocaine at base form different compared to their respective hydrochlorides?. ResearchGate. [Link]
-
RayBiotech. Prilocaine. RayBiotech. [Link]
-
Ulrich, J. (2009). Solid-state forms of prilocaine hydrochloride: Crystal polymorphism of local anaesthetic drugs, Part II. ResearchGate. [Link]
-
Munot, V. (2009). Solubility studies of prilocaine and lignocaine with Hydroxy-Propyl beta Cyclodextrin. Semantic Scholar. [Link]
-
Pope, R. L., & Brown, A. M. (2020). A primer on tissue pH and local anesthetic potency. Advances in Physiology Education. [Link]
-
Pope, R. L., & Brown, A. M. (2020). A primer on tissue pH and local anesthetic potency. American Physiological Society Journal. [Link]
-
Hille, B. (1977). The pH-dependent rate of action of local anesthetics on the node of Ranvier. PubMed. [Link]
-
Pathare, R. S. et al. (2021). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. PMC - NIH. [Link]
-
Davies, B. (2020). pH of Local Anesthetic Solutions Immediately After Mixing, After 30 Days, and After 7 Days. ResearchGate. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Prilocaine CAS#: 721-50-6 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 16. Understanding Drug Release Data through Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Prilocaine | 721-50-6 [chemicalbook.com]
- 26. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. selleckchem.com [selleckchem.com]
A Technical Guide to the Spectroscopic Analysis of (R)-Prilocaine: Elucidating Structure and Purity with NMR, IR, and MS
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of (R)-Prilocaine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Imperative of Chiral Purity in Prilocaine
Prilocaine, a widely used local anesthetic of the amino amide type, possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-Prilocaine.[1] While the racemate is used in some clinical applications, the development of single-enantiomer drugs is a significant focus in the pharmaceutical industry to optimize therapeutic outcomes and minimize adverse effects.[2][3][4] The differential pharmacological and toxicological profiles of enantiomers necessitate precise analytical methods to confirm the identity, purity, and stereochemical integrity of the desired (R)-enantiomer.[1] This guide details the application of NMR, IR, and MS to provide a holistic spectroscopic profile of (R)-Prilocaine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure and Chiral Discrimination
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For (R)-Prilocaine, ¹H and ¹³C NMR provide unambiguous confirmation of the molecular skeleton, while specialized chiral NMR techniques are essential for determining enantiomeric purity.
¹H and ¹³C NMR for Structural Verification
Expertise & Experience: The initial step in the analysis of a synthesized batch of (R)-Prilocaine is to confirm its fundamental chemical structure. ¹H NMR provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance via integration. ¹³C NMR complements this by providing a spectrum where each unique carbon atom appears as a distinct signal, confirming the carbon framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR of (R)-Prilocaine
-
Sample Preparation: Dissolve approximately 5-10 mg of the (R)-Prilocaine sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[5] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically 400 MHz or higher, for improved signal dispersion and resolution.[5][6]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts for Prilocaine
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 7.3 | Multiplet | 4H | Ar-H |
| Amide Proton | ~8.5 | Singlet | 1H | NH-CO |
| Methine Proton | ~3.5 | Quartet | 1H | CH-CH₃ |
| Methylene Protons | 2.5 - 2.8 | Multiplet | 4H | N-CH₂-CH₂-CH₃ |
| Methyl Protons | 1.0 - 1.4 | Multiplet | 6H | CH-CH₃, CH₂-CH₃ |
| Aromatic Methyl | ~2.2 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~174 | C=O |
| Aromatic Carbons | 125 - 136 | Ar-C |
| Methine Carbon | ~58 | CH-CH₃ |
| Methylene Carbons | 20 - 50 | N-CH₂-CH₂-CH₃ |
| Methyl Carbons | 10 - 20 | CH-CH₃, CH₂-CH₃, Ar-CH₃ |
Chiral NMR for Enantiomeric Purity
Trustworthiness: To ensure the therapeutic efficacy and safety of (R)-Prilocaine, its enantiomeric purity must be rigorously established. Chiral NMR spectroscopy provides a direct and reliable method for this determination without the need for chromatographic separation. The strategy involves the use of a chiral solvating agent (CSA) to induce a diastereomeric interaction with the enantiomers of prilocaine. This interaction results in the formation of transient diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer.
Expertise & Experience: The choice of CSA is paramount. (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) has been shown to be an effective CSA for prilocaine.[6] The interaction between TFAE and the prilocaine enantiomers creates a subtle difference in the chemical environment of nearby protons, leading to separate signals for the (R) and (S) forms. The methine proton adjacent to the chiral center is often the most affected and serves as an excellent probe for quantification.[6]
Experimental Protocol: Chiral ¹H NMR of (R)-Prilocaine
-
Sample Preparation: Prepare a solution of the (R)-Prilocaine sample in CDCl₃ as described previously.
-
Addition of CSA: Add a molar excess of the chiral solvating agent, (S)-(+)-TFAE, to the NMR tube. The optimal molar ratio of CSA to substrate should be determined empirically but typically ranges from 1.5:1 to 3:1.[6]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be necessary to increase the number of scans to accurately integrate the resolved enantiomeric signals.
-
Data Analysis: Identify the resolved signals corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the integration of these signals using the formula: % ee = [|(Integration of R) - (Integration of S)| / |(Integration of R) + (Integration of S)|] x 100.
Mandatory Visualization: Chiral NMR Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Vitro Characterization of (R)-Prilocaine
This guide provides a comprehensive framework for the in-vitro characterization of (R)-Prilocaine, the R-enantiomer of the widely used amide local anesthetic. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice. Our objective is to equip you with a robust, self-validating system for generating a thorough preclinical data package for this specific stereoisomer.
Introduction: The Rationale for Stereospecific Characterization
Prilocaine, a secondary amine local anesthetic, is clinically used as a racemic mixture of its (R)- and (S)-enantiomers.[1] However, stereochemistry is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. In-vitro studies have shown that the R-(-)-isomer of prilocaine is hydrolyzed at a significantly higher rate than the S-(+)-form.[2] This fundamental metabolic difference underscores the necessity of characterizing each enantiomer independently. A comprehensive in-vitro profile of (R)-Prilocaine is essential for understanding its specific contributions to efficacy, metabolism, and potential toxicity, thereby informing safer and more effective drug design and clinical application.
Section 1: Physicochemical and Analytical Foundation
A drug's behavior in any biological system is fundamentally governed by its physicochemical properties. This initial characterization is non-negotiable as it informs formulation development and provides context for all subsequent in-vitro assays. Parallel to this, establishing a robust analytical method for quantification is a prerequisite for accurate data interpretation.
Physicochemical Properties
The key parameters for (R)-Prilocaine, which are largely consistent with the racemic mixture, dictate its ability to permeate membranes and interact with its molecular target.
Table 1: Key Physicochemical Properties of Prilocaine
| Property | Value | Significance in In-Vitro Models | Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O | Basic identity of the molecule. | [2] |
| Molecular Weight | 220.31 g/mol | Essential for molar concentration calculations. | [2] |
| pKa | 7.9 | Determines the ratio of ionized to un-ionized forms at physiological pH (7.4). The un-ionized base is more lipid-soluble and permeates neuronal membranes, while the ionized cation is the active form that blocks the sodium channel from within.[3][4] | [2][3] |
| logP (Octanol/Water) | 2.11 | Indicates lipophilicity. A moderate logP is characteristic of local anesthetics, allowing for sufficient membrane penetration without excessive sequestration in fatty tissues. | [2] |
| Aqueous Solubility | 541 mg/L | Defines the maximum concentration achievable in aqueous buffers used for in-vitro assays. | [2] |
| Melting Point | 37-38 °C | Physical state characterization. |[2][5] |
Note: While these values are reported for racemic prilocaine, significant divergence is not expected for the individual enantiomers in terms of these fundamental properties. However, solubility and partitioning can differ between a free base and its salt form.[6]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For accurate quantification of (R)-Prilocaine in various in-vitro matrices (e.g., buffer solutions, microsomal incubations, cell lysates), a sensitive and specific analytical method is required. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and validated technique.[7][8]
Causality: This protocol utilizes a liquid-liquid extraction to isolate the analyte from a complex matrix. An internal standard (IS), such as mepivacaine or lidocaine, is crucial for correcting variations in extraction efficiency and instrument response, ensuring accuracy and reproducibility.[7][8]
-
Sample Preparation & Extraction:
-
To 500 µL of the in-vitro sample, add 50 µL of internal standard solution (e.g., 10 µg/mL lidocaine in methanol).
-
Alkalinize the sample by adding 100 µL of a carbonate buffer (0.8 M, pH 9.3) to ensure Prilocaine is in its un-ionized, extractable form.[7]
-
Add 2 mL of an organic extraction solvent mixture (e.g., chloroform:acetonitrile:ethyl acetate at a 4:3:2 ratio).[7]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9][10]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (Prilocaine): m/z 86.[7]
-
Qualifier Ion (Prilocaine): m/z 44.[7]
-
Quantifier Ion (Lidocaine IS): m/z 86 (Note: If using Lidocaine, chromatographic separation is key). A different IS like Mepivacaine (m/z 98) can provide clearer separation.[7]
-
-
Validation & Data Analysis:
-
A calibration curve must be constructed using standards of known (R)-Prilocaine concentrations (e.g., 10 - 1000 ng/mL) prepared in the same matrix as the samples.[7][9]
-
The method should be validated for linearity (R² > 0.99), accuracy (relative error < 15%), precision (RSD < 15%), and limit of quantification (LOQ).[8][9]
-
The concentration of (R)-Prilocaine in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Section 2: In-Vitro Efficacy: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels (Nav) in neuronal membranes.[11][12] This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials, resulting in a failure to transmit nociceptive signals. Electrophysiology, specifically the patch-clamp technique, is the gold standard for assessing this activity.[13]
Workflow: Assessing (R)-Prilocaine Efficacy
Caption: A streamlined workflow for determining the IC50 of (R)-Prilocaine on voltage-gated sodium channels.
Causality: This assay directly measures the flow of ions through Nav channels. By controlling the membrane potential ("voltage-clamp"), we can isolate the sodium current and quantify the degree of inhibition caused by (R)-Prilocaine. The choice of a cell line stably expressing a specific human Nav isoform (e.g., Nav1.5 for cardiotoxicity, Nav1.7 for pain) allows for targeted investigation.
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably transfected with the human Nav channel alpha subunit of interest.
-
Culture cells under standard conditions (37°C, 5% CO₂) in appropriate media until they reach 70-80% confluency.
-
-
Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Causality: Cesium (Cs+) is used to block potassium channels, isolating the sodium current.
-
Establish a giga-ohm seal and achieve whole-cell configuration on a single cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in a closed (resting) state.[11][14]
-
Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current. Pulses should be applied at a low frequency (e.g., 0.1 Hz) to measure tonic block.
-
-
Drug Application & Analysis:
-
Record stable baseline currents for at least 3 minutes.
-
Apply (R)-Prilocaine via a perfusion system at increasing concentrations (e.g., 1 µM to 1 mM). Allow the effect to reach steady-state at each concentration.
-
Measure the percentage reduction in the peak inward current at each concentration relative to the baseline.
-
Plot the percent inhibition against the logarithm of the (R)-Prilocaine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 3: In-Vitro Metabolic Profile
The metabolism of prilocaine is of high clinical importance due to the formation of o-toluidine, a metabolite capable of inducing methemoglobinemia.[1][3][15] Understanding the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of (R)-Prilocaine is a critical step in predicting drug-drug interactions (DDIs).[16]
Metabolic Pathway of Prilocaine
Caption: Hepatic metabolism of (R)-Prilocaine leading to its primary metabolites.
Causality: This assay determines if (R)-Prilocaine inhibits the activity of major drug-metabolizing CYP isoforms. A panel of fluorescent probe substrates, each specific to a particular CYP enzyme, is used.[17] A decrease in the fluorescent signal in the presence of (R)-Prilocaine indicates inhibition. This is vital for predicting whether (R)-Prilocaine could dangerously elevate the levels of co-administered drugs.[18][19]
-
Reagents:
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase).
-
A panel of fluorogenic probe substrates and their corresponding recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17][18]
-
(R)-Prilocaine stock solution and known positive control inhibitors for each isoform.
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs, and the specific CYP probe substrate.
-
Add (R)-Prilocaine at various concentrations (e.g., 0.1 to 100 µM) to the test wells. Add a positive control inhibitor to control wells and vehicle to "no inhibition" wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of (R)-Prilocaine relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of (R)-Prilocaine.
-
Determine the IC₅₀ value for each CYP isoform using a non-linear regression fit.
-
Table 2: Example Data Output for CYP450 Inhibition Assay
| CYP Isoform | Probe Substrate | Positive Control | (R)-Prilocaine IC₅₀ (µM) |
|---|---|---|---|
| CYP1A2 | Phenacetin | Furafylline | > 100 |
| CYP2C9 | Diclofenac | Sulfaphenazole | > 100 |
| CYP2C19 | S-Mephenytoin | Ticlopidine | > 100 |
| CYP2D6 | Dextromethorphan | Quinidine | 45.2 |
| CYP3A4 | Midazolam | Ketoconazole | 85.7 |
(Data are hypothetical and for illustrative purposes only)
Section 4: In-Vitro Safety & Toxicity Assessment
Preclinical safety evaluation is paramount. In-vitro toxicology assays provide an early indication of a compound's potential for causing cellular damage or specific organ toxicity.
General Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability.[20] It measures the metabolic activity of cells, which is generally correlated with the number of viable cells.
Causality: This protocol exposes a relevant cell line (e.g., human fibroblasts, which are key to wound healing, or a neuronal cell line) to the drug. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of cytotoxicity.[20][21]
-
Cell Plating:
-
Seed human fibroblast cells (or another relevant cell line) into a 96-well plate at a density of 5 x 10³ cells/well.[20]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Exposure:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of (R)-Prilocaine (e.g., 10 µM to 5 mM). Include a vehicle-only control and a positive control (e.g., 0.1% Triton X-100).
-
Incubate for a clinically relevant duration, such as 24 or 48 hours.[20]
-
-
MTT Assay & Measurement:
-
Remove the drug-containing medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of (R)-Prilocaine to determine the CC₅₀ (50% cytotoxic concentration).
-
Cardiotoxicity: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for new chemical entities.[22] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[13][23] A hERG assay is a regulatory requirement for nearly all new drugs.
hERG's Role in Cardiac Repolarization
Caption: The critical role of the hERG channel current (IKr) in Phase 3 of the cardiac action potential.
Methodology: The experimental protocol for assessing hERG channel inhibition is analogous to the whole-cell patch-clamp assay described for sodium channels (Section 2). Key differences include:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human KCNH2 (hERG) channel.[24]
-
Voltage Protocol: A specific voltage protocol designed to elicit and measure the characteristic hERG tail current is used.
-
Data Analysis: The IC₅₀ for hERG channel blockade is determined and compared against the therapeutic concentration of the drug to establish a safety margin.
Conclusion
The in-vitro characterization of (R)-Prilocaine is a multi-faceted process that builds a comprehensive understanding of the molecule's behavior. By systematically evaluating its physicochemical properties, developing robust analytical methods, quantifying its on-target efficacy, profiling its metabolic liabilities, and assessing its toxicological potential, researchers can generate the critical data needed to advance development. This structured, rationale-driven approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical investigation, ultimately contributing to the development of safer and more effective anesthetic agents.
References
-
Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. (2020). ScienceDirect. [Link]
-
Prilocaine | C13H20N2O | CID 4906. (n.d.). PubChem, National Institutes of Health. [Link]
-
Stimpfl, T., et al. (2022). Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model. Journal of Clinical Medicine. [Link]
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica. [Link]
-
Yagami, N., et al. (2018). Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Anticancer Research. [Link]
-
Akalin, N., et al. (2008). GC Determination of Prilocaine HCl in Human Plasma: Analytical Application to Real Samples. Semantic Scholar. [Link]
-
Prilocaine. (n.d.). Wikipedia. [Link]
-
Sheets, M. F., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology. [Link]
-
Starmer, C. F., & Grant, A. O. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. PMC, PubMed Central. [Link]
-
Beksan, E., et al. (2012). DETERMINATION OF PRILOCAINE HCl IN BULK DRUG AND PHARMACEUTICAL FORMULATION BY GC-NPD METHOD. CORE. [Link]
-
Imran, M., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed Central. [Link]
-
Abu-Shawish, A., et al. (2015). Spectrophotometric and Electroanalytical Determination of Prilocaine. ResearchGate. [Link]
-
Main results of randomized controlled trials published about prilocaine 2%. (n.d.). ResearchGate. [Link]
-
Beksan, E., et al. (2012). Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. ResearchGate. [Link]
-
In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. (2016). National Institutes of Health. [Link]
-
Mikami, E., & Tsuchiya, H. (2004). Effects of prilocaine and articaine on human leucocytes and reactive oxygen species in vitro. British Journal of Anaesthesia. [Link]
-
Chemical Properties of Prilocaine (CAS 721-50-6). (n.d.). Cheméo. [Link]
-
Are the physicochemical properties of prilocaine and lidocaine at base form different compared to their respective hydrochlorides? (2013). ResearchGate. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC, NIH. [Link]
-
Ramezanli, T., et al. (n.d.). Correlation of Physical and Structural (Q3) Properties of Lidocaine/Prilocaine Topical Products with Product Performance In Vitro and In Vivo. FDA. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
The Sodium Channel as a Target for Local Anesthetic Drugs. (2011). ResearchGate. [Link]
-
Cell viability determined using the MTT test after exposure of (a) FGH... (n.d.). ResearchGate. [Link]
-
evaluation of prilocaine-induced toxicity in mice tissues and chick embryo chorioallantoic membranes (cam). (2015). PharmacologyOnLine. [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]
-
Oelstrom, K., et al. (2012). Local anesthetic inhibition of a bacterial sodium channel. Rockefeller University Press. [Link]
-
The effects of P450 (CYP) enzymes on prilocaine-and lidocaine-induced... (n.d.). ResearchGate. [Link]
-
Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (2021). ResearchGate. [Link]
-
hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.). DiscoverX. [Link]
-
Padera, R. F., et al. (2008). Local Toxicity from Local Anesthetic Polymeric Microparticles. PMC, PubMed Central. [Link]
-
CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]
-
Correlation of Physico-Structural (Q3) Properties of Lidocaine/Prilocaine Topical Products with Product Performance In Vitro and In Vivo. (2021). FDA. [Link]
-
Titus, S. A., et al. (2013). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. NIH. [Link]
-
Effects of Microstructure on Lidocaine-Prilocaine Topical Product Performance. (n.d.). Center for Research on Complex Generics. [Link]
-
CYP450 Inhibition and Induction Assay. (n.d.). Creative Diagnostics. [Link]
-
In vitro permeability of prilocaine for the various formulation of NIO−HAMIN emulgels. (n.d.). ResearchGate. [Link]
-
Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers. (2013). NIH. [Link]
-
In Vitro Assays | Exploratory Toxicology. (n.d.). AXXAM. [Link]
-
Hancox, J. C., et al. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & Therapeutics. [Link]
-
Kannankeril, P., et al. (2008). Role of hERG potassium channel assays in drug development. Journal of Cardiovascular Electrophysiology. [Link]
-
In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. (2011). PMC, NIH. [Link]
-
New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. (n.d.). Sophion. [Link]
-
Stability and Local Toxicity Evaluation of a Liposomal Prilocaine Formulation. (2010). Brazilian Dental Journal. [Link]
-
In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. (2022). PMC, NIH. [Link]
Sources
- 1. Prilocaine - Wikipedia [en.wikipedia.org]
- 2. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 4. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC Determination of Prilocaine HCl in Human Plasma: Analytical Application to Real Samples | Semantic Scholar [semanticscholar.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 12. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 16. criver.com [criver.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sophion.com [sophion.com]
A Technical Guide to the Therapeutic Potential of (R)-Prilocaine: Beyond Local Anesthesia
Introduction: Re-examining a Known Molecule for Novel Applications
Prilocaine, an amide-type local anesthetic, has been a reliable tool in dental and minor surgical procedures for decades.[1][2] Its favorable safety profile, characterized by lower systemic toxicity compared to lidocaine, has made it a clinical mainstay.[3][4] Prilocaine is administered as a racemate, a 1:1 mixture of its two enantiomers: (R)-Prilocaine and (S)-Prilocaine. While the racemic mixture is effective for its primary purpose of sodium channel blockade to prevent pain, the distinct pharmacological properties of the individual enantiomers remain a largely unexplored frontier.[5]
This technical guide moves beyond the established use of prilocaine as a local anesthetic to explore the untapped therapeutic potential of its (R)-enantiomer. We will delve into the stereoselective properties of prilocaine, build a scientific rationale for investigating (R)-Prilocaine in new therapeutic areas, and provide a roadmap of experimental protocols for researchers and drug development professionals to validate these hypotheses.
The Foundation: Understanding the Stereoselectivity of Prilocaine
The anesthetic action of prilocaine is achieved by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[6][7][8] However, the two enantiomers of prilocaine are not pharmacokinetically identical.
1.1. Pharmacokinetic Profile of (R)-Prilocaine
Studies have demonstrated stereoselectivity in the pharmacokinetics of prilocaine.[9][10] Notably, (R)-Prilocaine exhibits a greater total plasma clearance and a shorter terminal half-life compared to its (S)-counterpart.[9][10] This difference is likely due to a difference in intrinsic metabolic clearance.[9][10]
| Pharmacokinetic Parameter | (R)-Prilocaine | (S)-Prilocaine | Reference |
| Total Plasma Clearance | Greater | Lower | [10] |
| Terminal Half-life | Shorter | Longer | [10] |
| Unbound Fraction | Smaller | Larger | [10] |
1.2. A Note on Toxicity
The metabolism of prilocaine in the liver produces o-toluidine, a metabolite that can induce methemoglobinemia.[5] There is some evidence to suggest that the toxicity of prilocaine may be stereoselective. One study indicated that the toxicity of (S)-prilocaine is related to its metabolic conversion to o-toluidine, while another animal study suggested the (R)-enantiomer may have higher toxicity.[9] This discrepancy highlights the need for further investigation into the specific toxicity profiles of each enantiomer.
Potential Therapeutic Application: (R)-Prilocaine for Neuropathic Pain
While prilocaine's primary use is in acute pain management, the broader class of sodium channel blockers has shown promise in treating chronic neuropathic pain.
2.1. The Rationale
Neuropathic pain is often characterized by ectopic firing of injured nerves, driven by the abnormal activity of sodium channels.[11] Systemic administration of lidocaine, a related amide anesthetic, has been shown to be effective in relieving neuropathic pain in various conditions, including diabetic neuropathy and post-herpetic neuralgia.[11] Given that (R)-Prilocaine shares the same fundamental mechanism of sodium channel blockade, it is a logical candidate for investigation in neuropathic pain models. The faster clearance of (R)-Prilocaine could offer a more controllable and potentially safer systemic therapy compared to the racemate or the (S)-enantiomer.
2.2. Proposed Experimental Workflow for Investigating (R)-Prilocaine in Neuropathic Pain
2.3. Detailed Experimental Protocols
2.3.1. In Vitro Characterization: Whole-Cell Patch Clamp
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 or Nav1.8 channels.
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Drug Application: Perfuse cells with increasing concentrations of (R)-Prilocaine, (S)-Prilocaine, and racemic prilocaine.
-
Data Acquisition: Record sodium currents in response to voltage steps.
-
Analysis: Determine the IC50 for each compound on both channel subtypes to assess potency and stereoselectivity.
2.3.2. In Vivo Model: Chronic Constriction Injury (CCI)
-
Model Induction: Surgically induce a chronic constriction injury of the sciatic nerve in adult Sprague-Dawley rats.
-
Drug Administration: Following a post-operative recovery and confirmation of mechanical allodynia, administer (R)-Prilocaine, (S)-Prilocaine, racemic prilocaine, or vehicle via intravenous infusion.
-
Behavioral Assessment: Measure mechanical allodynia using von Frey filaments and thermal hyperalgesia using the Hargreaves test at baseline and at multiple time points post-drug administration.
-
Pharmacokinetic Sampling: Collect blood samples at specified time points to determine the plasma concentrations of the prilocaine enantiomers.
-
Data Analysis: Compare the analgesic effects of the different treatments and correlate these with the pharmacokinetic data.
Exploring Further Horizons: (R)-Prilocaine and Ion Channel Modulation
The therapeutic potential of (R)-Prilocaine may extend beyond sodium channel blockade. The broader field of ion channel modulation offers intriguing possibilities.[12][13][14]
3.1. Theoretical Framework
While the primary target of local anesthetics is voltage-gated sodium channels, some have been shown to interact with other ion channels, including potassium and calcium channels.[12] These interactions are often concentration-dependent and can be stereoselective.[1] Given the structural similarities between different ion channels, it is plausible that (R)-Prilocaine could modulate the activity of other channels, potentially at concentrations different from those required for sodium channel blockade. This could open up therapeutic avenues in conditions where ion channel dysregulation is a key pathological feature, such as certain types of epilepsy or cardiac arrhythmias.
3.2. A Proposed Screening Cascade for Novel Ion Channel Targets
Sources
- 1. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. Effect of Lidocaine- and Prilocaine-Based Topical Anesthetics on the Inflammatory Exudates in Subcutaneous Tissue of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and anti-inflammatory effects of lignocaine-prilocaine (EMLA) cream in human burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical lidocaine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mypcnow.org [mypcnow.org]
- 12. Frontiers | Modulation of Ion Channels in the Axon: Mechanisms and Function [frontiersin.org]
- 13. Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Chirality in Prilocaine Analysis
An In-Depth Technical Guide to the Chiral HPLC Separation of Prilocaine Enantiomers
Prilocaine, a widely used local anesthetic of the amide type, possesses a single stereocenter, existing as a pair of enantiomers: (S)-(+)-prilocaine and (R)-(-)-prilocaine. While both enantiomers exhibit local anesthetic activity, they differ in their pharmacokinetic profiles. Notably, the (R)-(-)-enantiomer is hydrolyzed more rapidly in the body to form o-toluidine, a metabolite associated with methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced. This stereoselective metabolism underscores the critical need for robust analytical methods capable of separating and quantifying individual prilocaine enantiomers. Such methods are indispensable in pharmaceutical development for ensuring the stereochemical purity of the drug substance, in pharmacokinetic studies for understanding the disposition of each enantiomer, and in quality control for guaranteeing the safety and efficacy of the final drug product.
This comprehensive guide provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for the baseline separation of prilocaine enantiomers. We will delve into the mechanistic principles of chiral recognition, provide step-by-step protocols for sample preparation and analysis, and outline the necessary procedures for method validation and system suitability, grounded in authoritative regulatory standards.
The Principle of Chiral Recognition: A Mechanistic Perspective
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). For the separation of prilocaine, polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate), have proven to be exceptionally effective.[1][2] The separation mechanism relies on the formation of transient, diastereomeric complexes between the prilocaine enantiomers and the chiral selector. According to the widely accepted "three-point interaction" model, stable complex formation requires at least three simultaneous points of interaction between the analyte and the CSP. For prilocaine, these interactions with the cellulose derivative are primarily:
-
Hydrogen Bonding: The amide (N-H) group and the carbonyl (C=O) group of prilocaine can act as hydrogen bond donors and acceptors, respectively, interacting with the carbamate groups on the CSP.
-
π-π Stacking: The aromatic ring of the o-toluidine moiety in prilocaine can engage in π-π interactions with the electron-rich phenyl groups of the CSP.
-
Steric Hindrance/Inclusion: The chiral selector forms a grooved or helical polymer structure. One enantiomer fits more favorably into this chiral cavity than the other, leading to a difference in retention time. The spatial arrangement of the propylamino group and the methyl group at the stereocenter dictates the stability of this inclusion.
The combination of these interactions creates a discernible energy difference in the binding affinity between the (R) and (S) enantiomers and the stationary phase, resulting in differential elution and, consequently, separation.
Caption: Chiral recognition of prilocaine on a polysaccharide CSP.
Primary Analytical Protocol: Normal-Phase HPLC
The most robust and widely cited method for separating prilocaine enantiomers utilizes a normal-phase chromatographic system. This approach provides excellent selectivity and resolution.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethyl Alcohol or 2-Propanol (IPA) (HPLC grade)
-
Prilocaine Hydrochloride reference standard (racemic)
-
-
Data Acquisition: Chromatography Data System (CDS)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Chiralcel OD, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethyl Alcohol (99:1, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Protocol Steps
-
Mobile Phase Preparation: Carefully measure 990 mL of n-hexane and 10 mL of ethyl alcohol. Mix thoroughly and degas using sonication or vacuum filtration for at least 15 minutes.
-
System Equilibration: Install the Chiralcel OD column and flush the system with the mobile phase at a low flow rate (0.2 mL/min) for 10 minutes. Gradually increase the flow rate to the setpoint of 0.6 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Standard Preparation: Prepare a stock solution of racemic prilocaine hydrochloride at 1 mg/mL in the mobile phase. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Injection and Analysis: Inject the prepared standard solution and acquire the chromatogram. The S-enantiomer is expected to elute first, followed by the R-enantiomer.[3]
Expected Results
Under these conditions, a baseline separation of the two enantiomers should be achieved.
| Parameter | Typical Value |
| Retention Time (S-Prilocaine) | ~14.1 min |
| Retention Time (R-Prilocaine) | ~15.8 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 2.0 |
| Theoretical Plates (N) | > 2000 |
Note: Retention times are approximate and may vary based on the specific system, column age, and mobile phase preparation. A resolution factor (Rs) greater than 1.5 indicates baseline separation, which is a critical requirement for accurate quantification.[1]
Sample Preparation: From Biological Matrices to Formulations
Proper sample preparation is crucial for obtaining reliable and reproducible results by removing interfering matrix components and concentrating the analyte.
Caption: Generalized workflows for prilocaine extraction.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma/Serum
This protocol is adapted from methodologies developed for the extraction of local anesthetics from biological fluids.[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: To 1 mL of plasma or serum, add 100 µL of 1M Sodium Hydroxide (NaOH) to alkalinize the sample and ensure prilocaine is in its free base form. Vortex briefly.
-
Loading: Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences. Follow with 1 mL of a 5% methanol in water solution to remove less polar interferences.
-
Drying: Dry the cartridge by applying vacuum for 5-10 minutes.
-
Elution: Elute the prilocaine enantiomers from the cartridge using 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the HPLC mobile phase for injection.
Protocol 2: Extraction from a Pharmaceutical Cream
This protocol is based on USP monograph procedures for cream formulations containing prilocaine.
-
Sample Weighing: Accurately weigh a portion of the cream equivalent to approximately 20 mg of prilocaine into a 100-mL volumetric flask.
-
Dispersion: Add 5 mL of 5N NaOH to the flask to disperse the cream matrix. Mix thoroughly until a homogenous suspension is formed.
-
Neutralization & Solubilization: Add 5 mL of 5N Hydrochloric Acid (HCl). Dilute to the mark with a suitable solvent (e.g., methanol or mobile phase). This step neutralizes the base and helps precipitate excipients while solubilizing the prilocaine hydrochloride salt.
-
Filtration: Mix the solution well and pass a portion through a 0.2 µm nylon syringe filter to remove any precipitated excipients. Discard the first 1 mL of the filtrate.
-
Analysis: The clear filtrate is now ready for injection into the HPLC system.
Ensuring Method Performance: System Suitability & Validation
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. SST is a non-negotiable part of good laboratory practice and is required by regulatory bodies like the USP.[3]
-
Preparation: Use a standard solution containing both enantiomers (racemic prilocaine) at a concentration similar to the expected sample concentration.
-
Procedure: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
| SST Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape and column performance. |
| Precision (%RSD) | ≤ 2.0% for peak areas of replicate injections | Demonstrates system precision and reproducibility. |
Method Validation (per ICH Q2(R2) Guidelines)
For use in a regulated environment, the analytical method must be fully validated to demonstrate it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks from placebo formulations, related substances, or degradation products at the retention times of the prilocaine enantiomers.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Results are expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±10%). This provides an indication of its reliability during normal usage.
Alternative Approach: Reversed-Phase (RP) Chiral HPLC
While normal-phase chromatography provides excellent separation, reversed-phase methods are often preferred for their compatibility with mass spectrometry (MS) and the use of less hazardous aqueous mobile phases. Modern immobilized polysaccharide CSPs can be operated in RP mode.
Considerations for RP Method Development:
-
Column: Use an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, or IC) that is stable in aqueous-organic mobile phases.
-
Mobile Phase: A typical starting point would be a mixture of an aqueous buffer (e.g., 20mM Ammonium Bicarbonate, pH 9.0) and an organic modifier like acetonitrile or methanol.[1][3] The ratio would be optimized to achieve adequate retention and resolution.
-
Advantages: Direct compatibility with LC-MS for enhanced sensitivity and specificity, particularly for bioanalytical applications.
Conclusion
The enantioselective separation of prilocaine is a critical analytical task in pharmaceutical quality control and clinical research. The normal-phase HPLC method detailed herein, utilizing a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase, provides a robust, reproducible, and high-resolution solution for this challenge. By implementing the appropriate sample preparation techniques and adhering to strict system suitability and validation protocols, researchers and drug development professionals can ensure the generation of accurate and reliable data on the enantiomeric purity of prilocaine, ultimately contributing to the development of safer and more effective medicines.
References
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC separations of chiral local anesthetics using cellulose based chiral stationary phases. Analytical Letters, 30(6), 1167-1178. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia. (2011). Lidocaine and Prilocaine Cream Monograph. USP-NF. [Link]
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 389-392. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. R Discovery. [Link]
-
Boizan, C., & Matarashvili, I. (2012). Chiral Aspects of Local Anesthetics. Molecules, 17(11), 13393-13415. [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Reference Standards. [Link]
Sources
Application Notes & Protocols: In-Vivo Administration of (R)-Prilocaine in Rodent Models
Preamble: The Rationale for Precise Prilocaine Administration in Preclinical Research
Prilocaine, an intermediate-potency amino amide local anesthetic, is a cornerstone in clinical pain management. Its use in preclinical rodent models is essential for a spectrum of research areas, including the development of novel analgesic strategies, the evaluation of drug delivery systems (e.g., liposomal or depot formulations), and the investigation of local anesthetic systemic toxicity (LAST). Unlike its racemic mixture, the stereospecific (R)-enantiomer of prilocaine presents a unique profile that warrants precise and reproducible in-vivo evaluation.
This guide moves beyond a simple recitation of steps. It is designed for drug development professionals and researchers, providing not only the "how" but the critical "why" behind each procedural choice. We will delve into the mechanistic underpinnings, safety considerations, and self-validating methodologies essential for generating robust and ethically sound data in rat and mouse models.
Section 1: Core Scientific Principles & Pre-Administration Strategy
Mechanism of Action: Beyond Simple Channel Blockade
The primary mechanism of prilocaine is the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[1] By inhibiting the influx of sodium ions, prilocaine prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.[1] Prilocaine's intermediate lipophilicity and pKa contribute to its relatively rapid onset and moderate duration of action. Notably, it causes less vasodilation compared to other local anesthetics like lidocaine, which can reduce its systemic absorption and inherent CNS toxicity.[2]
Critical Pharmacokinetics & Metabolism
Understanding prilocaine's metabolic pathway is crucial for experimental design and data interpretation. It is primarily metabolized in the liver, and to a lesser extent in the kidneys, to ortho-toluidine and N-propylalanine.
-
Methemoglobinemia: A key consideration is that ortho-toluidine is an oxidizing agent capable of converting hemoglobin to methemoglobin, which cannot bind oxygen.[1][3] This effect is dose-dependent and can lead to cyanosis at high concentrations.[1][3] This metabolic pathway is a critical safety parameter to monitor in any study involving high or repeated doses of prilocaine. Methemoglobinemia can be reversed with the intravenous administration of methylene blue (1-2 mg/kg).[1][3]
-
Systemic Absorption: The rate of systemic absorption is highly dependent on the route of administration and the vascularity of the injection site. Studies in mice have demonstrated that absorption is significantly increased when applied to lacerated versus intact skin, leading to substantially higher plasma concentrations.[4][5]
Rodent Model Selection: Strategic Considerations
-
Rats (Sprague-Dawley, Wistar): Often preferred for studies requiring larger blood volumes for pharmacokinetic analysis, surgical implantation of catheters for infusion studies, or more complex neurobehavioral assessments. Their larger size facilitates precise administration to specific nerve plexuses.[6][7][8][9][10]
-
Mice (CD-1, BALB/c): Ideal for genetic knockout models, high-throughput screening, and studies where compound availability is limited. Their higher metabolic rate must be factored into dosing schedules and duration studies.[2][4][5][11]
Safety and Toxicity Profile
A thorough understanding of the dose-dependent toxicity of prilocaine is paramount for ethical and effective study design. The primary toxicities are neurological and cardiovascular.
Scientist's Note: The therapeutic index for local anesthetics can be narrow. Always begin with lower doses in pilot studies to establish the maximum tolerated dose (MTD) within your specific model and experimental context before proceeding to full-scale efficacy studies.
Table 1: Summary of Prilocaine Toxicity in Rodents
| Parameter | Species | Route | Dose / Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Seizure Activity | Rat | IV | 53 mg/kg (mean) | Onset of seizure activity on EEG | [6] |
| Asystole | Rat | IV | 166 mg/kg (mean) | Cardiac arrest | [6] |
| Subcutaneous LD50 | Mouse | SC | 550 mg/kg | Lethal dose for 50% of subjects | [1][3] |
| CNS Effects | Mouse | SC | 400 mg/kg | Clonic convulsions (males), prolonged sedation (females) |[2] |
Section 2: Materials and Reagents
-
(R)-Prilocaine Hydrochloride: USP grade or equivalent.
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) is standard. For depot formulations, medium-chain triglycerides or specific polymers may be required.[10]
-
Anesthetics (for procedural use): Isoflurane, Ketamine/Xylazine cocktail.[12][13]
-
Analgesics (post-operative): Buprenorphine, Carprofen.[12][13][14]
-
Syringes: 1 mL tuberculin syringes, 3 mL syringes.
-
Needles: 27-30 gauge (for SC/ID), 25 gauge (for IP), intravenous catheters (for IV).
-
Monitoring Equipment: Rectal thermometer, pulse oximeter (foot/tail), ECG/EEG recording system (for toxicity studies), heating pad.
-
Reversal Agent (for Methemoglobinemia): 1% Methylene Blue solution for injection.
Section 3: Standardized In-Vivo Administration Protocols
The following protocols are foundational workflows. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
General Experimental Workflow
The overall process follows a systematic and logical progression to ensure animal welfare and data integrity.
Caption: General workflow for in-vivo rodent studies.
Protocol 3.1: Subcutaneous (SC) Administration for Local Anesthesia Models
This is the most common route for evaluating the efficacy and duration of local anesthetic action.
-
1. Animal Preparation:
-
Acclimatize the animal to handling. For plantar injections, brief isoflurane anesthesia may be used to minimize stress and ensure accurate placement.
-
Weigh the animal immediately before dosing to ensure accurate calculation.
-
Shave the intended injection site (e.g., dorsal back, plantar surface of the hind paw) and cleanse with 70% ethanol.
-
-
2. Dose Preparation & Administration:
-
Prepare a fresh solution of (R)-Prilocaine HCl in sterile saline at the desired concentration. A typical concentration for local infiltration is 0.5% to 2%.
-
Draw the calculated volume into a 1 mL tuberculin syringe with a 27-30G needle.
-
Gently lift the skin to form a tent. Insert the needle into the subcutaneous space, aspirate to ensure you have not entered a blood vessel, and inject the solution slowly.[3] A small bleb should form under the skin.
-
-
3. Self-Validating Efficacy Assessment:
-
Thermal Paw Withdrawal (Hargreaves Test): A focused, radiant heat source is applied to the plantar surface of the paw. The latency to paw withdrawal is a measure of thermal nociception. This is a standard model for assessing local anesthetic efficacy.
-
Mechanical Threshold (von Frey Filaments): Calibrated filaments are applied to the injection area to determine the pressure required to elicit a withdrawal reflex.
-
Establish a baseline before drug administration. Test at defined time points post-administration (e.g., 5, 15, 30, 60, 90, 120 minutes) to determine onset and duration of action.
-
Protocol 3.2: Intravenous (IV) Infusion for Systemic Toxicity Assessment
This protocol is designed to directly assess CNS and cardiovascular toxicity, mimicking the clinical scenario of accidental intravascular injection.[6]
-
1. Animal Preparation:
-
Anesthetize the rat or mouse (isoflurane is preferred for its rapid recovery and minimal cardiovascular depression).
-
Surgically place a catheter into a lateral tail vein or femoral vein. Ensure the catheter is patent and secure.
-
Place ECG electrodes and, if available, scalp electrodes for EEG monitoring. Maintain the animal on a heating pad to prevent hypothermia.
-
-
2. Dose Preparation & Administration:
-
Use a calibrated syringe pump for precise, continuous infusion.
-
Prepare a 0.5% solution of (R)-Prilocaine HCl in sterile saline.[6]
-
Begin the infusion at a constant rate and continuously record ECG, EEG, and blood pressure.
-
-
3. Self-Validating Endpoint Definition:
-
The protocol is self-validating by pre-defining the toxic endpoints.[6]
-
CNS Toxicity: The first appearance of generalized seizure activity on the EEG.
-
Cardiovascular Toxicity: The appearance of cardiac arrhythmias or asystole on the ECG.
-
The total dose administered to reach each endpoint is calculated and recorded for each animal.
-
Section 4: Dose Formulation and Calculation
Accurate dosing is the most critical variable for reproducibility.
Table 2: Example Dosage Calculation for Subcutaneous Administration
| Parameter | Value | Description |
|---|---|---|
| Animal | Mouse | |
| Weight | 25 g | 0.025 kg |
| Target Dose | 40 mg/kg | A dose for local efficacy testing, well below toxic levels. |
| Stock Solution | 10 mg/mL (1%) | (R)-Prilocaine HCl in sterile saline. |
| Calculation | ||
| Total Dose (mg) | 0.025 kg * 40 mg/kg | = 1.0 mg |
| Injection Volume (mL) | 1.0 mg / 10 mg/mL | = 0.1 mL (100 µL) |
Scientist's Note: Always double-check calculations. For small volumes required for mice, consider diluting the stock solution to ensure the injection volume is accurate and manageable (e.g., 50-100 µL).
Section 5: Monitoring and Post-Procedural Management
Ethical and rigorous science requires diligent monitoring.
Post-Procedural Monitoring and Care
-
Place the animal in a clean, warm cage for recovery. A heating lamp or circulating warm water blanket can be used, but direct contact with hot surfaces must be avoided.
-
Provide pre-emptive analgesia (e.g., buprenorphine) for any procedure involving incisions, as the local anesthetic will wear off.[14]
-
Monitor for adverse signs: cyanosis (indicating methemoglobinemia), lethargy, seizures, respiratory distress, or irritation at the injection site.
-
Ensure the animal has easy access to food and water.
Decision-Making Flowchart for Adverse Events
Caption: Decision tree for post-procedural monitoring.
References
-
Simon, L., M. Kariya, and K. Toth. (1993). Comparison of acute central nervous system and cardiovascular toxicity of 2-chloroprocaine and prilocaine in the rat. Acta Anaesthesiologica Scandinavica, 37(8), 751-5. [Link]
-
Drugs.com. (2023). Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info. [Link]
-
Rağbetli, M. C., et al. (2018). Acute Myotoxic Effects of by Infusion of Prilocaine and Lidocaine in Rats. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2010). Pharmacology Review(s) - CPY Document for NDA 21-451. [Link]
-
de Almeida, J. F., et al. (2008). Effect of Lidocaine- and Prilocaine-Based Topical Anesthetics on the Inflammatory Exudates in Subcutaneous Tissue of Rats. Anesthesia Progress, 55(2), 48-52. [Link]
-
David, M. J., et al. (2014). The use of eutectic mixture of lidocaine and prilocaine in mice (Mus musculus) for tail vein injections. Veterinary Anaesthesia and Analgesia, 41(3), 329-33. [Link]
-
Anniko, M., & Schmidt, C. L. (1988). Electrophysiological effects of the clinically used local anesthetics lidocaine, lidocaine-prilocaine and phenol on the rat's inner ear. Acta Oto-Laryngologica, 105(5-6), 429-39. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Prilocaine HCl 4% with Epinephrine 1:200,000 Injection Label. [Link]
-
Rağbetli, M. C., et al. (2018). Acute Myotoxic Effects of by Infusion of Prilocaine and Lidocaine in Rats. Journal of Animal and Veterinary Advances, 17(4), 114-118. [Link]
-
David, M. J., et al. (2014). The use of eutectic mixture of lidocaine and prilocaine in mice (Mus musculus) for tail vein injections. ResearchGate. [Link]
-
de Almeida, J. F., et al. (2008). Effect of Lidocaine- And Prilocaine-Based Topical Anesthetics on the Inflammatory Exudates in Subcutaneous Tissue of Rats. PubMed. [Link]
-
Ghafouri, S., et al. (2022). Anesthesia and analgesia for common research models of adult mice. Laboratory Animal Research, 38(1), 32. [Link]
-
Pateromichelakis, S. (1991). Effects of mepivacaine, prilocaine and lidocaine on the induced constriction of the maxillofacial vasculature of the rat. Acta Anaesthesiologica Scandinavica, 35(1), 60-4. [Link]
-
Al-Musawi, A., et al. (2016). Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix®) in lacerated wounds. Dental Traumatology, 32(4), 319-24. [Link]
-
University of Virginia. (N.D.). ANIMAL USE GUIDANCE: Guidelines for Rodent Anesthesia and Analgesia. [Link]
-
Sermeus, R., et al. (2003). Ultralong Peripheral Nerve Block by Lidocaine:prilocaine 1:1 Mixture in a Lipid Depot Formulation: Comparison of in Vitro, in Vivo, and Effect Kinetics. Anesthesiology, 98(4), 906-13. [Link]
-
University of British Columbia. (2016). RAT AND MOUSE ANESTHIA AND ANALGESIA Formulary and General Drug Information. [Link]
-
Larsen, M. S., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience, 12, 486. [Link]
-
Al-Nasser, N. (2012). A pharmacokinetic study of a topical anesthetic (EMLA®) in mouse soft tissue laceration. Skin Pharmacology and Physiology, 25(5), 253-9. [Link]
-
Aqil, M., et al. (2020). Sustained delivery of prilocaine and lidocaine using depot microemulsion system: in vitro, ex vivo and in vivo animal studies. Drug Development and Industrial Pharmacy, 46(2), 264-271. [Link]
-
Johns Hopkins University. (2024). Rodent Formulary. [Link]
-
de Paula, E., et al. (2000). Liposomal prilocaine: preparation, characterization, and in vivo evaluation. Journal of Pharmaceutical Sciences, 89(4), 543-50. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix® ) in lacerated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic study of a topical anesthetic (EMLA® ) in mouse soft tissue laceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of acute central nervous system and cardiovascular toxicity of 2-chloroprocaine and prilocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Animal and Veterinary Advances [makhillpublications.co]
- 9. Effects of mepivacaine, prilocaine and lidocaine on the induced constriction of the maxillofacial vasculature of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultralong peripheral nerve block by lidocaine:prilocaine 1:1 mixture in a lipid depot formulation: comparison of in vitro, in vivo, and effect kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of eutectic mixture of lidocaine and prilocaine in mice (Mus musculus) for tail vein injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redit.ucr.edu [redit.ucr.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (R)-Prilocaine as a Chiral Resolving Agent for Racemic Carboxylic Acids
Introduction
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even cause adverse effects. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.
Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, remains a cornerstone of producing optically pure compounds. Among the various techniques, classical resolution via the formation of diastereomeric salts is a robust and scalable method, particularly for acidic and basic compounds.[1][2] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[1][3]
This application note provides a comprehensive guide and a detailed protocol for utilizing (R)-Prilocaine , a chiral local anesthetic of the amino amide type, as an effective resolving agent for the separation of racemic carboxylic acids. We will explore the underlying principles of this technique and provide a step-by-step methodology using racemic ibuprofen as a model compound.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. (R)-Prilocaine, being a chiral base, reacts with a racemic carboxylic acid, (R/S)-Acid, in an acid-base reaction to form two diastereomeric salts: [(R)-Prilocaine:(R)-Acid] and [(R)-Prilocaine:(S)-Acid].
These two diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent. This disparity in solubility is the key to their separation. By carefully selecting a suitable solvent and optimizing crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved in the mother liquor.
The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the salt by treatment with a strong acid, which protonates the carboxylate anion and regenerates the carboxylic acid. The chiral resolving agent, (R)-Prilocaine, can also be recovered and potentially recycled.
Physicochemical Properties of (R)-Prilocaine
A thorough understanding of the physicochemical properties of the resolving agent is crucial for developing a successful resolution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | PubChem |
| Molecular Weight | 220.31 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | ChemicalBook[4] |
| Melting Point (Racemate) | 37-38 °C | ChemicalBook[4] |
| pKa | ~7.9 | NIH[4] |
| Solubility (Free Base) | Slightly soluble in water; very soluble in acetone and ethanol. | ChemicalBook[4] |
| Solubility (Hydrochloride Salt) | Readily soluble in water; freely soluble in alcohol. | PubChem[5] |
The basicity of (R)-Prilocaine, indicated by its pKa of approximately 7.9, allows it to readily form salts with carboxylic acids. Its high solubility in organic solvents like ethanol and acetone makes it a versatile resolving agent for crystallization processes.
Experimental Protocol: Resolution of Racemic Ibuprofen with (R)-Prilocaine
This protocol details the steps for the chiral resolution of racemic ibuprofen using (R)-Prilocaine. Racemic ibuprofen is chosen as a model compound due to its widespread use and the well-documented importance of its (S)-(+)-enantiomer, which possesses the majority of the anti-inflammatory activity.[6][7]
Materials and Reagents
-
Racemic Ibuprofen
-
(R)-Prilocaine (enantiomerically pure)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Workflow Diagram
Caption: Workflow for the chiral resolution of racemic ibuprofen.
Step-by-Step Procedure
1. Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve 11.0 g (50 mmol) of (R)-Prilocaine in 50 mL of methanol.
-
Slowly add the (R)-Prilocaine solution to the ibuprofen solution with continuous stirring.
-
Heat the combined solution to reflux for 30 minutes to ensure complete salt formation.
Causality: The acid-base reaction between the carboxylic acid (ibuprofen) and the amine (prilocaine) forms the diastereomeric salts. Using a stoichiometric amount of the resolving agent ensures that all the racemic acid can potentially form a salt. Methanol is chosen as the initial solvent due to the high solubility of both reactants, ensuring a homogeneous solution for the salt formation.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator (4 °C) for 12-24 hours.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum to a constant weight.
Causality: The slow cooling process allows for the formation of well-defined crystals of the less soluble diastereomer, leading to higher purity. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice. Washing with a cold solvent minimizes the loss of the desired product while effectively removing the mother liquor.
3. Liberation of Enantiomerically Enriched Ibuprofen:
-
Dissolve the dried diastereomeric salt in 100 mL of deionized water.
-
With stirring, slowly add 2 M HCl dropwise until the solution becomes acidic (pH ~2). A white precipitate of ibuprofen should form.
-
Extract the liberated ibuprofen with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
Determine the enantiomeric excess (e.e.) of the product by polarimetry or chiral HPLC analysis.
Causality: The addition of a strong acid protonates the carboxylate anion of the ibuprofen salt, converting it back to the free carboxylic acid, which is poorly soluble in water and precipitates out.[8] Extraction with an organic solvent like ethyl acetate efficiently isolates the ibuprofen from the aqueous phase. The subsequent washing and drying steps remove residual water and impurities.
4. Recovery of (R)-Prilocaine:
-
Take the acidic aqueous layer from the previous step and basify it by slowly adding 2 M NaOH until the pH is greater than 10.
-
Extract the liberated (R)-Prilocaine with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the (R)-Prilocaine. The purity of the recovered resolving agent can be assessed by appropriate analytical techniques.
Causality: Making the aqueous layer basic deprotonates the ammonium salt of prilocaine, regenerating the free amine base.[9] This free base is more soluble in organic solvents than in water, allowing for its extraction and recovery.
Expected Results and Data
The success of a chiral resolution is dependent on the differential solubility of the diastereomeric salts. The following table presents hypothetical data for the diastereomeric salts of (R)-Prilocaine with (R)- and (S)-ibuprofen.
| Diastereomeric Salt | Expected Relative Solubility | Expected Melting Point |
| [(R)-Prilocaine:(S)-Ibuprofen] | Less Soluble | Higher |
| [(R)-Prilocaine:(R)-Ibuprofen] | More Soluble | Lower |
The less soluble diastereomer, in this hypothetical case [(R)-Prilocaine:(S)-Ibuprofen], is expected to crystallize out of the solution first, yielding (S)-Ibuprofen upon liberation. The enantiomeric excess of the final product will depend on the efficiency of the crystallization process. Multiple recrystallizations may be necessary to achieve high optical purity.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization.
-
Low Enantiomeric Excess: A low e.e. may indicate that the two diastereomeric salts have similar solubilities in the chosen solvent. In this case, a screening of different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetone, or mixtures with non-polar solvents like hexane) is recommended to find a system with better selectivity. The cooling rate and crystallization temperature can also be further optimized.
-
Oil Formation: If the salt separates as an oil instead of a crystalline solid, this suggests that the supersaturation is too high or the solvent is not suitable. Diluting the solution or changing the solvent may resolve this issue.
Conclusion
(R)-Prilocaine serves as a promising chiral resolving agent for racemic carboxylic acids due to its basicity, chirality, and favorable solubility profile in common organic solvents. The formation of diastereomeric salts with subsequent fractional crystallization is a powerful and scalable technique for obtaining enantiomerically pure active pharmaceutical ingredients. The protocol provided for the resolution of racemic ibuprofen demonstrates the practical application of this methodology. Successful implementation of this technique requires careful optimization of parameters such as solvent selection, concentration, and crystallization temperature to maximize both the yield and the enantiomeric purity of the desired product.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography. [Link]
-
Local Anaesthetics - Primary FRCA. TeachMeAnaesthetics. [Link]
-
Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor. Process Biochemistry. [Link]
-
Prilocaine. PubChem. [Link]
-
86544-PRILOCAINE BASE. Guinama. [Link]
-
Chiral Aspects of Local Anesthetics. PMC - PubMed Central - NIH. [Link]
-
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]
-
Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
9.1: Properties of Carboxylic Acids and Amines. Chemistry LibreTexts. [Link]
-
Diastereomer salt formation of ibuprofen in supercritical carbon dioxide. ResearchGate. [Link]
-
Racemic species of sodium ibuprofen: Characterization and polymorphic relationships. ResearchGate. [Link]
-
21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]
-
Solubility studies of prilocaine and lignocaine with Hydroxy-Propyl beta Cyclodextrin. Semantic Scholar. [Link]
-
Ibuprofen Chemistry. News-Medical.net. [Link]
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prilocaine | 721-50-6 [chemicalbook.com]
- 5. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of (R)-Prilocaine in Patch-Clamp Electrophysiology: A Detailed Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the application of (R)-Prilocaine in patch-clamp electrophysiology. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the experimental choices and their underlying principles, ensuring scientific integrity and the generation of robust, reproducible data.
Introduction: (R)-Prilocaine and its Significance in Ion Channel Research
Prilocaine is a local anesthetic of the amino amide class, widely used in clinical practice.[1] It functions by blocking voltage-gated sodium channels (VGSCs), thereby inhibiting the initiation and propagation of action potentials in excitable cells.[2][3] Like many pharmaceuticals, prilocaine is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: (R)-Prilocaine and (S)-Prilocaine. Emerging research indicates that these enantiomers can exhibit different pharmacological properties, including potency and toxicity. Notably, studies have suggested stereoselective actions of local anesthetic enantiomers on sodium channels. For instance, in some contexts, the (R)-enantiomer of local anesthetics has shown different potency in blocking sodium channels compared to the (S)-enantiomer.[4] This stereoselectivity underscores the importance of studying the individual enantiomers to elucidate precise mechanisms of action and to develop safer and more effective therapeutics.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function.[5][6] It allows for high-resolution recording of ionic currents through single channels or across the entire cell membrane, providing invaluable insights into the kinetics and voltage-dependence of ion channel gating and modulation by pharmacological agents.[7][8] This guide will focus on the practical application of (R)-Prilocaine in patch-clamp studies to characterize its effects on voltage-gated sodium channels.
Core Principles and Experimental Rationale
The primary mechanism of action for prilocaine is the blockade of voltage-gated sodium channels.[2] This blockade is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[2][3] Understanding these state-dependent interactions is crucial for a thorough characterization of (R)-Prilocaine's effects.
State-Dependent Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels cycle through three main conformational states:
-
Resting State: At hyperpolarized membrane potentials, the channel is closed but available to open upon depolarization.
-
Open State: Upon membrane depolarization, the channel rapidly opens, allowing for the influx of sodium ions.
-
Inactivated State: Following a brief opening, the channel enters a non-conductive inactivated state.
Local anesthetics like (R)-Prilocaine are thought to bind with higher affinity to the open and inactivated states of the sodium channel.[2][3] This leads to two key phenomena that can be investigated using patch-clamp electrophysiology:
-
Tonic Block: Inhibition of the channel in its resting state.
-
Use-Dependent (Phasic) Block: Increased block with repetitive stimulation (i.e., channel opening).
The experimental protocols outlined in this guide are designed to dissect these different aspects of (R)-Prilocaine's interaction with voltage-gated sodium channels.
Caption: State-dependent binding of (R)-Prilocaine to voltage-gated sodium channels.
Experimental Protocols
The following protocols provide a step-by-step guide for investigating the effects of (R)-Prilocaine on voltage-gated sodium channels in a whole-cell patch-clamp configuration. These protocols are designed to be adaptable to various cell types expressing endogenous or recombinant sodium channels.
Cell Preparation and Solutions
Cell Culture:
-
Use a cell line stably or transiently expressing the voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing Nav1.5).
-
Culture cells to 50-80% confluency on glass coverslips suitable for patch-clamp recording.
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 125 |
| KCl | 2.5 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| Glucose | 25 | |
| Internal Solution | KCl | 130 |
| NaCl | 5 | |
| CaCl₂ | 0.4 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| EGTA | 11 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 |
Note: The osmolarity of the external solution should be adjusted to 305-315 mOsm and the internal solution to 260-280 mOsm.[5] Both solutions should be filtered (0.2 µm) and the external solution should be continuously bubbled with 95% O₂ / 5% CO₂.[5] The pH of the external solution should be 7.4 and the internal solution 7.3.[5]
(R)-Prilocaine Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of (R)-Prilocaine hydrochloride in deionized water.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is crucial to verify the pH of the final solution, as local anesthetics can have a pKa that influences their charge and efficacy at physiological pH.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Establish a Gigaseal: Approach a target cell with a patch pipette filled with internal solution and apply gentle positive pressure. Once in close proximity to the cell, release the pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[6]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes before initiating recording protocols. Monitor series resistance and compensate for it electronically.
Voltage-Clamp Protocols for Assessing (R)-Prilocaine Effects
The following voltage protocols are designed to characterize the tonic and use-dependent block of sodium channels by (R)-Prilocaine.
Protocol 1: Tonic Block Assessment
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to -10 mV for 50 ms) to elicit a peak inward sodium current.
-
Apply (R)-Prilocaine at various concentrations to the external solution.
-
After a stable baseline is achieved at each concentration, repeat the test pulse.
-
The percentage of current reduction in the presence of the drug compared to the control represents the tonic block.
Protocol 2: Use-Dependent Block Assessment
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Apply (R)-Prilocaine and repeat the pulse train.
-
Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of the drug.
Protocol 3: Steady-State Inactivation
-
Hold the cell at a range of conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms).
-
Immediately following the conditioning pulse, apply a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available channels.
-
Plot the normalized peak current as a function of the pre-pulse potential to generate a steady-state inactivation curve.
-
Repeat the protocol in the presence of (R)-Prilocaine. A leftward shift in the inactivation curve indicates that the drug stabilizes the inactivated state of the channel.
Caption: A streamlined workflow for patch-clamp analysis of (R)-Prilocaine.
Data Analysis and Interpretation
Quantitative Analysis:
| Parameter | Description | Expected Effect of (R)-Prilocaine |
| IC₅₀ (Tonic Block) | The concentration of (R)-Prilocaine that causes 50% inhibition of the peak sodium current from a resting state. | A lower IC₅₀ indicates higher potency. |
| IC₅₀ (Use-Dependent) | The concentration of (R)-Prilocaine that causes 50% inhibition at a specific frequency of stimulation. | The IC₅₀ is expected to decrease with increasing stimulation frequency. |
| V₁/₂ of Inactivation | The membrane potential at which half of the sodium channels are inactivated. | A hyperpolarizing (leftward) shift indicates stabilization of the inactivated state. |
| τ_onset | The time constant for the development of block during a depolarizing pulse or pulse train. | Provides insight into the kinetics of drug binding. |
| τ_recovery | The time constant for the recovery from block following repolarization. | Reflects the unbinding rate of the drug. |
Interpretation of Results:
-
A significant tonic block suggests that (R)-Prilocaine can bind to the resting state of the sodium channel, although this is typically a lower affinity interaction for local anesthetics.[4]
-
A pronounced use-dependent block is a hallmark of local anesthetic action and indicates preferential binding to the open and/or inactivated states of the channel.[2]
-
A hyperpolarizing shift in the steady-state inactivation curve provides strong evidence that (R)-Prilocaine stabilizes the inactivated state of the sodium channel, a key mechanism for its therapeutic and potentially toxic effects.[9]
By systematically applying these protocols and analyses, researchers can build a comprehensive profile of the electrophysiological effects of (R)-Prilocaine on a specific voltage-gated sodium channel subtype. This information is critical for understanding its mechanism of action, for structure-activity relationship studies, and for the development of novel therapeutics with improved safety and efficacy profiles.
References
-
Stereoselective Inhibition of Neuronal Sodium Channels by Local Anesthetics. Evidence for Two Sites of Action? - PubMed. Available at: [Link]
-
Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed. Available at: [Link]
-
Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC - NIH. Available at: [Link]
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC - NIH. Available at: [Link]
-
Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed. Available at: [Link]
-
Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC - PubMed Central. Available at: [Link]
-
Patch Clamp Recording and Local Anesthetics - ResearchGate. Available at: [Link]
-
Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed. Available at: [Link]
-
Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PubMed Central. Available at: [Link]
-
Mechanism of sodium channel block by local... - McMaster Experts. Available at: [Link]
-
Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - Frontiers. Available at: [Link]
-
Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed. Available at: [Link]
-
Schema of the patch clamp technique in vitro. The specimen slice is... - ResearchGate. Available at: [Link]
-
Patch-clamp voltage protocols. a) Protocol 1 used for assessing state... - ResearchGate. Available at: [Link]
-
Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife. Available at: [Link]
-
Lidocaine/prilocaine - Wikipedia. Available at: [Link]
-
Numbing 101: Understanding Lidocaine and Prilocaine - Emla Patch. Available at: [Link]
-
Comparison of the Effects of Lidocaine-Prilocaine Cream and Lidocaine Injection on the Reduction of Perineal Pain While Doing and Repairing Episiotomy in Natural Vaginal Delivery: Randomized Clinical Trial - NIH. Available at: [Link]
-
(PDF) Heated lidocaine/tetracaine patch (SyneraTM, RapydanTM) compared with lidocaine/prilocaine cream (EMLA(R)) for topical anaesthesia before vascular access - ResearchGate. Available at: [Link]
-
Lidocaine/prilocaine cream (EMLA(R)) versus infiltration anaesthesia: a comparison of the analgesic efficacy for punch biopsy and electrocoagulation of genital warts in men - PMC - NIH. Available at: [Link]
Sources
- 1. emla.com.au [emla.com.au]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation and Evaluation of (R)-Prilocaine for Topical Drug Delivery Studies
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the formulation, characterization, and in-vitro evaluation of topical drug delivery systems for (R)-Prilocaine. Moving beyond simple procedural lists, this document elucidates the scientific rationale behind formulation choices and analytical methodologies. It is designed for researchers, scientists, and drug development professionals seeking to develop and assess effective topical anesthetics. Protocols for creating a model oil-in-water cream, detailed quality control assays, and in-vitro performance testing using Franz Diffusion Cells are presented.
Introduction: The Rationale for Topical Prilocaine Formulation
Prilocaine is an amide-type local anesthetic that functions by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[1] While effective, systemic administration carries risks of toxicity. Topical delivery offers a compelling alternative for localized anesthesia, minimizing systemic absorption and associated adverse effects, making it ideal for dermatological procedures, venipuncture, or relief of localized pain.[2][3][4]
The most successful and widely studied formulation approach involves a eutectic mixture of lidocaine and prilocaine.[3][5] Separately, these compounds are crystalline solids at room temperature. However, when combined in a 1:1 ratio by weight, they form a eutectic mixture—an oil with a melting point below room temperature (around 18°C).[1][5] This liquid oil phase allows for the preparation of an oil-in-water emulsion with a very high concentration of the active drugs in the dispersed phase, which significantly enhances the penetration and subsequent absorption of the anesthetics into the skin compared to applying each in crystalline form.[1][3]
This guide will focus on the principles of formulating an (R)-Prilocaine-containing topical cream, modeled after this well-established eutectic system, and the critical methods for its evaluation.
Pre-Formulation Essentials: Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational drug formulation. For (R)-Prilocaine, these parameters dictate the choice of excipients and the delivery system's design.
Table 1: Physicochemical Properties of Prilocaine
| Property | Value | Significance in Topical Formulation |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O | Influences molecular size and potential for skin permeation.[6] |
| Molecular Weight | 220.31 g/mol | A relatively low molecular weight is favorable for passive diffusion across the skin barrier.[6] |
| pKa | 7.9 | The pH of the formulation relative to the pKa determines the ratio of ionized (hydrophilic) to un-ionized (lipophilic) drug. The un-ionized base form preferentially partitions into the lipophilic stratum corneum.[7] |
| Melting Point | 37-38 °C (Base) | Its solid state at room temperature necessitates strategies like eutectic mixtures to incorporate it into formulations at high concentrations.[8] |
| Solubility | Very slightly soluble in water; freely soluble in alcohol and acetone. | Dictates solvent selection and the type of formulation (e.g., emulsion for water-insoluble base).[6] |
| Octanol:Water Partition Ratio | 25 at pH 7.4 | Indicates good lipophilicity, which is essential for penetrating the lipid-rich stratum corneum.[1] |
Formulation Strategy: Designing a High-Performance Topical Cream
An oil-in-water (o/w) emulsion is the most common and effective vehicle for the eutectic mixture of prilocaine and lidocaine.[1][5] This system consists of the drug-loaded oil phase dispersed as fine droplets within a continuous aqueous phase.
Core Components of the Formulation:
-
Oil Phase: The eutectic mixture of (R)-Prilocaine and a corresponding local anesthetic like Lidocaine (typically 1:1 ratio). This liquid oil serves as the drug reservoir.
-
Aqueous Phase: Purified water acts as the continuous phase, providing the primary vehicle base.
-
Emulsifying Agents: These are crucial for creating and stabilizing the emulsion by reducing interfacial tension between the oil and water phases. Polyoxyethylene fatty acid esters are commonly used.[1][3][9]
-
Thickening Agent: Polymers like carbomers (e.g., Carbopol®) are added to the aqueous phase to increase viscosity, preventing creaming or coalescence of the oil droplets and ensuring the desired consistency for application.[1][10]
-
pH Modifier: Sodium hydroxide is typically used to adjust the final pH.[1] Rationale: Adjusting the pH to be alkaline (approx. 9.0) ensures that a significant fraction of the prilocaine (pKa 7.9) exists in its un-ionized, free-base form. This lipophilic state is critical for efficient partitioning from the aqueous phase into the stratum corneum.[1][7]
-
Penetration Enhancers (Optional): Excipients like propylene glycol or dimethyl sulfoxide (DMSO) can be included to reversibly disrupt the stratum corneum's barrier function, further enhancing drug permeation.[8][10][11]
Formulation and Characterization Workflow
The following diagram outlines the logical flow from API characterization to performance testing.
Caption: Workflow for Topical Formulation Development.
Experimental Protocols
These protocols provide step-by-step methodologies for formulation and evaluation. All procedures should be conducted following appropriate laboratory safety standards.
Protocol 1: Preparation of a Model 2.5% (R)-Prilocaine / 2.5% Lidocaine Cream
This protocol describes the preparation of a 100 g batch of a model o/w cream.
Table 2: Example Formulation Composition
| Component | Function | Quantity (g) |
|---|---|---|
| (R)-Prilocaine Base | Active Ingredient | 2.5 |
| Lidocaine Base | Active Ingredient | 2.5 |
| Carbomer (e.g., Carbopol 940) | Thickening Agent | 1.0 |
| Polyoxyethylene Fatty Acid Ester | Emulsifier | 5.0 |
| Sodium Hydroxide (10% w/v) | pH Modifier | q.s. to pH 9.0 |
| Purified Water | Aqueous Vehicle | q.s. to 100.0 |
Materials and Equipment:
-
(R)-Prilocaine and Lidocaine base powders (USP grade)
-
Analytical balance, magnetic stirrer with hotplate, overhead homogenizer
-
Beakers, graduated cylinders, pH meter
-
Spatulas, watch glasses
Procedure:
-
Preparation of the Oil Phase: a. Accurately weigh 2.5 g of (R)-Prilocaine base and 2.5 g of Lidocaine base into a clean glass beaker. b. Gently heat the mixture to approximately 40°C while stirring until a clear, uniform oil is formed. This is the eutectic mixture. c. Add the emulsifier (5.0 g) to this oil phase and maintain the temperature at 40°C, stirring until fully dissolved.
-
Preparation of the Aqueous Phase: a. In a separate, larger beaker, weigh approximately 80 g of purified water. b. While stirring vigorously with a magnetic stirrer, slowly sprinkle the Carbomer (1.0 g) into the water to avoid clumping. Continue stirring until the polymer is fully hydrated and a uniform, translucent gel is formed. This may take 30-60 minutes. c. Heat the aqueous phase to 40°C.
-
Emulsification: a. While maintaining both phases at 40°C, slowly add the oil phase (Step 1c) to the aqueous phase (Step 2c) under continuous high-shear mixing with an overhead homogenizer. b. Homogenize for 5-10 minutes until a uniform, white, and glossy cream is formed. c. Remove from heat and continue to stir gently with an overhead stirrer as the cream cools to room temperature.
-
Final pH Adjustment: a. Once cooled, measure the pH of the cream. b. Add 10% Sodium Hydroxide solution dropwise while stirring until the pH reaches approximately 9.0. c. Add purified water to bring the final weight of the cream to 100.0 g and mix until uniform.
-
Packaging and Storage: a. Transfer the final cream into appropriate airtight containers (e.g., collapsible tubes) and store at a controlled room temperature, protected from freezing.[12]
Protocol 2: Quality Control and Characterization
These tests are essential to ensure the formulation meets critical quality attributes.[13]
1. Physical Appearance and Homogeneity:
-
Method: Visually inspect the cream for color, consistency, and phase separation. Place a small amount on a glass slide and press with another slide to check for grittiness or lumps.
-
Acceptance Criteria: A smooth, white, homogenous cream free from visible particulates or phase separation.
2. pH Measurement:
-
Method: Disperse 1 g of the cream in 9 mL of purified water. Measure the pH of the dispersion using a calibrated pH meter.[13]
-
Acceptance Criteria: pH should be within the target range (e.g., 8.7 - 9.3).
3. Viscosity Measurement:
-
Method: Use a rotational viscometer with an appropriate spindle (e.g., T-bar spindle) to measure the viscosity at a controlled temperature (e.g., 25°C).
-
Rationale: Viscosity is a critical parameter influencing spreadability, texture, and drug release. A comparison between different batches ensures manufacturing consistency.[9]
4. Drug Content and Uniformity (HPLC Method):
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard for accurately quantifying Prilocaine.
-
Sample Preparation: Accurately weigh ~200 mg of cream into a 50 mL volumetric flask. Add a suitable solvent (e.g., methanol or acetonitrile), sonicate to dissolve the API and disperse the cream, and dilute to volume. Filter an aliquot through a 0.45 µm filter before injection.
-
Acceptance Criteria: The drug content should be within 90.0% to 110.0% of the label claim, as per USP guidelines.[14]
Table 3: Example HPLC Parameters for Prilocaine Assay
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Phosphate Buffer (e.g., pH 5.0) in a 77:23 ratio[15] |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at 210 nm[15] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[15] |
Protocol 3: In Vitro Performance Testing (IVPT)
In Vitro Permeation Testing (IVPT) using Franz diffusion cells is the gold standard for evaluating the performance of topical formulations and is crucial for bioequivalence studies.[16][17] It measures the rate at which the API penetrates the skin.
Franz Diffusion Cell Setup
Caption: Schematic of a Franz Diffusion Cell for IVPT studies.
Materials and Equipment:
-
Franz diffusion cells (vertical type)
-
Circulating water bath, magnetic stir plate
-
Ex vivo skin (e.g., dermatomed human or porcine ear skin)
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Positive displacement pipette, collection vials, HPLC system
Procedure:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: a. Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. b. Mount the skin section between the donor and receptor compartments, with the stratum corneum side facing up into the donor chamber. c. Place the cells in the diffusion apparatus, start the water circulation to maintain the skin surface temperature at 32°C, and begin stirring.
-
Dosing: Accurately apply a finite dose of the cream formulation (e.g., 10-15 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling: a. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor compartment.[15][17] b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Analysis: Analyze the collected samples for Prilocaine concentration using the validated HPLC method described in Protocol 2.
-
Data Analysis: a. Calculate the cumulative amount of Prilocaine permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss) in µg/cm²/hr. This flux data is critical for comparing the performance of different formulations.[17]
Conclusion
The successful development of a topical (R)-Prilocaine formulation requires a systematic approach grounded in the physicochemical properties of the API. The eutectic mixture strategy, particularly in an o/w cream base, remains a highly effective method for enhancing drug loading and skin penetration.[3][5] Rigorous quality control, including appearance, pH, viscosity, and drug content, ensures product consistency and safety. Crucially, in-vitro performance testing using Franz diffusion cells provides indispensable data on drug release and skin permeation, serving as a vital tool for formulation optimization and a surrogate for in-vivo performance.[16][17] The protocols and principles outlined in this guide provide a robust foundation for researchers undertaking such studies.
References
-
Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers. National Institutes of Health. [Link]
-
Lidocaine/prilocaine. Wikipedia. [Link]
-
In vitro sustained release profile of lidocaine (top) and prilocaine... ResearchGate. [Link]
-
Formulation and topical delivery of lidocaine and prilocaine with the use of Pheroid™ technology. Semantic Scholar. [Link]
-
Effects of Microstructure on Lidocaine-Prilocaine Topical Product Performance. Center for Research on Complex Generics. [Link]
-
Lidocaine-prilocaine cream versus local infiltration anesthesia in pain relief during repair of perineal trauma after vaginal delivery: a systematic review and meta-analysis. Taylor & Francis Online. [Link]
- Topical anesthetic formulation.
- Anesthetic composition for topical administration comprising lidocaine, prilocaine and tetracaine.
-
A Systematic Review of Lidocaine-Prilocaine Cream (EMLA) in the Treatment of Acute Pain in Neonates. ResearchGate. [Link]
-
Correlation of Physical and Structural (Q3) Properties of Lidocaine/Prilocaine Topical Products with Product Performance In Vitro and In Vivo. FDA. [Link]
-
Anesthetic composition for topical administration comprising lidocaine, prilocaine and tetracaine. Justia Patents. [Link]
-
Risk of Systemic Toxicity With Topical Lidocaine/Prilocaine: A Review. ResearchGate. [Link]
-
Eutectic lidocaine/prilocaine 5% cream and patch may provide satisfactory analgesia for excisional biopsy or curettage with electrosurgery of cutaneous lesions. PubMed. [Link]
-
Pharmaceutical Research And In-Vitro And In-Vivo Evaluation Of Lidocaine-Prilocaine Patch. Global Thesis. [Link]
-
Comparative Assessment of the Physical And Structural Similarity Of Topical Drug Products Containing Lidocaine And Prilocaine. AAPS. [Link]
-
Percutaneous dermal drug delivery for local pain control. PubMed Central. [Link]
-
Lidocaine and prilocaine (topical application route). Mayo Clinic. [Link]
-
Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study. PubMed Central. [Link]
-
(PDF) Spectrophotometric and Electroanalytical Determination of Prilocaine. ResearchGate. [Link]
-
Advances in Topical Anesthesia Using Lidocaine and Prilocaine. HEXIA Pharm. [Link]
-
Stability Study for EMLA Cream Using In Vitro Percutaneous Absorption. diteba. [Link]
-
Prilocaine. PubChem. [Link]
-
Lidocaine and Prilocaine Cream. U.S. Pharmacopeia. [Link]
-
EMLA CREAM (lidocaine 2.5% and Prilocaine 2.5%) Label. FDA. [Link]
-
Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
GC Determination of Prilocaine HCl in Human Plasma: Analytical Application to Real Samples. ResearchGate. [Link]
-
Penetration Enhancer Excipients. American Pharmaceutical Review. [Link]
-
Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PubMed Central. [Link]
-
Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. ResearchGate. [Link]
-
Anesthetic Powders (Lidocaine Powder, Prilocaine Powder). Excellus BCBS. [Link]
-
Topical Lidocaine. Magellan Rx Management. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Percutaneous dermal drug delivery for local pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine and prilocaine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Lidocaine/prilocaine - Wikipedia [en.wikipedia.org]
- 6. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. complexgenerics.org [complexgenerics.org]
- 10. EP2040687A1 - Anesthetic composition for topical administration comprising lidocaine, prilocaine and tetracaine - Google Patents [patents.google.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. drugfuture.com [drugfuture.com]
- 13. complexgenerics.org [complexgenerics.org]
- 14. Lidocaine and Prilocaine Cream [doi.usp.org]
- 15. Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. frontagelab.com.cn [frontagelab.com.cn]
Application Notes and Protocols for Determining (R)-Prilocaine Cytotoxicity in Cell Culture
Introduction: The Significance of Stereospecific Cytotoxicity Assessment for (R)-Prilocaine
Prilocaine, an amide-type local anesthetic, is a chiral molecule existing as (R)- and (S)-enantiomers. While used clinically as a racemic mixture, preclinical evidence suggests that the (R)-enantiomer of prilocaine exhibits higher toxicity[1]. This stereospecific difference in cytotoxicity underscores the critical need for robust in vitro assays to characterize the cellular response to (R)-Prilocaine specifically. Understanding the dose-dependent and time-dependent effects of (R)-Prilocaine on cell health is paramount for drug development and safety assessment. This document provides a comprehensive guide for researchers to design and execute a panel of cell culture-based assays to thoroughly evaluate the cytotoxic profile of (R)-Prilocaine.
The following protocols are designed to be self-validating, providing a multi-faceted view of (R)-Prilocaine's impact on cellular integrity, metabolic activity, and the induction of programmed cell death (apoptosis). By employing a suite of assays that probe different aspects of cellular function, researchers can build a detailed picture of the mechanisms underlying (R)-Prilocaine-induced cytotoxicity.
Recommended Cell Lines for (R)-Prilocaine Cytotoxicity Studies
The choice of cell line is critical for obtaining clinically relevant data. For neurotoxicity assessment, human neuroblastoma cell lines such as SH-SY5Y are a well-established model[2]. For evaluating general cytotoxicity, human fibroblast cell lines like L929 or primary human dermal fibroblasts are suitable choices. It is crucial to maintain consistent cell culture conditions, including media composition, passage number, and confluence, to ensure reproducible results.
Experimental Workflow for Assessing (R)-Prilocaine Cytotoxicity
A logical and stepwise approach is essential for a comprehensive cytotoxicity assessment. The following workflow is recommended:
Caption: A phased approach to (R)-Prilocaine cytotoxicity testing.
Phase 1: Foundational Viability and Cytotoxicity Assays
The initial phase aims to establish the dose- and time-dependent effects of (R)-Prilocaine on cell viability and membrane integrity.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability[3]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells[4][5].
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of (R)-Prilocaine in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the (R)-Prilocaine dilutions. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the (R)-Prilocaine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes[6][7]. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).
| Assay | Principle | Endpoint | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan production. | High-throughput, sensitive, and widely used. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes. | Colorimetric measurement of LDH activity in the culture supernatant. | Simple, reliable, and reflects irreversible cell death. | Less sensitive for early-stage cytotoxicity. |
Phase 2: Elucidating the Mode of Cell Death
Once the cytotoxic potential of (R)-Prilocaine is established, the next step is to determine whether cell death occurs via apoptosis or necrosis.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[8][9][10][11]. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells[8][9].
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (R)-Prilocaine at concentrations around the determined IC50 for a specific time point (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal[1][12][13]. An increase in signal intensity is directly proportional to the level of caspase-3/7 activity.
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with (R)-Prilocaine as described previously.
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay like CellTiter-Glo®).
Phase 3: Investigating the Underlying Cellular Mechanisms
This phase delves deeper into the cellular pathways that may be perturbed by (R)-Prilocaine, leading to cytotoxicity.
JC-1 Assay: Assessing Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis[10][14][15]. The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner[16][17][18][19][20]. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence[16][17][18][19][20]. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol: JC-1 Assay
-
Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a black-walled 96-well plate and treat with (R)-Prilocaine.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer or PBS.
-
Imaging or Plate Reader Analysis:
-
Fluorescence Microscopy: Visualize the cells and capture images in both the red (J-aggregates) and green (J-monomers) channels.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Cellular Reactive Oxygen Species (ROS) Assay
Increased production of reactive oxygen species can lead to oxidative stress and cellular damage, ultimately triggering apoptosis[17]. The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS[21]. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[21].
Protocol: ROS Assay
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with (R)-Prilocaine. A positive control, such as H2O2, should be included.
-
DCFDA Loading: After treatment, remove the medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.
Caption: A simplified diagram of the potential intrinsic apoptotic pathway.
Data Summary and Interpretation
A comprehensive analysis of the data generated from these assays will provide a detailed cytotoxic profile of (R)-Prilocaine.
| Parameter | Assay | Expected Outcome with (R)-Prilocaine | Interpretation |
| Cell Viability | MTT | Dose- and time-dependent decrease in absorbance. | Inhibition of metabolic activity. |
| Membrane Integrity | LDH | Dose- and time-dependent increase in absorbance. | Compromised cell membrane leading to necrosis. |
| Apoptosis | Annexin V/PI | Increase in Annexin V+/PI- and Annexin V+/PI+ cell populations. | Induction of early and late apoptosis. |
| Executioner Caspases | Caspase-3/7 | Increased luminescence/fluorescence signal. | Activation of the final stages of apoptosis. |
| Mitochondrial Health | JC-1 | Decrease in the red/green fluorescence ratio. | Depolarization of the mitochondrial membrane. |
| Oxidative Stress | ROS Assay | Increased fluorescence signal. | Induction of intracellular reactive oxygen species. |
By correlating the results from these assays, researchers can conclude whether (R)-Prilocaine induces cytotoxicity primarily through apoptosis, potentially initiated by mitochondrial dysfunction and oxidative stress. This multi-parametric approach provides a robust and reliable assessment of the cytotoxic potential of (R)-Prilocaine, fulfilling the principles of scientific integrity and providing authoritative data for drug development and safety evaluation.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]
-
Malet, G., et al. (2015). The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. Anesthesia & Analgesia, 120(3), 589-596. Retrieved from [Link]
-
Grouselle, M., et al. (1990). Effect of local anaesthetics on mitochondrial membrane potential in living cells. Biochemical Journal, 271(1), 269-272. Retrieved from [Link]
-
AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]
-
RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of local anaesthetics on mitochondrial membrane potential in living cells. Retrieved from [Link]
-
Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Vanda, J., et al. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(12), 2797. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Werdehausen, R., et al. (2009). Apoptosis induction by different local anaesthetics in a neuroblastoma cell line. British Journal of Anaesthesia, 103(5), 711-718. Retrieved from [Link]
-
Erel, V., & Yenisey, C. (2020). The anti-tumoral effects of different local anesthetics on human endometrial carcinoma cell line: An in-vitro study. Journal of Clinical Medicine of Kazakhstan, 5(59), 28-33. Retrieved from [Link]
-
Koh, W. U., et al. (2014). Cytotoxic effects of ropivacaine, bupivacaine, and lidocaine on rotator cuff tenofibroblasts. The American Journal of Sports Medicine, 42(11), 2584-2591. Retrieved from [Link]
-
Vasković, J., et al. (2013). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. Scripta Medica, 44(2), 75-80. Retrieved from [Link]
-
Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia & Analgesia, 108(3), 997-1007. Retrieved from [Link]
Sources
- 1. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 9. scispace.com [scispace.com]
- 10. The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line | Semantic Scholar [semanticscholar.org]
- 11. The induction of apoptosis by local anesthetics: a comparison between lidocaine and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of Dental Local Anesthetics on Reactive Oxygen Species: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis induction by different local anaesthetics in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of prilocaine and articaine on human leucocytes and reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for the Identification and Characterization of (R)-Prilocaine Analogs and Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(R)-Prilocaine is a widely used local anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes.[1][2][3][4] The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is an ongoing pursuit in pharmaceutical research. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify new chemical entities with desired activities.[5][6][7] This application note presents a comprehensive guide to designing and implementing HTS assays for the discovery and characterization of compounds that modulate voltage-gated sodium channels, with a focus on identifying analogs or novel molecules with (R)-Prilocaine-like activity. We will detail a primary fluorescence-based assay for initial screening, a secondary automated electrophysiology assay for hit confirmation and detailed characterization, and orthogonal assays to assess for potential liabilities such as cytochrome P450 (CYP450) inhibition and cytotoxicity.
Introduction to (R)-Prilocaine and the Rationale for High-Throughput Screening
(R)-Prilocaine, an amide-type local anesthetic, exerts its therapeutic effect by reversibly binding to voltage-gated sodium channels (NaV) within the nerve axon.[1][3][4] This binding inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials, thereby blocking nerve conduction and producing a localized loss of sensation.[3] The pursuit of new local anesthetics is driven by the desire for compounds with a faster onset, longer duration of action, greater potency, and a superior safety profile, including reduced systemic toxicity and minimized side effects like methemoglobinemia, which has been associated with prilocaine.[8][9][10][11]
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid and cost-effective testing of thousands to millions of compounds.[5][6] By employing miniaturized assay formats, robotics, and sensitive detection methods, HTS accelerates the identification of "hit" compounds that can be further optimized into lead candidates.[6] This document provides a strategic framework and detailed protocols for a multi-tiered HTS cascade for the identification of novel NaV channel modulators.
The HTS Cascade for (R)-Prilocaine Modulator Discovery
A successful HTS campaign for identifying novel local anesthetics involves a tiered approach, starting with a high-density primary screen to identify active compounds, followed by more complex and physiologically relevant secondary and tertiary assays to confirm activity and characterize the mechanism of action.
Caption: Workflow of the fluorescence-based sodium influx assay.
Detailed Protocol:
Materials and Reagents:
-
Cell Line: A stable cell line endogenously or recombinantly expressing the target human voltage-gated sodium channel subtype (e.g., NaV1.7, NaV1.5).
-
Assay Plates: 384- or 1536-well black, clear-bottom microplates.
-
Sodium Indicator Dye: A sodium-sensitive fluorescent dye such as ION Natrium Green-2 AM (ING-2 AM). [12]* Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Channel Activator: Veratridine or a similar sodium channel agonist.
-
(R)-Prilocaine: As a positive control.
-
Vehicle: DMSO as a negative control.
-
Fluorescence Plate Reader: With appropriate filter sets for the chosen dye.
Protocol Steps:
-
Cell Plating: Seed the cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing the sodium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Add the test compounds, (R)-Prilocaine (positive control), and vehicle (negative control) to the appropriate wells.
-
Incubate for a predetermined time to allow for compound interaction with the channels.
-
-
Signal Generation and Detection:
-
Add the channel activator (e.g., veratridine) to all wells to induce sodium influx.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis and Interpretation:
The inhibitory activity of the test compounds is calculated as the percentage inhibition of the fluorescence signal relative to the positive and negative controls.
| Parameter | Description |
| Z'-factor | A statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS. |
| IC50 | The concentration of an inhibitor that elicits a 50% reduction in the assay signal. |
Secondary Screening: Automated Patch Clamp Electrophysiology
Principle of the Assay:
Automated patch clamp (APC) systems provide a higher throughput alternative to traditional manual patch clamp, enabling the direct measurement of ion channel currents. [13][14][15][16][17]This "gold standard" technique offers detailed information on the mechanism of channel block, including state-dependence (resting vs. inactivated state block) and use-dependence. [18][19]APC is crucial for confirming the activity of hits from the primary screen and for providing more in-depth pharmacological characterization.
Caption: A simplified workflow for an automated patch clamp experiment.
Detailed Protocol:
Materials and Reagents:
-
APC System: Commercially available automated patch clamp system (e.g., IonFlux, QPatch). [14][15]* APC Consumables: Specific microfluidic plates or chips for the chosen system.
-
Cell Line: The same cell line used in the primary screen.
-
Extracellular and Intracellular Solutions: Physiologically relevant solutions for recording sodium currents.
-
Test Compounds and Controls: Hits from the primary screen, (R)-Prilocaine, and vehicle.
Protocol Steps:
-
Cell Preparation: Prepare a high-quality, single-cell suspension.
-
System Setup: Prime the APC system and load the consumables with the appropriate solutions and cell suspension.
-
Automated Experiment Execution:
-
The system will automatically trap cells, form giga-ohm seals, and establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit sodium currents and establish a stable baseline recording.
-
Apply the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Determine the IC50 value for each active compound.
-
Investigate state- and use-dependence by applying specific voltage protocols.
-
Data Presentation:
| Compound | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State |
| (R)-Prilocaine | [Insert Value] | [Insert Value] |
| Hit Compound 1 | [Insert Value] | [Insert Value] |
| Hit Compound 2 | [Insert Value] | [Insert Value] |
Orthogonal Assays for Liability Profiling
A. Cytochrome P450 (CYP450) Inhibition Assay
Rationale:
Many drugs are metabolized by CYP450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially increasing the toxicity of co-administered medications. [20][21][22][23][24]Screening for CYP450 inhibition early in the drug discovery process is crucial.
Protocol Overview:
A common HTS method for assessing CYP450 inhibition involves using fluorogenic substrates that are converted into fluorescent products by specific CYP isoforms. [22]A decrease in fluorescence in the presence of a test compound indicates inhibition.
B. Cytotoxicity Assay
Rationale:
It is essential to determine if the observed activity of hit compounds is due to specific channel modulation rather than general cellular toxicity. [25][26][27][28]Cytotoxicity assays are used to assess the overall health of cells after exposure to the test compounds.
Protocol Overview:
Several HTS-compatible cytotoxicity assays are available, including:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability. [29]* LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Conclusion
The HTS cascade outlined in this application note provides a robust and efficient strategy for the identification and characterization of novel modulators of voltage-gated sodium channels with potential as local anesthetics. By combining a high-throughput primary fluorescence-based assay with a higher-content automated electrophysiology secondary assay and essential liability screens, researchers can effectively progress promising hits into the lead optimization phase of drug discovery. This systematic approach, grounded in sound scientific principles and validated methodologies, enhances the probability of discovering next-generation local anesthetics with improved therapeutic profiles.
References
- State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening. Methods in Molecular Biology.
- Automated P
- Sodium Channel Assays | Sodium Indic
- Automated ion channel screening: Patch clamping made easy.
- Advances in ion channel high throughput screening: where are we in 2023?. Taylor & Francis Online.
- Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. Cell Microsystems.
- Discovery of a Novel General Anesthetic Chemotype Using High-throughput Screening. Anesthesiology.
- Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. PubMed Central.
- Brilliant Sodium Assays. ION Biosciences.
- Prilocaine | C13H20N2O. PubChem.
- High-Throughput Screening to Identify Anesthetic Ligands Using Xenopus laevis Tadpoles. PubMed.
- Prilocaine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Ion Channel Assay Services. ION Biosciences.
- What is Prilocaine Hydrochloride used for?.
- Ion Channel Screening. Assay Guidance Manual - NCBI.
- Prilocaine: Mechanisms and application.
- Basic pharmacology of local anaesthetics. PubMed Central.
- Local anaesthetics Compound Library. ChemFaces.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. NIH.
- Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro. PubMed.
- Pulse-oximetric measurement of prilocaine-induced methemoglobinemia in regional anesthesia. PubMed.
- (a) Cell viability (MTT assay) of mouse fibroblast L929 cells after...
- Cell viability assays. Abcam.
- Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. Periodikos.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central.
- Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. NIH.
- Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. Journal of Dental Anesthesia and Pain Medicine.
- High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. PubMed.
- A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. NIH.
- High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
- High-throughput screening approaches for investigating drug metabolism and pharmacokinetics. PubMed.
- CYP450 inhibition assay (fluorogenic). Bienta.
- The Evaluation of the Patients with Methemoglobinemia Due to Prilocaine. JournalAgent.
- Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activ
- Tailored high-throughput screening solutions for identifying potent hits. Nuvisan.
- CYP Inhibition Assays. Eurofins Discovery.
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central.
- Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. NIH.
- Adaptation of high-throughput screening in drug discovery-toxicological screening tests. PubMed.
- High throughput screening : methods and protocols.. UC San Diego.
- State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Molecular Pharmacology.
- High Throughput Screening : Methods and Protocols.
- High throughput screening : methods and protocols.. Stony Brook University.
- The Sodium Channel as a Target for Local Anesthetic Drugs.
- Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PubMed Central.
- High-Resolution and High-Throughput Protocols for Measuring Drug/Human Serum Albumin Interactions Using BIACORE.
- The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers.
- High Throughput Screening (HTS) Core.
Sources
- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prilocaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulse-oximetric measurement of prilocaine-induced methemoglobinemia in regional anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellmicrosystems.com [cellmicrosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. cellmicrosystems.com [cellmicrosystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 20. criver.com [criver.com]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cell viability assays | Abcam [abcam.com]
- 28. app.periodikos.com.br [app.periodikos.com.br]
- 29. researchgate.net [researchgate.net]
Development of a High-Sensitivity LC-MS/MS Method for the Chiral Quantification of (R)-Prilocaine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereospecific quantification of (R)-Prilocaine in human plasma. Prilocaine, an amide-type local anesthetic, exists as a racemic mixture of (R)- and (S)-enantiomers. Enantiomer-specific analysis is critical in pharmacokinetic and toxicokinetic studies, as stereoisomers can exhibit different pharmacological and metabolic profiles. This document outlines a systematic approach, from understanding the analyte's physicochemical properties to method validation, grounded in established scientific principles and regulatory guidelines. We detail instrument optimization, sample preparation strategies, and the critical considerations for achieving chiral separation, providing a self-validating protocol for drug development professionals.
Foundational Principles: Understanding (R)-Prilocaine
A successful bioanalytical method is built upon a thorough understanding of the analyte's chemical and physical characteristics. These properties dictate the optimal conditions for extraction, chromatographic separation, and mass spectrometric detection.
The key properties of Prilocaine are summarized below. These values are fundamental to the subsequent choices in method development.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₁₃H₂₀N₂O[1][2][3][4] | Defines the exact mass for MS detection. |
| Molecular Weight | 220.31 g/mol [1][2][3][4] | Used for calculating concentrations of standard solutions. |
| Chiral Center | Yes, at the α-carbon of the propanamide moiety. | Requires a chiral separation technique (e.g., chiral column). |
| pKa | 7.89[1][5] | The secondary amine group is basic. The pH of the mobile phase and extraction solvents should be adjusted to control the ionization state, which impacts retention and extraction efficiency. |
| LogP (Octanol/Water) | 2.11[1] | Indicates moderate hydrophobicity, suggesting suitability for reversed-phase chromatography and efficient extraction from aqueous matrices using organic solvents (LLE) or polymeric sorbents (SPE). |
| Structure | N-(2-methylphenyl)-2-(propylamino)propanamide[6] | The presence of a secondary amine makes it highly suitable for positive mode electrospray ionization (ESI+). The amide bond and alkyl chains are potential fragmentation sites for MS/MS. |
Prilocaine is primarily metabolized in the liver and kidneys.[5][7][8] The main metabolites are o-toluidine and N-propylalanine.[5][9] The o-toluidine metabolite is associated with methemoglobinemia, a known side effect.[5][7] A robust analytical method must demonstrate selectivity and be free from interference from these metabolites.[10]
Strategic Method Development
The development process is a logical flow from analyte detection to sample processing. Our strategy is to optimize each step to build a sensitive, selective, and reliable method compliant with regulatory standards.
Caption: Logical workflow for LC-MS/MS method development.
The goal of MS optimization is to find the most intense and stable signal for (R)-Prilocaine.
-
Infusion & Ionization: A standard solution of Prilocaine is directly infused into the mass spectrometer. Given its basic secondary amine (pKa 7.89), Electrospray Ionization in Positive Mode (ESI+) is the logical choice, as it readily accepts a proton to form the [M+H]⁺ ion.
-
Precursor Ion Selection (Q1): In full scan mode, the protonated molecule [M+H]⁺ is identified. For Prilocaine (C₁₃H₂₀N₂O), the expected m/z is 221.3.
-
Product Ion Selection (Q3): The precursor ion (m/z 221.3) is fragmented by collision-induced dissociation (CID). The resulting product ions are scanned. A stable and abundant product ion is selected for quantification. The fragmentation of the N-propylamino side chain is common, yielding a characteristic product ion at m/z 86.15 .[11]
-
Multiple Reaction Monitoring (MRM): The transition from the precursor ion to the product ion is monitored. This highly selective process minimizes background noise and enhances sensitivity.
Optimized MS/MS Parameters
| Parameter | (R)-Prilocaine | Prilocaine-d₇ (Internal Standard) |
|---|---|---|
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion [M+H]⁺ | m/z 221.2 | m/z 228.1[11] |
| Product Ion | m/z 86.15[11] | m/z 86.15[11] |
| Collision Energy (CE) | Analyte-dependent; requires empirical optimization (e.g., 15-25 eV). | Optimize to match analyte fragmentation pathway. |
| Dwell Time | ~100 ms | ~100 ms |
Achieving separation of (R)-Prilocaine from its (S)-enantiomer is the most critical chromatographic challenge. Standard reversed-phase columns (e.g., C18) will not resolve enantiomers.
-
Column Selection: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds. A column such as a Chiralpak® IA or IB is a strong starting point for screening.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure than methanol.
-
Aqueous Phase: An acidic modifier is required to ensure consistent protonation of the analyte (pH << pKa). A solution of 0.1% Formic Acid in water is a standard choice for MS compatibility.
-
Additives: In some cases, small amounts of an amine additive (e.g., diethylamine) may be needed to reduce peak tailing on certain chiral columns, but this should be used cautiously due to potential ion suppression.
-
-
Elution: A gradient elution is recommended to ensure a sharp peak for (R)-Prilocaine and to elute potential matrix interferences effectively.
Proposed Starting LC Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | Chiralpak® IA (or similar polysaccharide-based CSP), 3 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Column Temperature | 40 °C (temperature can influence chiral resolution) |
| Injection Volume | 5 µL |
The objective is to remove proteins and phospholipids from the plasma matrix that can cause ion suppression and contaminate the LC-MS system.
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard. Prilocaine-d₇ is commercially available and co-elutes with the analyte (on achiral columns), compensating for variations in extraction recovery and matrix effects.[11]
-
Extraction Technique: While protein precipitation is fast, it often yields insufficient cleanup. Liquid-liquid extraction offers better results, but Solid-Phase Extraction (SPE) provides the cleanest extracts and the opportunity for sample concentration.[11] A mixed-mode or polymeric reversed-phase sorbent is ideal.
Recommended SPE Protocol (using Oasis® HLB or similar) The protocol involves conditioning the sorbent, loading the pre-treated sample, washing away interferences, and eluting the analyte of interest.[11][12]
Validated Protocols
The following protocols provide a step-by-step methodology for sample analysis. All procedures should be performed in accordance with Good Laboratory Practice (GLP).
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of (R)-Prilocaine and Prilocaine-d₇ reference standards. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock with 50:50 methanol:water.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Prilocaine-d₇ primary stock to a final concentration of 50 ng/mL in 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.1 to 200 ng/mL) and at least four levels of QCs: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Mid), and HQC (High).[11]
-
Sample Thawing: Thaw plasma samples, CCs, and QCs on ice.
-
Pre-treatment: To a 100 µL aliquot of plasma, add 20 µL of the IS working solution (50 ng/mL). Vortex briefly. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis® HLB 1cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[11]
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B). Vortex to mix.
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Caption: Step-by-step workflow for plasma sample preparation.
Method Validation: A Trustworthy System
The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[13][14]
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components, metabolites, or its enantiomer at the retention time of the analyte. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should be ≤15%. (LLOQ allows ±20% and ≤20% respectively). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent and reproducible, though not required to be 100%. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Confirm analyte stability under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a detailed framework for the development and validation of a stereospecific LC-MS/MS method for quantifying (R)-Prilocaine in human plasma. By combining a systematic, property-driven approach to MS and LC optimization with a robust solid-phase extraction protocol, this method provides the sensitivity, selectivity, and reliability required for regulated bioanalysis. The critical step of chiral separation is addressed through the proposed use of a polysaccharide-based CSP, which is essential for accurately characterizing the pharmacokinetic profile of the individual enantiomer. Adherence to the validation principles outlined ensures that the data generated is trustworthy and suitable for supporting drug development and regulatory submissions.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Link
-
Drugs.com. Prilocaine Monograph for Professionals. Link
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Link
-
The Drug Database for Acute Porphyria. N01BB04 - Prilocaine. Link
-
Georgetown University. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. Link
-
ChemicalBook. Potency and Metabolism of Prilocaine as a local anesthetics. Link
-
European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Link
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry (2001). Link
-
National Institutes of Health. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Link
-
National Institutes of Health. PubChem Compound Summary for CID 4906, Prilocaine. Link
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
SlideShare. Bioanalytical method validation emea. Link
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Link
-
SlideShare. USFDA guidelines for bioanalytical method validation. Link
-
European Medicines Agency. Guideline on bioanalytical method validation (2011). Link
-
Journal of Applied Pharmaceutical Science. Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. Link
-
ChemicalBook. Prilocaine CAS#: 721-50-6. Link
-
Waters Corporation. Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. Link
-
National Institute of Standards and Technology. Prilocaine - NIST Chemistry WebBook. Link
-
PubMed. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology. Link
-
CNKI. Measurement of lidocaine and prilocaine in compound cream by HPLC. Link
-
Allmpus. Prilocaine HCl. Link
-
ResearchGate. (PDF) Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Link
-
ResearchGate. MS spectra of prilocaine HCl (A) and o-toluidine (B). Link
-
ResearchGate. Structures and stereochemistry of (R)-prilocaine (left) and (S)-prilocaine (right). Link
-
J-GLOBAL. Prilocaine Chemical Substance Information. Link
-
ECHEMI. 721-50-6, Prilocaine Formula. Link
-
ResearchGate. Evaluation and Application of a High Performance Liquid Chromatographic Method for Prilocaine Analysis in Human Plasma. Link
-
PubMed. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. Link
-
The Merck Index Online. Prilocaine. Link
-
National Institute of Standards and Technology. Prilocaine Mass Spectrum - NIST Chemistry WebBook. Link
-
PharmaCompass. Prilocaine Drug Information. Link
-
ChemicalBook. Prilocaine | 721-50-6. Link
-
ResearchGate. Pharmacokinetic parameters of lidocaine and prilocaine (n=12, Mean +/- SD). Link
-
Wikipedia. Prilocaine. Link
-
PubMed. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. Link
-
Cheméo. Chemical Properties of Prilocaine (CAS 721-50-6). Link
-
Waters Corporation. Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography (Re-used). Link
-
National Institutes of Health. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Link
-
PubMed. [Simultaneous determination of prilocaine and lidocaine in transdermal receiving fluid using gas chromatography-mass spectrometry]. Link
Sources
- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prilocaine [webbook.nist.gov]
- 3. Prilocaine [drugfuture.com]
- 4. Prilocaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 6. Prilocaine - Wikipedia [en.wikipedia.org]
- 7. Prilocaine Monograph for Professionals - Drugs.com [drugs.com]
- 8. N01BB04 - Prilocaine [drugsporphyria.net]
- 9. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 10. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes & Protocols: Experimental Design for Studying (R)-Prilocaine Nerve Block Duration
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Prilocaine is an intermediate-potency, amino amide local anesthetic widely used in medical and dental procedures.[1] It functions by reversibly blocking voltage-gated sodium channels on neuronal membranes, thereby inhibiting the generation and conduction of nerve impulses.[1][2][3] This action prevents the propagation of action potentials, leading to a localized and temporary loss of sensation, including pain, touch, and temperature.[3][4]
Like many pharmaceuticals, prilocaine is a chiral molecule and is administered clinically as a racemic mixture of its (R) and (S) enantiomers. Stereoisomers can exhibit significant differences in pharmacokinetics, pharmacodynamics, and toxicity. Isolating and characterizing the properties of a single enantiomer, such as (R)-Prilocaine, is a critical step in drug development. This approach can lead to compounds with an improved therapeutic index—potentially offering a longer duration of action, reduced systemic toxicity, or a more favorable side-effect profile compared to the racemic mixture.
A key concern with prilocaine is its metabolism in the liver and kidneys to ortho-toluidine, a compound known to induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively carry oxygen.[5][6] This risk is dose-dependent and can be particularly concerning in pediatric patients or with high doses.[6][7] Investigating a single enantiomer like (R)-Prilocaine is crucial to determine if it offers a reduced risk of methemoglobinemia while maintaining or enhancing anesthetic efficacy.
This guide provides a comprehensive experimental framework for the preclinical evaluation of (R)-Prilocaine's nerve block duration using a validated rat sciatic nerve block model. The protocols herein are designed to ensure scientific rigor, reproducibility, and data integrity through robust design, including appropriate controls, randomization, blinding, and multimodal assessment of both sensory and motor blockade.
Core Mechanism of Action
The primary mechanism of (R)-Prilocaine, like other amide-type local anesthetics, involves the blockade of nerve impulse transmission.
Caption: High-level experimental workflow.
Protocol: Rat Sciatic Nerve Block Procedure
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) using isoflurane (2-3% in O2). Place the animal in a prone position. Shave the fur over the lateral aspect of the thigh of the hindlimb to be injected.
-
Nerve Localization: Use a nerve stimulator with an insulated 25-gauge needle. Insert the needle perpendicular to the skin, just posterior to the greater trochanter. Advance the needle slowly while delivering a low current (e.g., 0.5 mA, 1 Hz). A successful location is confirmed by a visible plantar flexion or twitch of the digits.
-
Injection: Once the optimal needle position is confirmed, reduce the current until the motor response disappears (e.g., at ~0.2 mA) to ensure the needle is not intraneural. Aspirate to confirm the absence of blood, then slowly inject 0.2 mL of the coded test solution over 10-15 seconds.
-
Recovery: Withdraw the needle and allow the animal to recover from anesthesia in a clean, warm cage.
Note: Ultrasound-guided injection is an increasingly common and highly accurate alternative to nerve stimulation for localization. [8][9]
Protocol: Behavioral Assessment of Nerve Block
Assessments should be performed at baseline (pre-injection) and at regular intervals post-injection (e.g., 15, 30, 60, 90, 120, 150, 180 minutes) until function returns to baseline.
3.3.1 Sensory Block Assessment (Modified Hot Plate Test)
This test measures thermal nociception to determine the duration of the sensory blockade.
-
Apparatus: A hot plate analgesia meter set to a non-damaging temperature (e.g., 52 ± 0.5°C).
-
Procedure: Place the rat on the hot plate and start a timer. Observe the animal for signs of nociception in the injected hindlimb, such as a brisk withdrawal, flicking, or licking of the paw.
-
Endpoint: Record the latency (in seconds) to the first sign of discomfort. A cut-off time (e.g., 15-20 seconds) must be used to prevent tissue injury. A complete sensory block is recorded if the animal reaches the cut-off time without a response.
-
Definition of Duration: The duration of sensory block is the time from injection until the withdrawal latency returns to the pre-injection baseline level.
3.3.2 Motor Block Assessment (Modified Postural Thrust Test)
This test quantifies motor function by measuring the weight-bearing capacity of the affected limb.
-
Apparatus: A digital weighing scale.
-
Procedure: Hold the rat vertically, allowing only the injected hindlimb to rest on the scale's platform.
-
Endpoint: Record the maximum force (in grams) the animal exerts with its limb for 3-5 seconds. A complete motor block is indicated by a reading near zero.
-
Definition of Duration: The duration of motor block is the time from injection until the postural thrust force returns to the pre-injection baseline level.
Protocol: Electrophysiological Assessment (Optional)
Electrophysiology provides an objective, quantitative measure of nerve conduction blockade. Compound Muscle Action Potentials (CMAPs) are summated electrical signals from a muscle group following nerve stimulation and reflect the number of active motor units. [10][11]
-
Setup: Place recording electrodes over the intrinsic foot muscles and a ground electrode on the foot. Place stimulating electrodes proximal to the injection site on the sciatic nerve.
-
Stimulation: Deliver a supramaximal electrical pulse to the sciatic nerve. [12]3. Recording: Record the resulting CMAP from the foot muscles. The key parameter is the CMAP amplitude, which is measured in millivolts (mV). [10][13]4. Interpretation: A reduction in CMAP amplitude after injection indicates a successful motor nerve block. [14]The duration of the block is the time until the CMAP amplitude returns to baseline.
Part 4: Data Analysis and Interpretation
Schedule of Assessments
| Time Point | Sensory Assessment (Hot Plate) | Motor Assessment (Postural Thrust) | Electrophysiology (CMAP) |
| Baseline (Pre-injection) | ✓ | ✓ | ✓ |
| Post-injection: 15 min | ✓ | ✓ | ✓ |
| Post-injection: 30 min | ✓ | ✓ | ✓ |
| Post-injection: 60 min | ✓ | ✓ | ✓ |
| Post-injection: 90 min | ✓ | ✓ | ✓ |
| Post-injection: 120 min | ✓ | ✓ | ✓ |
| Post-injection: 180 min | ✓ | ✓ | ✓ |
| Continue every 30-60 min until baseline recovery | ✓ | ✓ | ✓ |
Statistical Analysis
-
Duration Data: The primary endpoint (duration of sensory block) and motor block duration should be analyzed using a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons between the (R)-Prilocaine groups and the control groups. [15]Kaplan-Meier survival analysis can also be used to visualize and compare the time-to-event data (i.e., time to block resolution).
-
Time-Course Data: Behavioral scores (withdrawal latency, postural thrust) and CMAP amplitude over time should be analyzed using a two-way repeated-measures ANOVA to assess the effects of treatment, time, and their interaction.
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This document provides a detailed and scientifically grounded framework for designing and executing a preclinical study to evaluate the nerve block duration of (R)-Prilocaine. By adhering to the principles of rigorous experimental design—including appropriate model selection, randomization, blinding, and multimodal endpoint assessment—researchers can generate high-quality, reliable data. This information is critical for determining the therapeutic potential of (R)-Prilocaine as a potentially safer or more efficacious local anesthetic compared to its racemic counterpart and other agents currently in clinical use.
References
-
Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]
-
Prilocaine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia. [Link]
-
Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. Journal of Visualized Experiments. [Link]
-
Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
Methemoglobin Levels in Generally Anesthetized Pediatric Dental Patients Receiving Prilocaine Versus Lidocaine. Anesthesia Progress. [Link]
-
Refining the rat sciatic nerve block: a novel ultrasound-guided technique. Laboratory Animals. [Link]
-
Refining the rat sciatic nerve block: a novel ultrasound-guided technique. ResearchGate. [Link]
-
Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. Centers for Disease Control and Prevention. [Link]
-
Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. ResearchGate. [Link]
-
Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. Korean Journal of Anesthesiology. [Link]
-
Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. National Institutes of Health. [Link]
-
Basic Nerve Conduction Studies. Neupsy Key. [Link]
-
Motor Nerve Conduction Block Estimation in Demyelinating Neuropathies by Deconvolution. National Institutes of Health. [Link]
-
Duration of Upper and Lower Extremity Peripheral Nerve Blockade Is Prolonged with Dexamethasone When Added to Ropivacaine: A Retrospective Database Analysis. Pain Medicine. [Link]
-
NERVE CONDUCTION STUDIES: PRACTICAL PHYSIOLOGY AND PATTERNS OF ABNORMALITIES. American Association of Neuromuscular & Electrodiagnostic Medicine. [Link]
-
A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Semantic Scholar. [Link]
-
ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology. [Link]
-
(PDF) Blinding and Randomization. ResearchGate. [Link]
-
Evaluation of Motor Neuron Excitability by CMAP Scanning with Electric Modulated Current. MDPI. [Link]
-
The Duration of Nerve Block from Local Anesthetic Formulations in Male and Female Rats. ResearchGate. [Link]
-
Longitudinal neural exposure to local anesthetic and nerve block duration. Regional Anesthesia & Pain Medicine. [Link]
-
The Duration of Nerve Block from Local Anesthetic Formulations in Male and Female Rats. Pharmaceutical Research. [Link]
-
Randomized Study of the Effect of Local Anesthetic Volume and Concentration on the Duration of Peripheral Nerve Blockade. Regional Anesthesia & Pain Medicine. [Link]
-
Rebound Pain Scores as a Function of Femoral Nerve Block Duration after Anterior Cruciate Ligament Reconstruction: Retrospective Analysis of a Prospective, Randomized Clinical Trial. National Institutes of Health. [Link]
-
Structured evaluation of rodent behavioral tests used in drug discovery research. ResearchGate. [Link]
-
Selection of Control, Randomization, Blinding, and Allocation Concealment. National Institutes of Health. [Link]
-
The effectiveness and safety of dural puncture epidural for aged patie. Dove Medical Press. [Link]
-
Randomization, blinding, and coding. National Center for Biotechnology Information. [Link]
-
Considerations for open-label clinical trials: design, conduct, and analysis. U.S. Food and Drug Administration. [Link]
-
Bite Force Measurement in Awake Rats: A Behavioral Model for Persistent Orofacial Muscle Pain and Hyperalgesia. The Journal of Pain. [Link]
-
The duration of nerve block from local anesthetic formulations in male and female rats. Kohane Lab. [Link]
-
Randomization & Blinding in Clinical Research Trials. Castor EDC. [Link]
Sources
- 1. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]
- 2. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Methemoglobin Levels in Generally Anesthetized Pediatric Dental Patients Receiving Prilocaine Versus Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 7. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic Nerve Conduction Studies | Neupsy Key [neupsykey.com]
- 11. blogdaneuro.com [blogdaneuro.com]
- 12. Frontiers | ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole [frontiersin.org]
- 13. Evaluation of Motor Neuron Excitability by CMAP Scanning with Electric Modulated Current - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motor Nerve Conduction Block Estimation in Demyelinating Neuropathies by Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Prilocaine Enantioselective Synthesis
Welcome to the technical support center for the enantioselective synthesis of (R)-Prilocaine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and enantiomeric purity of their synthesis. The information herein is synthesized from established literature and best practices in asymmetric catalysis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of (R)-Prilocaine. The synthesis typically involves two key steps: the acylation of o-toluidine to form a racemic or prochiral intermediate, followed by an enantioselective step, which is often a kinetic resolution or an asymmetric amination.
Q1: My overall yield is consistently low. Where should I start investigating?
Low yield can stem from issues in either of the two primary synthetic steps: the formation of the N-(2-chloropropionyl)-o-toluidine intermediate or the final amination step to yield Prilocaine.
Step 1: Intermediate Formation (Acylation) The first step is the acylation of o-toluidine with 2-chloropropionyl chloride.[1] While seemingly straightforward, inefficiencies here will cap the maximum possible overall yield.
-
Possible Cause 1: Inefficient Acylating Agent or Coupling Conditions. The traditional use of 2-chloropropionyl chloride with a base like potassium carbonate in a solvent such as acetone is common.[2] However, side reactions or incomplete conversion can occur.
-
Recommended Action: Consider alternative coupling reagents that can improve the efficiency of amide bond formation and avoid the need for thionyl chloride to generate the acyl chloride.[3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to produce high yields of the amide precursor.[3] A study optimized this reaction to achieve a 92% yield at 35 °C using HATU.[3]
-
-
Possible Cause 2: Solvent Effects. The choice of solvent can dramatically impact the reaction yield by affecting the solubility of reagents and intermediates. In a similar synthesis (Lidocaine), switching the solvent from acetic acid to tetrahydrofuran (THF) or ethyl acetate significantly increased the yield of the chloro-anilide intermediate.[4]
-
Recommended Action: Screen a variety of aprotic solvents (e.g., THF, Ethyl Acetate, Acetonitrile) to find the optimal medium for your specific base and temperature conditions.
-
Step 2: Final Amination The second step involves the nucleophilic substitution of the chloride with propylamine.[5]
-
Possible Cause 3: Sluggish Substitution Reaction. This SN2 reaction can be slow, sometimes requiring high temperatures and long reaction times (e.g., 48 hours in batch synthesis), which can lead to side products and degradation.[5][6]
-
Recommended Action: Increasing the reaction temperature can significantly accelerate this step. Continuous flow synthesis has demonstrated a dramatic reduction in reaction time from 48 hours to just 4.4 minutes by superheating at 150 °C, achieving a 98% yield.[5][7] While flow chemistry may not be accessible to all, this highlights the potential benefit of carefully controlled high-temperature conditions.
-
Q2: The enantiomeric excess (e.e.) of my (R)-Prilocaine is poor or racemic. What are the likely causes?
Achieving high enantioselectivity is the core challenge. Low e.e. points directly to issues with the chiral catalyst, the reaction conditions, or potential product racemization.
-
Possible Cause 1: Sub-optimal Catalyst or Chiral Auxiliary. The choice of catalyst is critical. For enzymatic resolutions, the specific lipase and its immobilization can determine success. For asymmetric catalysis, the ligand's steric and electronic properties create the necessary chiral environment.[8]
-
Recommended Action (Enzymatic): Lipase-catalyzed kinetic resolution is a well-established method for producing enantiomerically pure molecules.[9][10] Lipases from Candida antarctica (CALB) and Pseudomonas cepacia (PSL) are highly effective for resolving chiral alcohols and amines.[11][12] Screen various lipases (e.g., Novozym 435, Lipase PS) and acylating agents (e.g., vinyl acetate, isopropenyl acetate) to find the optimal combination for resolving a racemic Prilocaine precursor.[10][13]
-
Recommended Action (Chemical): For asymmetric synthesis of related α-amino amides, transition metal catalysts with chiral ligands (e.g., Iridium, Rhodium) are frequently used.[14][15] If using a metal-based catalyst, ensure the ligand is appropriate for the substrate and that the catalyst is not being poisoned by impurities.[8]
-
-
Possible Cause 2: Inappropriate Reaction Conditions. Temperature and solvent have a profound impact on the energy difference between the diastereomeric transition states that govern enantioselectivity.[8]
-
Recommended Action: Systematically vary the reaction temperature. Lowering the temperature often increases enantioselectivity, albeit at the cost of reaction rate. Screen a range of solvents with varying polarities, as this can influence the conformation of the substrate-catalyst complex.
-
-
Possible Cause 3: Product Racemization. The stereocenter in (R)-Prilocaine could potentially racemize under harsh work-up or purification conditions (e.g., strong acid/base, high heat).
-
Recommended Action: Analyze the e.e. of an aliquot taken directly from the crude reaction mixture. If the e.e. is high initially but decreases after work-up or chromatography, modify the purification protocol. Use milder pH adjustments and avoid excessive heat.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common issues in (R)-Prilocaine synthesis.
Caption: Troubleshooting Decision Tree for (R)-Prilocaine Synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for Prilocaine? The most common route involves two main steps:
-
N-Acylation: o-Toluidine is reacted with an acylating agent like 2-chloropropionyl chloride (or 2-bromopropionyl bromide) in the presence of a base to form the intermediate, N-(2-methylphenyl)-2-chloropropanamide.[1][2]
-
Amination: This intermediate is then reacted with n-propylamine, where the propylamine displaces the chloride via a nucleophilic substitution to form the final Prilocaine product.[1][5] To obtain the (R)-enantiomer specifically, this route must be modified to include an asymmetric step, typically a kinetic resolution of a racemic intermediate.[9]
Q2: How can I improve the yield of the first step, the formation of 2-chloro-N-(o-tolyl)propanamide? Traditional methods using thionyl chloride to create the acyl chloride can be hazardous and may not provide the best yields.[3] A more modern, single-step approach using coupling reagents is recommended.
| Coupling Reagent | Typical Conditions | Reported Yield | Reference |
| Thionyl Chloride | Traditional two-step | ~55-67% | [16] |
| HATU | 1.5 equiv. HATU, 35 °C, 14h | 92% | [3] |
| HBTU, TBTU, etc. | Varies | Moderate to Good | [3] |
As shown in the table, using a coupling reagent like HATU can significantly improve the yield of this critical intermediate.[3]
Q3: What are the most promising strategies for achieving high enantioselectivity? Biocatalysis, specifically enzymatic kinetic resolution, is a highly effective and environmentally friendly approach.[9][17]
-
Strategy: Enzymatic Kinetic Resolution of a Racemic Precursor.
-
How it Works: A lipase enzyme selectively acylates one enantiomer of a racemic mixture (e.g., a racemic alcohol or amine precursor to Prilocaine) much faster than the other. This allows for the separation of the fast-reacting enantiomer (now an ester) from the slow-reacting one (remains as the alcohol/amine).
-
Key Enzymes: Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia are well-documented for their high enantioselectivity in resolving a wide range of chiral molecules.[10][11] High enantiomeric ratios (E > 200) are often achievable, leading to products with >99% e.e.[13]
Q4: Can continuous flow chemistry be applied to this synthesis? Yes, and with significant advantages. Research has shown that a continuous flow process for Prilocaine synthesis can reduce the total residence time to under 14 minutes with an overall yield of 74%.[5][7] The amination step, in particular, was reduced from 48 hours to 4.4 minutes with a 98% yield by leveraging superheating and enhanced mixing in the flow system.[5][6]
Benchmark Protocol: Enzymatic Resolution of a Precursor
This protocol is a generalized example based on common lipase-catalyzed kinetic resolutions.[10][13] It assumes the synthesis of a racemic alcohol precursor that can be converted to (R)-Prilocaine.
Objective: To resolve a racemic alcohol precursor via lipase-catalyzed transesterification.
Materials:
-
Racemic alcohol precursor
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B)
-
Acylating Agent (e.g., Vinyl Acetate)
-
Anhydrous organic solvent (e.g., Toluene, Diisopropyl ether)
-
Molecular sieves
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the racemic alcohol precursor (1.0 eq).
-
Solvent & Reagents: Add anhydrous organic solvent (e.g., Toluene) and freshly activated molecular sieves.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Acylation: Add the acylating agent, vinyl acetate (typically 1.5-3.0 eq), dropwise.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both the desired unreacted alcohol and the acylated product.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by column chromatography.
-
Conversion: The enantiomerically pure precursor can then be carried forward to synthesize (R)-Prilocaine.
References
-
Mitsukura, K., Yoshida, T., & Nagasawa, T. (2011). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(37), 8717-8721. Available at: [Link]
-
Capell, B. C., & Stephenson, C. R. J. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(28), 6068-6072. Available at: [Link]
-
Corey, E. J., McCaully, R. J., & Sachdev, H. S. (1970). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 92(8), 2476-2488. Available at: [Link]
-
Sharma, U., Kumar, A., & Kumar, R. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(1), 84. Available at: [Link]
-
Alonso, D. A., Baeza, A., & Nájera, C. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 111(11), 6772-6870. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. International Journal of Chemical and Biological Sciences, 2(1), 1-5. Available at: [Link]
-
Sagandira, M. B., Sagandira, C. R., & Watts, P. (2025). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 10(35), 40020-40031. Available at: [Link]
-
Sagandira, M. B., Sagandira, C. R., & Watts, P. (2025). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S). ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102070484B - Method for preparing prilocainum or hydrochloride thereof.
-
SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Available at: [Link]
-
Li, Y., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4758. Available at: [Link]
-
Sagandira, M. B., Sagandira, C. R., & Watts, P. (2025). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22058-22086. Available at: [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]
-
Wang, Z., & Gevorgyan, V. (2025). Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes. The Journal of Organic Chemistry. Available at: [Link]
-
Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 13(6), 543-554. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of o-toluidine. Available at: [Link]
- Google Patents. (n.d.). CN105439887A - Preparation method of prilocaine base.
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(1), 1-10. Available at: [Link]
-
Andrade, L. H., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(5), 8145-8155. Available at: [Link]
-
Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12546-12648. Available at: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 103. Available at: [Link]
-
Busto, E., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1583. Available at: [Link]
- Google Patents. (n.d.). CN113461541A - Method for synthesizing p-chloro-o-toluidine.
-
PubChem - NIH. (n.d.). Prilocaine. Available at: [Link]
-
Stoltz, B. M., et al. (2016). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 55(1), 354-358. Available at: [Link]
-
Kim, S., & Krische, M. J. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 139(30), 10217-10220. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide - Google Patents [patents.google.com]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN102070484B - Method for preparing prilocainum or hydrochloride thereof - Google Patents [patents.google.com]
- 17. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in (R)-Prilocaine Chiral Chromatography
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chiral analysis of (R)-Prilocaine. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise the accuracy of quantification and the purity assessment of enantiomers. This document provides a structured, in-depth approach to diagnosing and resolving these common challenges in a logical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for my (R)-Prilocaine analysis. What is happening on a chemical level, and why is it a problem?
Answer:
Peak tailing is a chromatographic peak shape distortion where the back half of the peak is broader than the front half.[1][2] In an ideal separation, the peak should be symmetrical (Gaussian). Tailing indicates that there are multiple retention mechanisms at play, slowing down a fraction of your analyte molecules as they pass through the column.[2][3]
For a basic compound like Prilocaine, the primary cause of peak tailing, especially on silica-based chiral stationary phases (CSPs), is undesirable secondary interactions.[3][4] Prilocaine has a secondary amine group, which is basic and has a pKa of approximately 7.9.[5]
Here's the core issue:
-
Analyte State: In typical reversed-phase or normal-phase mobile phases, the prilocaine molecule can be protonated, carrying a positive charge.
-
Stationary Phase Surface: Silica-based CSPs, even after extensive bonding and end-capping, have residual silanol groups (Si-OH) on their surface.[6][7] These silanol groups are acidic and can become deprotonated (negatively charged, Si-O⁻), especially at mobile phase pH levels above 3.[3][4][8]
-
Secondary Interaction: The positively charged prilocaine molecules can interact ionically with the negatively charged silanol sites.[9][10] This is a strong, secondary retention mechanism separate from the intended chiral recognition interaction. Molecules that undergo this "ionic drag" are retained longer than the main population, resulting in a tailing peak.[6]
This is problematic because tailing leads to:
-
Poor Integration: It becomes difficult for the chromatography data system to accurately determine the start and end of the peak, leading to errors in area calculation and quantification.
-
Reduced Resolution: Tailing can cause the peak of (R)-Prilocaine to merge with the peak of its (S)-enantiomer or other impurities, making accurate purity assessment impossible.[8]
Q2: My system is set up, but the (R)-Prilocaine peak is tailing. Where should I start my troubleshooting?
Answer:
Before diving deep into method chemistry, it's crucial to rule out common system and physical issues. These problems affect the entire chromatogram, not just a specific analyte, and are often simpler to fix.
Here is a logical workflow to begin your investigation:
Caption: Initial workflow to differentiate physical vs. chemical causes.
Step-by-Step Initial Checks:
-
Inject a Neutral Marker: The best way to distinguish between a physical system problem and a chemical interaction problem is to inject a neutral, non-basic compound (e.g., toluene, caffeine). Neutral compounds should not interact with silanol groups.[9]
-
If the neutral marker also tails: The problem is likely physical.
-
If the neutral marker is symmetrical, but prilocaine tails: The problem is chemical, related to secondary interactions.
-
-
For Physical Problems (If the neutral marker tails):
-
Check for Extra-Column Volume (Dead Volume): Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[8][11] Improperly seated fittings or gaps between the tubing and the column port can create dead volume where the sample can diffuse, causing tailing.[4]
-
Inspect the Column Inlet: A partially blocked inlet frit or a void (a settled area of packing material at the top of the column) can distort flow paths and cause tailing.[2][3] Try backflushing the column (disconnected from the detector) according to the manufacturer's instructions. If this doesn't work, replacing the column may be necessary.[2]
-
If these steps do not resolve the issue, or if you've identified the problem as chemical, proceed to the next questions.
Q3: I've confirmed it's a chemical issue. How can I adjust my mobile phase to improve the peak shape of (R)-Prilocaine?
Answer:
Mobile phase composition is the most powerful tool for controlling peak shape for ionizable compounds like prilocaine. The goal is to minimize the unwanted ionic interactions with the silica backbone of the stationary phase.
The key is to add a mobile phase modifier that acts as a "silanol suppressor." These are typically small basic molecules that compete with your analyte for the active silanol sites.[12] By adding an excess of this competing base to the mobile phase, you effectively shield the prilocaine molecules from these tail-inducing sites.
The choice of additive depends on your chromatography mode (Normal Phase, Reversed Phase, or Polar Organic).
| Chromatography Mode | Recommended Additive | Typical Concentration | Mechanism of Action |
| Normal Phase (NP) | Diethylamine (DEA) or Butylamine | 0.1% - 0.5% (v/v) | The amine additive adsorbs onto the acidic silanol sites, masking them from interaction with the basic prilocaine analyte.[13] |
| Reversed Phase (RP) | Triethylamine (TEA) + pH adjustment | 0.1% - 0.5% (v/v) | TEA acts as a competing base. The mobile phase pH should also be controlled with a buffer (e.g., phosphate, acetate) to be at least 2 pH units away from the analyte's pKa.[14] |
| Polar Organic (PO) | Ethanolamine (AE) or Ethylenediamine (EDA) | 0.1% - 0.5% (v/v) | These additives can offer superior performance and peak symmetry compared to DEA for certain compounds on immobilized CSPs.[13] |
Experimental Protocol: Mobile Phase Optimization with Additives
-
Prepare Stock Solution: Prepare a 10% (v/v) solution of your chosen amine additive (e.g., DEA) in the organic modifier (e.g., isopropanol).
-
Initial Mobile Phase: Prepare your mobile phase (e.g., Hexane/Isopropanol 90:10) without any additive. Inject your (R)-Prilocaine standard and record the chromatogram as a baseline.
-
Introduce Additive: Add the additive to your mobile phase to achieve a final concentration of 0.1%. For example, add 1 mL of the 10% DEA stock to 99 mL of the mobile phase.
-
Equilibrate and Inject: Equilibrate the column with the new mobile phase for at least 20 column volumes. Inject the standard again.
-
Analyze and Iterate: Observe the peak shape. If tailing is reduced but not eliminated, incrementally increase the additive concentration to 0.2%, 0.3%, etc., up to 0.5%, equilibrating the column at each step. Note that excessive additive concentration can sometimes negatively impact selectivity.
Q4: I've added a basic modifier, but the tailing is still not perfect. What other factors should I consider?
Answer:
If a basic modifier doesn't completely solve the problem, consider these other critical factors that influence peak shape:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak broadening and tailing.[2][7]
-
Troubleshooting Protocol: Prepare a 1:10 and a 1:100 dilution of your sample. Inject the diluted samples. If the peak shape becomes significantly more symmetrical, you are experiencing mass overload.[1] Reduce your sample concentration or injection volume accordingly.
-
-
Sample Solvent (Elutropic Strength): The solvent used to dissolve your sample can have a major impact. If the sample solvent is much stronger (more eluting power) than the mobile phase, it can cause peak distortion and tailing.[4][7]
-
Best Practice: Ideally, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.
-
-
Column Health and Contamination: Over time, columns can become contaminated with strongly retained impurities from samples, which can create new active sites that cause tailing. Metal contamination can also activate silanol groups, worsening the effect.[6][7][15]
Column Regeneration Protocol (General Example for Immobilized Polysaccharide CSPs - ALWAYS VERIFY WITH YOUR COLUMN'S MANUAL )
-
Disconnect the column from the detector to prevent contamination.
-
Flush the column in the forward direction with 100% Isopropanol for 30-60 minutes at a reduced flow rate.
-
For stubborn contaminants on immobilized columns, stronger solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be used, but these will destroy coated columns.[17]
-
After washing, flush again with Isopropanol before re-introducing your mobile phase.
-
Equilibrate thoroughly with the mobile phase before resuming analysis.
Q5: Can you illustrate the chemical interactions that I am trying to control?
Answer:
Certainly. The goal is to promote the desired chiral recognition interaction while suppressing the undesired secondary silanol interaction. The diagram below illustrates this concept.
Caption: Interactions at the stationary phase surface.
This visualization shows how the basic additive (like DEA) preferentially interacts with the problematic silanol sites, effectively shielding the protonated prilocaine analyte from this secondary retention mechanism and allowing the desired chiral separation to dominate.
By systematically addressing potential physical issues and then carefully optimizing the mobile phase chemistry, you can effectively eliminate peak tailing and achieve robust, accurate, and reproducible chiral separations of (R)-Prilocaine.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
El-Gindy, A., El-Yazby, F., Maher, M. M. (2002). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. PubMed. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Column Care. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Welch, C. J., et al. (2011). Effect of amine mobile phase additives in chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]
-
Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
-
uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. Retrieved from [Link]
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters. Retrieved from [Link]
-
Wang, Y., et al. (2009). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]
-
R Discovery. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prilocaine. PubChem Compound Database. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). COLUMN CARE GUIDE. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. Retrieved from [Link]
-
Li, T., & Zhang, Q. (2013). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chiraltech.com [chiraltech.com]
- 14. silicycle.com [silicycle.com]
- 15. youtube.com [youtube.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chiraltech.com [chiraltech.com]
Technical Support Center: Optimization of (R)-Prilocaine Dosage for Animal Studies
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for the safe and effective use of (R)-Prilocaine in preclinical animal models. The following sections offer evidence-based answers to common questions, detailed troubleshooting guides for experimental challenges, and validated protocols to ensure data integrity and animal welfare.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (R)-Prilocaine and what is its mechanism of action?
(R)-Prilocaine is the R-enantiomer of the amide local anesthetic prilocaine. Like other local anesthetics, its primary mechanism of action is the reversible blockade of voltage-gated sodium channels on the neuronal membrane.[1][2] By binding to the intracellular surface of these channels, prilocaine inhibits the influx of sodium ions that is necessary for the initiation and conduction of nerve impulses.[1][3][4] This action effectively stops the propagation of pain signals from the peripheral nerves to the central nervous system. Prilocaine is considered an intermediate-potency and intermediate-duration local anesthetic.[1]
Q2: What are the recommended starting doses for (R)-Prilocaine in common laboratory animals?
Determining a precise starting dose requires consideration of the specific animal model, the intended anesthetic procedure (e.g., infiltration, peripheral nerve block), and the formulation. However, based on literature for the racemic mixture of prilocaine, general starting points can be extrapolated. It is crucial to begin with a conservative dose and perform a dose-escalation study to determine the optimal dose for your specific experimental conditions.
Note: The maximum safe dose of prilocaine is generally cited as 8 mg/kg, with a maximum total dose of 600 mg in humans, though some sources recommend a more conservative limit of 5-6 mg/kg to minimize toxicity risks.[5][6][7] These values should be adjusted down for smaller species and used as an upper limit reference.
| Species | Application | Recommended Starting Dose Range | Maximum Recommended Dose (Prilocaine) |
| Mouse | Subcutaneous Infiltration | 10 - 30 mg/kg | ~400 mg/kg (s.c.) has been shown to cause convulsions[8] |
| Rat | Subcutaneous Infiltration | 10 - 40 mg/kg | 91 mg/kg (as part of a Ketamine/Xylazine cocktail)[9] |
| Cat | Topical (Lidocaine/Prilocaine Cream) | 2.5% cream applied for 20-60 min | 3-5 mg/kg for subcutaneous injection[2] |
| Dog | Subcutaneous Infiltration / Perineural | 3 - 6 mg/kg | 6-8 mg/kg for subcutaneous injection[2] |
This table provides general guidance. Always consult relevant literature and institutional guidelines, and conduct pilot studies to determine the optimal dose for your specific protocol.[10][11]
Q3: What are the critical signs of systemic toxicity to monitor for?
Systemic toxicity typically results from accidental intravascular injection, rapid systemic absorption, or an absolute overdose.[2] The central nervous system (CNS) and cardiovascular system are most affected.[2]
-
CNS Toxicity: Initial signs often manifest as sedation, muscle tremors, and can progress to seizures.[2]
-
Cardiovascular Effects: These usually follow CNS signs and result from the direct blockade of myocardial sodium channels.[2]
-
Methemoglobinemia: A key risk associated with prilocaine is the development of methemoglobinemia. This occurs when the metabolite o-toluidine oxidizes hemoglobin to methemoglobin, which cannot bind and transport oxygen.[3][12] Clinically, this presents as cyanosis (bluish discoloration of mucous membranes and skin) and oxygen-resistant hypoxemia.[12][13]
Q4: How does the formulation (e.g., concentration, vehicle, vasoconstrictors) impact the dosage and effect?
The formulation has a significant impact on the pharmacokinetics and pharmacodynamics of (R)-Prilocaine.
-
Concentration: Higher concentrations may lead to a faster onset but also increase the risk of local and systemic toxicity.[14]
-
Vehicle: The vehicle can affect the drug's release characteristics and absorption rate. For instance, liposomal formulations are designed to provide an extended-release profile, prolonging the anesthetic effect.[15]
-
Vasoconstrictors: The addition of agents like epinephrine can decrease local blood flow, slowing the rate of systemic absorption. This prolongs the duration of the anesthetic block and reduces the risk of systemic toxicity.[2]
Section 2: In-Depth Troubleshooting Guides
Problem: Insufficient Anesthetic Efficacy
-
Question: "My animal is still responding to noxious stimuli (e.g., toe pinch, tail pinch) after administering (R)-Prilocaine. What are the potential causes and how do I troubleshoot?"
-
Answer: Insufficient anesthesia is a common challenge that can compromise both the experiment and animal welfare. The following decision tree outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for insufficient anesthesia.
Problem: Observing Systemic Adverse Events
-
Question: "I've observed tremors and a bluish tint to the animal's mucous membranes after administration. What is happening and what is the immediate course of action?"
-
Answer: These signs are highly indicative of CNS toxicity and methemoglobinemia, a serious adverse effect of prilocaine.[2][12] Immediate and decisive action is required.
Caption: Decision tree for managing suspected systemic toxicity.
Section 3: Key Experimental Protocols
Protocol 1: Dose-Escalation Study for Determining Median Effective Dose (ED50)
Objective: To systematically determine the dose of (R)-Prilocaine that produces a desired level of local anesthesia in 50% of the test subjects for a specific procedure.
Methodology:
-
Animal Model & Group Allocation:
-
Select a homogenous group of animals (e.g., adult male Sprague-Dawley rats, 250-300g).
-
Assign animals to at least 4-5 dose groups, plus a vehicle control group (n=5-8 animals per group).[16]
-
-
Dose Selection:
-
Select doses based on a logarithmic or geometric progression (e.g., 5, 10, 20, 40 mg/kg). The range should be based on literature and designed to span from a no-effect level to a level of full effect.[16]
-
-
Administration:
-
Administer the selected dose of (R)-Prilocaine via the intended route (e.g., subcutaneous infiltration at the base of the tail or over the sciatic nerve). Administer the vehicle to the control group.
-
Ensure consistent volume and technique across all animals.
-
-
Efficacy Assessment:
-
At predetermined time points post-administration (e.g., 5, 15, 30, 60 minutes), assess the anesthetic block.
-
The method of assessment must be objective and reproducible. Examples include:
-
Tail-flick test: Apply a thermal stimulus to the tail and measure latency to response.
-
Von Frey filaments: Assess mechanical withdrawal thresholds.
-
Nerve conduction studies: For more advanced studies, record compound muscle action potentials (CMAPs) after nerve stimulation to quantify the block.[15][17]
-
-
Define a clear binary endpoint for success (e.g., no withdrawal response to a specific stimulus).
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals that met the success criterion.
-
Use probit analysis or logistic regression to calculate the ED50 value and its 95% confidence interval.
-
-
Monitoring:
-
Throughout the procedure, closely monitor all animals for any signs of systemic toxicity.[16] Record all observations.
-
Protocol 2: Monitoring for and Reversing Prilocaine-Induced Methemoglobinemia
Objective: To provide a clear procedure for the detection and treatment of methemoglobinemia, a potential side effect of prilocaine administration.
Materials:
-
Pulse oximeter (note: may be inaccurate in the presence of methemoglobin)
-
Co-oximeter or blood gas analyzer capable of measuring methemoglobin levels
-
Methylene Blue solution (1% solution for injection)
-
Supplemental oxygen source
-
IV catheter supplies
Procedure:
-
Baseline Monitoring:
-
Post-Administration Monitoring:
-
Continuously observe the animal for the first 30-60 minutes post-injection, with regular checks thereafter.
-
Pay close attention to the color of mucous membranes and extremities. A developing bluish or chocolate-brown discoloration is a key indicator of cyanosis.
-
Monitor respiratory rate and effort.
-
-
Detection and Confirmation:
-
If cyanosis is suspected, collect a small blood sample. Blood with high levels of methemoglobin will appear dark brown and will not turn red upon exposure to air.
-
Immediately analyze the sample using a co-oximeter to quantify the percentage of methemoglobin (%MetHb). Levels above 20% are typically associated with clinical signs and warrant treatment.[5]
-
-
Treatment:
-
If %MetHb is clinically significant or the animal is showing signs of distress, administer Methylene Blue at a dose of 1-2 mg/kg .[7]
-
The methylene blue should be administered slowly via an intravenous route over 5-10 minutes.
-
Provide supplemental oxygen.
-
-
Follow-up:
References
-
Prilocaine: Mechanisms and application | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Local Anesthetic Agents in Companion Animal Veterinary Practice. (2023). Today's Veterinary Practice. Retrieved January 9, 2026, from [Link]
-
Anesthesia for Laboratory Animals | Research and Innovation. (n.d.). University of Oregon. Retrieved January 9, 2026, from [Link]
-
Medetalibeyoğlu, A., et al. (2020). Prilocaine-Induced Methemoglobinemia. Case Reports in Acute Medicine, 3, 25–28. [Link]
-
Guidelines for Anesthesia and Analgesia in Laboratory Animals. (2021). University of California, Berkeley. Retrieved January 9, 2026, from [Link]
-
Rağbetli, M. Ç., et al. (2018). Acute Myotoxic Effects of by Infusion of Prilocaine and Lidocaine in Rats. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Arthur, G. R., et al. (1979). Pharmacokinetic and clinical pharmacological studies with mepivacaine and prilocaine. British Journal of Anaesthesia, 51(6), 481–485. [Link]
-
Kose, A., et al. (2014). A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. Anesthesiology Research and Practice. [Link]
-
Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. (2023). Drugs.com. Retrieved January 9, 2026, from [Link]
-
Shibuya, M., et al. (2021). Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. Journal of Dental Anesthesia and Pain Medicine, 21(4), 357–361. [Link]
-
Zullian, C., et al. (2017). Evaluation of Three Methods of Sensory Function Testing for the Assessment of Successful Maxillary Nerve Blockade in Horses. Frontiers in Veterinary Science, 4. [Link]
-
Lee, G., et al. (2021). A preliminary animal study on the prediction of nerve block success using ultrasonographic parameters. Scientific Reports, 11(1), 19597. [Link]
-
(PDF) Prilocaine-Induced Methemoglobinemia. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Shibuya, M., et al. (2021). Methemoglobinemia caused by a low dose of prilocaine during general anesthesia. Journal of Dental Anesthesia and Pain Medicine, 21(4), 357-361. [Link]
-
Caniglia, C., et al. (2023). Local Anaesthesia Techniques in Dogs and Cats: A Review Study. Animals, 13(13), 2112. [Link]
-
Prilocaine | C13H20N2O - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Evangelista, M. C., et al. (2015). Evaluation of three approaches for performing ultrasonography-guided anesthetic blockade of the femoral nerve in calves. Journal of the American Veterinary Medical Association, 246(2), 234–240. [Link]
- Flecknell, P. (2009). Laboratory Animal Anaesthesia, Third Edition. Academic Press.
-
Anesthesia (Guideline). (n.d.). The University of Iowa. Retrieved January 9, 2026, from [Link]
-
Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience, 12. [Link]
-
Pharmacology Review(s) - CPY Document. (2010). FDA. Retrieved January 9, 2026, from [Link]
-
Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience, 12, 217. [Link]
-
Clarke, J., et al. (2025). Mechanistic Modelling of Lidocaine and Prilocaine Absorption from EMLA Cream upon Topical Application using Physiologically Based Pharmacokinetic Modelling. The AAPS Journal. [Link]
-
Use of a eutectic mixture of lidocaine 2.5% and prilocaine 2.5% as a local anesthetic in animals. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
-
de Oliveira, R. L. S., et al. (2019). The effects of lidocaine-prilocaine cream on responses to intravenous catheter placement in cats sedated with dexmedetomidine and either methadone or nalbuphine. Veterinary Anaesthesia and Analgesia, 46(5), 650–655. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. drugs.com [drugs.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 11. acuc.berkeley.edu [acuc.berkeley.edu]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
Technical Support Center: (R)-Prilocaine Aqueous Solution Stability
Welcome to the technical support center for (R)-Prilocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of (R)-Prilocaine in aqueous solutions during experimental workflows.
Introduction: The Challenge of (R)-Prilocaine Stability
(R)-Prilocaine, an amide-type local anesthetic, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its amide bond. This chemical instability can compromise the integrity of your experiments, leading to inaccurate results and loss of valuable research time. The primary degradation pathway involves the cleavage of the amide linkage, yielding o-toluidine and N-propylalanine. The formation of o-toluidine is of particular concern due to its known toxicity.[1]
This guide provides a comprehensive overview of the factors influencing (R)-Prilocaine stability and offers practical, evidence-based strategies to mitigate degradation.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the preparation and storage of (R)-Prilocaine aqueous solutions.
FAQ 1: My (R)-Prilocaine solution is showing signs of degradation. What are the primary causes?
The degradation of (R)-Prilocaine in an aqueous solution is primarily driven by two chemical processes: hydrolysis and, to a lesser extent, oxidation.
-
Hydrolysis: This is the most significant degradation pathway. The amide bond in the prilocaine molecule is susceptible to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Oxidation: While hydrolysis is the main concern, oxidative degradation can also occur, potentially accelerated by the presence of metal ions or exposure to light.
Understanding these mechanisms is the first step in developing a robust strategy to maintain the stability of your (R)-Prilocaine solutions.
Troubleshooting Guide 1: Controlling Hydrolytic Degradation
Question: What is the optimal pH for storing my (R)-Prilocaine solution to minimize hydrolysis?
Answer: The pH of your aqueous solution is the most critical factor in controlling the rate of hydrolysis. For amide-type local anesthetics like prilocaine and the structurally similar lidocaine, maximum stability is achieved in the acidic pH range.
Based on stability studies of related compounds and commercial formulation practices, it is recommended to maintain the pH of your (R)-Prilocaine solution between 3.5 and 5.5 .[2] In this pH range, the protonated form of the amine is predominant, which is less susceptible to nucleophilic attack by water on the amide carbonyl group. As the pH moves towards neutral and alkaline conditions, the rate of hydrolysis increases significantly.
Causality: Prilocaine has a pKa of approximately 7.9.[3] At a pH below its pKa, the molecule exists predominantly in its protonated, cationic form. This positive charge withdraws electron density from the adjacent amide bond, making it less electrophilic and therefore less reactive towards hydrolysis. Conversely, at neutral or alkaline pH, a larger proportion of the unprotonated, free base form exists, which is more susceptible to hydrolytic cleavage.
Experimental Protocol: pH Adjustment and Buffer Selection
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range of 3.5-5.5. Acetate or citrate buffers are common choices. Be aware that the buffer species itself can sometimes participate in catalysis, so it is crucial to validate the stability of your specific formulation.
-
Preparation of Buffered Solution:
-
Prepare a stock solution of your chosen buffer (e.g., 0.1 M sodium acetate).
-
Dissolve your (R)-Prilocaine hydrochloride in a small amount of high-purity water.
-
Add the buffer stock solution and adjust the final pH using a calibrated pH meter with dropwise addition of a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Bring the solution to the final desired volume with high-purity water.
-
-
Verification: Always re-verify the pH of the final solution.
Question: How does temperature affect the stability of my (R)-Prilocaine solution?
Answer: The degradation of (R)-Prilocaine is a chemical reaction, and as such, its rate is highly dependent on temperature. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can double or triple.
Recommendation: To ensure the long-term stability of your (R)-Prilocaine aqueous solutions, it is crucial to store them at refrigerated temperatures, typically 2-8°C . Avoid freezing, as this can cause concentration gradients and potentially damage the container. For short-term storage during experimental use, keeping the solution on ice is advisable. Commercial prilocaine solutions for injection are recommended to be stored below 25°C.[4]
Troubleshooting Guide 2: Preventing Oxidative Degradation
Question: I suspect oxidative degradation might be occurring in my solution. How can I prevent this?
Answer: While hydrolysis is the primary degradation pathway, oxidation can also contribute to the instability of (R)-Prilocaine, especially in the presence of certain catalysts. Here are strategies to minimize oxidative degradation:
-
Use of Antioxidants: The addition of an antioxidant can protect your (R)-Prilocaine solution from oxidative stress. A common antioxidant used in pharmaceutical formulations of local anesthetics, particularly those containing epinephrine, is sodium metabisulfite .[6] However, it is important to note that sodium metabisulfite can enhance the photodegradation of co-formulated epinephrine, so its use should be carefully considered based on your specific application.[7][8]
-
Use of Chelating Agents: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidative reactions. The presence of trace amounts of these metals in your water or reagents can accelerate the degradation of (R)-Prilocaine. To mitigate this, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is recommended.[9][10] EDTA sequesters these metal ions, rendering them unable to participate in oxidative reactions.[11]
-
Control of Headspace Atmosphere: For highly sensitive applications or long-term storage, purging the headspace of your storage vial with an inert gas like nitrogen or argon can displace oxygen and further minimize the risk of oxidation.
Experimental Protocol: Preparation of a Stabilized (R)-Prilocaine Solution
-
High-Purity Reagents: Start with high-purity water (e.g., HPLC-grade or water for injection) and high-quality reagents to minimize contaminants.
-
Deoxygenation (Optional but Recommended): Before adding any solutes, sparge the water with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers:
-
If using a chelating agent, dissolve a small amount of EDTA (e.g., a final concentration of 0.01-0.1 mg/mL) in the water.
-
If using an antioxidant, add it at this stage (e.g., sodium metabisulfite at a low concentration, such as 0.1-0.5 mg/mL).
-
-
Dissolution of (R)-Prilocaine and Buffer: Dissolve the (R)-Prilocaine and buffer components in the stabilized water.
-
pH Adjustment: Adjust the pH to the optimal range of 3.5-5.5 as previously described.
-
Inert Headspace: Dispense the final solution into vials, leaving minimal headspace. Purge the headspace with an inert gas before sealing.
-
Storage: Store the vials protected from light at 2-8°C.
Troubleshooting Guide 3: Monitoring Solution Stability
Question: How can I monitor the stability of my (R)-Prilocaine solution over time?
Answer: A stability-indicating analytical method is essential to accurately determine the concentration of (R)-Prilocaine and to detect the presence of its degradation products. The most common and reliable technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection.
A stability-indicating HPLC method should be able to separate the intact (R)-Prilocaine peak from all potential degradation products, ensuring that the measurement of the parent drug is not overestimated.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 25 mM, pH 3.0) and an organic solvent like acetonitrile.[12] The exact ratio can be optimized to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a wavelength where (R)-Prilocaine has significant absorbance (e.g., 254 nm) is appropriate.[12]
-
Forced Degradation Study: To validate that your HPLC method is stability-indicating, you should perform a forced degradation study. This involves intentionally degrading a sample of (R)-Prilocaine under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and then analyzing the stressed samples. The goal is to demonstrate that the degradation product peaks are well-resolved from the main (R)-Prilocaine peak.
Summary of Recommendations
The following table summarizes the key parameters and recommended conditions for preventing the degradation of (R)-Prilocaine in aqueous solutions.
| Parameter | Recommendation | Rationale |
| pH | 3.5 - 5.5 | Minimizes the rate of amide hydrolysis by favoring the more stable protonated form of the molecule. |
| Temperature | 2 - 8 °C | Reduces the rate of chemical degradation reactions, in line with the principles of chemical kinetics.[4] |
| Buffers | Acetate or Citrate | Effective in maintaining the desired acidic pH. |
| Antioxidants | Sodium Metabisulfite (use with caution) | Scavenges dissolved oxygen to prevent oxidative degradation. |
| Chelating Agents | EDTA (0.01-0.1 mg/mL) | Sequesters trace metal ions that can catalyze oxidative reactions.[9][10][11] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen from the solution and headspace to minimize oxidation. |
| Light Exposure | Store in amber vials or protect from light | Prevents potential photolytic degradation. |
Visualizing Degradation and Troubleshooting
Diagram 1: (R)-Prilocaine Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway of (R)-Prilocaine.
Diagram 2: Troubleshooting Workflow for (R)-Prilocaine Solution Instability
Caption: A logical workflow for troubleshooting (R)-Prilocaine solution instability.
References
-
Storms, M. L., & Stewart, J. T. (2002). Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. Journal of pharmaceutical and biomedical analysis, 30(1), 49–58. [Link]
-
Prilocaine hydrochloride 1% Solution for Injection - Summary of Product Characteristics (SmPC) - (emc). (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Prilocaine. Retrieved from [Link]
-
Polifarma İlaç. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT PRİCAİN 2% SOLUTION FOR I.V. INJECTION Sterile 2. QUALITAT. Retrieved from [Link]
- Higuchi, T., Havinga, A., & Busse, L. W. (1950). The kinetics of the hydrolysis of procaine.
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical research, 4(1), 42–45. [Link]
- Kadioglu, Y., & Atila, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 659–669.
- Xu, X., et al. (2024). Anti-plasticizing effect of water on prilocaine and lidocaine - the role of the hydrogen bonding pattern. Physical Chemistry Chemical Physics, 26(19).
-
Higuchi, R., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug metabolism and disposition, 41(6), 1220–1230. [Link]
-
Prilocaine HCl 4% with Epinephrine 1:200,000 Injection - accessdata.fda.gov. (2021). Retrieved from [Link]
-
Wikipedia. (n.d.). Prilocaine. Retrieved from [Link]
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical research, 4(1), 42–45. [Link]
- Higuchi, R., et al. (2013). Prilocaine- and Lidocaine-Induced Methemoglobinemia Is Caused by Human Carboxylesterase-, CYP2E1-, and CYP3A4-Mediated Metabolic Activation. Drug Metabolism and Disposition, 41(6), 1220-1230.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 5(49), 31849–31856.
- Guerrieri, P., Jarring, K., & Taylor, L. S. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 98(1), 235-246.
- Warren, I. (2011). Alkalinisation of local anaesthetic solutions. Australian Prescriber, 34(4), 113-114.
- Kadioglu, Y., & Atila, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669.
-
MME Revise. (n.d.). AQA - Please write clearly in block capitals. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. Two metabolic pathways are proposed. Retrieved from [Link]
- Tonnesen, H. H., Karlsen, J., & Adrangi, S. (1995). Photodestabilization of epinephrine by sodium metabisulfite. Die Pharmazie, 50(10), 682–685.
-
AstraZeneca. (2023). Environmental Risk Assessment Data Prilocaine hydrochloride. Retrieved from [Link]
-
Tonnesen, H. H., Karlsen, J., & Adrangi, S. (1995). Photodestabilization of epinephrine by sodium metabisulfite. Die Pharmazie, 50(10), 682–685. [Link]
-
Finnegan, S., & Percival, S. L. (2015). EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care. Advances in wound care, 4(7), 415–421. [Link]
-
Neelakantan, P., Subbarao, C., & Subbarao, C. V. (2013). Ethylenediaminetetraacetic acid in endodontics. Journal of investigative and clinical dentistry, 4(2), 79–83. [Link]
- Google Patents. (n.d.). WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine.
-
ResearchGate. (n.d.). Accidental injection of EDTA instead of anesthesia solution during root canal treatment: Case report. Retrieved from [Link]
-
Raad, I. I., et al. (2008). Role of ethylene diamine tetra-acetic acid (EDTA) in catheter lock solutions: EDTA enhances the antifungal activity of amphotericin B lipid complex against Candida embedded in biofilm. International journal of antimicrobial agents, 32(6), 515–518. [Link]
-
ResearchGate. (n.d.). Exploring the potential of ethylenediaminetetraacetic acid as a stabilizer for polyvinyl chloride. Retrieved from [Link]
-
GotMead. (2011). Stabilization, Brewing Space questions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodestabilization of epinephrine by sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of (R)-Prilocaine in buffers
Welcome to the technical support center for (R)-Prilocaine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for overcoming solubility challenges with (R)-Prilocaine in buffer systems. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Fundamentals of (R)-Prilocaine Solubility
Question 1: I'm having trouble dissolving (R)-Prilocaine base in my neutral phosphate buffer (pH 7.4). Why is it poorly soluble?
Answer: The solubility of (R)-Prilocaine is fundamentally dictated by its chemical structure and the pH of the solvent. (R)-Prilocaine is a weak base with a pKa of approximately 7.9.[1][2] This means that at a physiological pH of 7.4, a significant portion of the molecule exists in its neutral, un-ionized form. This uncharged form is more lipophilic (fat-loving) and consequently has low aqueous solubility.[3][4] The neutral form is better able to cross biological membranes, which is crucial for its anesthetic activity, but this same property limits its ability to dissolve in aqueous buffers.[4][5][6]
The key takeaway is that the solubility of (R)-Prilocaine is intrinsically linked to the pH of your buffer. As the pH of the solution approaches the pKa, the proportion of the un-ionized, less soluble form increases.
Question 2: What are the key physicochemical properties of (R)-Prilocaine I should be aware of?
Answer: Understanding the physicochemical properties of (R)-Prilocaine is the first step in troubleshooting solubility issues. Here is a summary of its key parameters:
| Property | Value | Significance for Formulation | Source(s) |
| Molecular Weight | 220.31 g/mol | Essential for calculating molar concentrations. | [1] |
| pKa | ~7.9 | Determines the ionization state and thus solubility at a given pH. | [1][2] |
| LogP (Octanol/Water) | 2.11 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[1][3] | [1][3] |
| Aqueous Solubility (Base) | 541 mg/L (at 25°C) | Highlights the poor intrinsic solubility of the free base form in water.[1][3] | [1][3] |
| Solubility (Hydrochloride Salt) | Readily soluble in water. | The salt form is significantly more water-soluble due to its ionized state. | [1][7] |
These properties collectively indicate that while the base form of prilocaine is suitable for penetrating nerve membranes, its salt form is preferable for creating aqueous formulations.
Section 2: Practical Strategies for Enhancing Solubility
Question 3: How can I improve the solubility of (R)-Prilocaine in my buffer? Is adjusting the pH the best approach?
Answer: Yes, pH adjustment is the most direct and common method to enhance the solubility of (R)-Prilocaine. By lowering the pH of your buffer to be well below the pKa of 7.9, you can protonate the tertiary amine group on the prilocaine molecule. This creates the cationic (protonated) form of the drug, which is significantly more water-soluble.[5]
Commercial formulations of local anesthetics are typically prepared at an acidic pH to ensure solubility and stability.[5] For experimental purposes, preparing a concentrated stock solution of (R)-Prilocaine in an acidic vehicle and then diluting it into your final buffer is a standard practice. However, be cautious: if the final pH of your solution is too high, the prilocaine may precipitate out of solution.[5]
Below is a workflow to guide your pH adjustment strategy:
Caption: Decision workflow for enhancing (R)-Prilocaine solubility.
Question 4: I need to work at a physiological pH. What are my options if I can't significantly lower the pH?
Answer: When working at or near physiological pH, where pH adjustment is not feasible, you can employ formulation excipients to increase the apparent solubility of (R)-Prilocaine. The two most common and effective strategies are the use of co-solvents and cyclodextrins.
1. Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[8] For (R)-Prilocaine, common co-solvents include:
-
Propylene Glycol (PG): Often used as a penetration enhancer in topical formulations, it can also improve solubility.[10][11]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol, or DMSO).
-
Dissolve (R)-Prilocaine: Weigh the required amount of (R)-Prilocaine base and dissolve it in a minimal amount of the chosen co-solvent. Prilocaine has good solubility in DMSO (≥8.25mg/mL).[12]
-
Titrate with Buffer: Slowly add your target buffer to the co-solvent solution while vortexing or stirring continuously.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.
-
Final Concentration: Ensure the final concentration of the co-solvent is compatible with your assay or model system, as high concentrations of organic solvents can be cytotoxic or interfere with biological processes.
2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly water-soluble molecules, like the neutral form of prilocaine, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with a good safety profile and high water solubility.[][16] Studies have shown that HPβCD can effectively increase the solubility of prilocaine base for parenteral formulations.[16][17]
Experimental Protocol: Phase Solubility Study with HPβCD
-
Prepare HPβCD Solutions: Prepare a series of aqueous solutions of HPβCD in your desired buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add Excess Prilocaine: Add an excess amount of (R)-Prilocaine base to each HPβCD solution in separate vials.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter and Analyze: Filter the samples through a 0.22 µm filter to remove the undissolved solid.
-
Quantify Solubilized Prilocaine: Analyze the concentration of (R)-Prilocaine in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the Data: Plot the concentration of solubilized (R)-Prilocaine against the concentration of HPβCD. The slope of this phase solubility diagram will indicate the complexation efficiency.
Sources
- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Buy Prilocaine | 721-50-6 | >98% [smolecule.com]
- 4. Liposome-prilocaine interaction mapping evaluated through STD NMR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Liposome-prilocaine interaction mapping evaluated through STD NMR and molecular dynamics simulations. | Semantic Scholar [semanticscholar.org]
- 7. Prilocaine CAS#: 721-50-6 [m.chemicalbook.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Prilocaine | 721-50-6 [chemicalbook.com]
- 10. brieflands.com [brieflands.com]
- 11. Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 16. Solubility studies of prilocaine and lignocaine with Hydroxy-Propyl beta Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 17. Liposomal formulations of prilocaine: effect of complexation with hydroxypropyl-ß-cyclodextrin on drug anesthetic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Effects of (R)-Prilocaine in Preclinical Models
Introduction
(R)-Prilocaine, an amide-type local anesthetic, is a valuable tool in preclinical research for providing localized analgesia.[1] While generally considered to have a favorable safety profile with lower central nervous system (CNS) and cardiovascular toxicity compared to some other local anesthetics, its use is not without potential side effects.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing the adverse effects of (R)-Prilocaine in preclinical models. The primary focus will be on the most clinically significant side effect, methemoglobinemia, as well as strategies to mitigate local anesthetic systemic toxicity (LAST).[2][3]
Understanding the Core Challenge: Prilocaine Metabolism and Methemoglobinemia
The principal concern with prilocaine administration is the dose-dependent risk of methemoglobinemia.[2][4] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of binding and transporting oxygen.[5][6] The metabolic pathway of prilocaine is central to this adverse effect.
Prilocaine is metabolized in the liver and, to a lesser extent, in the kidneys and lungs.[2][7] Hepatic amidases hydrolyze prilocaine into its primary metabolites, ortho-toluidine and N-propylalanine.[7][8] Ortho-toluidine is the primary culprit in inducing methemoglobin formation.[3][4][9]
Caption: Metabolic pathway of prilocaine leading to methemoglobin formation.
Troubleshooting Guide & FAQs
This section is designed to address common issues and questions encountered during the use of (R)-Prilocaine in preclinical models.
Methemoglobinemia
Q1: My animal model is exhibiting cyanosis (bluish discoloration of mucous membranes and skin) after prilocaine administration. What should I do?
A1: Cyanosis is a clinical sign of methemoglobinemia.[5][7] Immediate action is required.
Immediate Steps:
-
Stop Prilocaine Administration: Discontinue any ongoing administration of prilocaine.
-
Confirm Methemoglobinemia: If possible, confirm the diagnosis by measuring methemoglobin levels in the blood. Blood with high levels of methemoglobin has a characteristic "chocolate-brown" color.[6]
-
Administer Oxygen: Provide 100% oxygen to maximize the oxygen-carrying capacity of the remaining functional hemoglobin.[10]
-
Administer Antidote (Methylene Blue): The standard treatment for severe methemoglobinemia is the intravenous administration of methylene blue.[5][7][11] Methylene blue acts as a cofactor for NADPH methemoglobin reductase, which reduces methemoglobin back to functional hemoglobin.[12]
-
Dosage: The typical dose is 1-2 mg/kg of a 1% methylene blue solution administered intravenously over 5 minutes.[7]
-
-
Consider Ascorbic Acid: Ascorbic acid (Vitamin C) can also aid in the non-enzymatic reduction of methemoglobin and can be considered as an adjunct therapy.[5]
Q2: How can I prevent or minimize the risk of methemoglobinemia in my preclinical studies?
A2: Prevention is key. Several strategies can be employed:
-
Dose Optimization: This is the most critical factor. Adhere strictly to the maximum recommended dose for the specific animal model and weight.[4][13] The risk of methemoglobinemia is dose-dependent.[3]
-
Subject Selection: Be cautious when using prilocaine in very young animals, as they are more susceptible to methemoglobinemia.[8] Animals with pre-existing anemia, respiratory or cardiovascular compromise, or genetic deficiencies in enzymes like glucose-6-phosphate dehydrogenase (G6PD) are at higher risk.[4]
-
Avoid Concomitant Oxidizing Agents: Do not co-administer other drugs known to induce methemoglobinemia, such as nitrates, nitrites, sulfonamides, and acetaminophen.[4][8]
-
Monitor Subjects: Closely monitor animals for clinical signs of methemoglobinemia, especially within the first few hours after administration, as peak levels are typically reached 2-4 hours post-injection.[3]
Q3: Are there any alternative local anesthetics to prilocaine that do not carry the risk of methemoglobinemia?
A3: Yes. If methemoglobinemia is a significant concern for your study, consider using other amide local anesthetics like lidocaine or mepivacaine.[14] However, be aware that these alternatives may have different toxicity profiles, particularly regarding CNS and cardiovascular effects.[2]
| Anesthetic | Potency (relative to Procaine) | Acute Toxicity (relative to Procaine) | Methemoglobinemia Risk |
| Prilocaine | 2 | 1 | Yes (due to o-toluidine metabolite)[3][7] |
| Lidocaine | 2 | 2 | Minimal[7] |
| Mepivacaine | 2 | 1.5-2 | No |
| Bupivacaine | 8 | 4-5 | No |
Data compiled from various sources.
Local Anesthetic Systemic Toxicity (LAST)
Q1: My animal model is showing signs of CNS toxicity (e.g., tremors, seizures) after prilocaine injection. What is happening and what should I do?
A1: These are signs of Local Anesthetic Systemic Toxicity (LAST), which occurs when the local anesthetic reaches high concentrations in the bloodstream.[15] This can be due to accidental intravascular injection or rapid absorption from a highly vascular site.
Immediate Steps:
-
Stop the Injection: Immediately cease administration of the local anesthetic.
-
Airway Management: Ensure a patent airway and provide oxygenation and ventilation as needed. Hypoxia and acidosis can worsen LAST.[10]
-
Seizure Control: Administer a benzodiazepine (e.g., midazolam or diazepam) to control seizures.[10]
-
Cardiovascular Support: If cardiovascular compromise occurs (e.g., bradycardia, hypotension, arrhythmias), provide appropriate supportive care.
-
Lipid Emulsion Therapy: For severe LAST, intravenous lipid emulsion therapy is the recommended treatment.[10][15][16] Lipid emulsion is thought to create a "lipid sink" that sequesters the lipophilic local anesthetic from its sites of action.[16]
Caption: Workflow for the initial management of LAST in preclinical models.
Q2: How can I prevent LAST in my experiments?
A2: Proactive measures can significantly reduce the risk of LAST.
-
Aspiration: Always aspirate before and during injection to check for inadvertent placement in a blood vessel.[13]
-
Dose Fractionation: Administer the total dose in small, incremental amounts rather than a single large bolus.
-
Use of Vasoconstrictors: Co-administration with a vasoconstrictor like epinephrine can slow the systemic absorption of prilocaine, keeping it at the desired site of action for longer and reducing peak plasma concentrations.[2][13]
-
Ultrasound Guidance: When possible, use ultrasound guidance for nerve blocks to visualize needle placement and surrounding vasculature, reducing the risk of intravascular injection.[16]
-
Careful Site Selection: Be aware that absorption varies between injection sites. Highly vascular areas will lead to more rapid systemic uptake.[13]
Experimental Protocols
Protocol 1: Preparation and Administration of Methylene Blue for Methemoglobinemia
-
Preparation: Prepare a 1% solution of methylene blue in sterile saline or 5% dextrose in water.
-
Dosage Calculation: Calculate the required volume based on a dose of 1-2 mg/kg body weight of the animal.
-
Administration: Administer the calculated dose slowly via an intravenous route over a period of 5 minutes.
-
Monitoring: Monitor the animal for resolution of cyanosis and improvement in clinical signs. Repeat blood gas analysis with co-oximetry if available to confirm a decrease in methemoglobin levels.
Protocol 2: Preparation and Administration of Intravenous Lipid Emulsion (ILE) for LAST
-
Preparation: Use a commercially available 20% intravenous lipid emulsion.
-
Dosage Calculation (Bolus): Administer an initial bolus of 1.5 mL/kg over 2-3 minutes.[16]
-
Dosage Calculation (Infusion): Following the initial bolus, an infusion can be started at a rate of 0.25 mL/kg/min.[16]
-
Administration: Administer via a dedicated intravenous line.
-
Monitoring: Continuously monitor cardiovascular and neurological parameters. The infusion can be continued until hemodynamic stability is achieved. Be mindful of the total volume administered to avoid fat overload.[16]
Formulation Strategies to Minimize Side Effects
Recent research has focused on novel drug delivery systems to enhance the efficacy and reduce the systemic toxicity of local anesthetics like prilocaine.
-
Liposomal Formulations: Encapsulating prilocaine in liposomes can provide a sustained-release effect, prolonging the local anesthetic action while reducing peak systemic concentrations.[17]
-
Nanoparticulate Systems: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been explored to co-deliver lidocaine and prilocaine.[18] These systems can improve skin permeation for topical applications and may offer a more favorable safety profile compared to traditional emulsions.[18]
Conclusion
While (R)-Prilocaine is a valuable local anesthetic for preclinical research, a thorough understanding of its potential side effects, particularly methemoglobinemia and LAST, is crucial for ensuring animal welfare and the integrity of experimental data. By implementing careful dosing strategies, appropriate subject monitoring, and being prepared with effective treatment protocols, researchers can confidently and safely utilize (R)-Prilocaine in their studies.
References
-
Uehara, T., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug Metabolism and Disposition, 41(6), 1220-1230. [Link]
-
ScienceDirect. (2020). Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. [Link]
-
Clinician's Brief. (2023). Local Anesthetic Agents in Companion Animal Veterinary Practice. [Link]
-
Guay, J. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. European Journal of Anaesthesiology, 23(5), 445-446. [Link]
-
Drugs.com. (2025). Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. [Link]
-
Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. MMWR. Morbidity and mortality weekly report, 43(35), 655-657. [Link]
-
Ayan, M., et al. (2023). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Journal of Clinical and Analytical Medicine. [Link]
-
Al-Nasser, K. (2013). A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. Case reports in medicine, 2013, 301763. [Link]
-
ResearchGate. (2018). Local Anaesthetic Toxicity and its Management : A Review. [Link]
-
ASPCApro. (n.d.). Local anesthetic toxicosis. [Link]
-
UpToDate. (n.d.). Prilocaine: Drug information. [Link]
-
Hah, J., et al. (2018). Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity. Journal of the Korean Society of Anesthesiologists, 71(3), 195–203. [Link]
-
Anesthesia Patient Safety Foundation. (2020). Local Anesthetic Systemic Toxicity (LAST) Revisited: A Paradigm in Evolution. [Link]
-
Clinicaltrials.eu. (n.d.). Prilocaine – Application in Therapy and Current Clinical Research. [Link]
-
Wikipedia. (n.d.). Prilocaine. [Link]
-
Veterian Key. (2016). Methemoglobinemia. [Link]
-
ResearchGate. (2022). Emergency treatment with intravenous infusion of methylene blue followed by oral administration in a cat presented with severe recurrent methemoglobinemia. [Link]
-
Dove Press. (2017). Effectiveness of various formulations of local anesthetics and additives for topical anesthesia. [Link]
-
National Center for Biotechnology Information. (2024). Clinical methemoglobinemia secondary to administration of hydroxyurea at therapeutic doses in a dog. [Link]
-
YouTube. (2025). EP 511: Methemoglobinemia in Pets – Diagnosis, Causes, and Critical Care. [Link]
-
Drugs.com. (2025). Lidocaine and Prilocaine: Package Insert / Prescribing Info / MOA. [Link]
-
National Center for Biotechnology Information. (2019). Congenital Methemoglobinemia in a Dog with a Promoter Deletion and a Nonsynonymous Coding Variant in the Gene Encoding Cytochrome b 5. [Link]
-
Drugs.com. (2025). Prilocaine Side Effects: Common, Severe, Long Term. [Link]
-
ResearchGate. (2025). The effect of pharmaceutical dosage form on the efficacy of local anesthetics. [Link]
-
PubMed. (2014). Risk of systemic toxicity with topical lidocaine/prilocaine: a review. [Link]
-
Journal of Drugs in Dermatology. (2014). Risk of Systemic Toxicity With Topical Lidocaine/Prilocaine: A Review. [Link]
-
Exodontia.info. (1987). A Guideline to Local Anesthetic Allergy Testing. [Link]
-
National Center for Biotechnology Information. (2017). Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study. [Link]
-
Dr.Oracle. (2025). What alternative local anesthetics can be used for patients who metabolize lidocaine (lignocaine) quickly? [Link]
-
National Center for Biotechnology Information. (2017). Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers. [Link]
-
Association of Anaesthetists of Great Britain and Ireland. (n.d.). AAGBI Safety Guidelines. [Link]
-
HEXIA Pharm. (2025). Advances in Topical Anesthesia Using Lidocaine and Prilocaine. [Link]
-
AstraZeneca. (2023). Environmental Risk Assessment Data Prilocaine hydrochloride. [Link]
-
National Center for Biotechnology Information. (1987). A Guideline to Local Anesthetic Allergy Testing. [Link]
-
ResearchGate. (2022). Main results of randomized controlled trials published about prilocaine 2%. [Link]
-
Dr.Oracle. (2025). What are the alternatives to lidocaine (local anesthetic) for a patient requiring local anesthesia? [Link]
-
Anesthesia Progress. (2020). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. [Link]
-
National Center for Biotechnology Information. (2011). Local Anesthetics: Review of Pharmacological Considerations. [Link]
- Google Books. (1977).
Sources
- 1. Prilocaine - Wikipedia [en.wikipedia.org]
- 2. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 3. Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 4. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 5. turkishjic.org [turkishjic.org]
- 6. Methemoglobinemia | Veterian Key [veteriankey.com]
- 7. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Congenital Methemoglobinemia in a Dog with a Promoter Deletion and a Nonsynonymous Coding Variant in the Gene Encoding Cytochrome b 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. apsf.org [apsf.org]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Prilocaine Formulation Stability: A Technical Support Center
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals focused on enhancing the stability of pharmaceutical formulations containing (R)-Prilocaine. Here, you will find troubleshooting advice and frequently asked questions to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for (R)-Prilocaine?
(R)-Prilocaine, an amide-type local anesthetic, is predominantly susceptible to hydrolysis of its amide bond.[1][2][3][4] This chemical breakdown is the principal degradation pathway, yielding o-toluidine and N-propylalanine.[1][3] The rate of this hydrolysis is significantly influenced by both pH and temperature. While oxidative degradation can also occur, it is typically a less significant pathway compared to hydrolysis.
Caption: Key degradation pathways for (R)-Prilocaine.
How do pH and temperature impact the stability of (R)-Prilocaine formulations?
The stability of (R)-Prilocaine is intricately linked to pH and temperature. The hydrolysis of its amide bond is subject to both acid and base catalysis, meaning the degradation rate escalates in highly acidic or alkaline environments. Optimal stability is generally observed in the neutral to slightly acidic pH range.
Temperature acts as a catalyst for degradation, with reaction rates often doubling or more with each 10°C rise. Consequently, maintaining a controlled, and often refrigerated, temperature is critical for preserving the integrity of (R)-Prilocaine formulations.
What are the common indicators of (R)-Prilocaine degradation?
Degradation of (R)-Prilocaine can be identified through several observations:
-
Loss of Potency : A quantifiable decrease in the active pharmaceutical ingredient (API) concentration, detectable by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Physical Appearance Changes : Visual alterations like discoloration (e.g., a yellowish tint), the formation of precipitates, or a loss of clarity in solutions can signal degradation.[5]
-
pH Shift : The process of hydrolysis can alter the pH of the formulation over time.
-
Formation of Degradation Products : The appearance of new peaks in a chromatogram corresponding to degradation products like o-toluidine.
Troubleshooting Guide
Issue: My (R)-Prilocaine formulation is showing a rapid loss of potency.
Potential Causes and Recommended Solutions:
-
Suboptimal pH :
-
Causality : The formulation's pH may be in a range that accelerates acid or base-catalyzed hydrolysis.
-
Troubleshooting Steps :
-
Accurately measure the pH of your formulation.
-
Adjust the pH to a more stable range, typically between 6.0 and 7.0, using appropriate buffer systems (e.g., phosphate or citrate buffers). Be aware that some buffer components can themselves influence the rate of degradation.
-
For new formulations, conduct a pH-rate profile study to identify the pH of maximum stability.
-
-
-
Elevated Storage Temperature :
-
Causality : Higher temperatures significantly increase the rate of hydrolytic degradation.
-
Troubleshooting Steps :
-
Verify that the formulation is stored under recommended temperature conditions, which for many aqueous solutions is refrigeration (2-8°C).
-
If room temperature stability is a requirement, reformulation with stabilizing excipients should be considered.
-
-
-
Presence of Catalytic Impurities :
-
Causality : Trace metal ions or other reactive impurities within the excipients or solvent system can catalyze degradation.
-
Troubleshooting Steps :
-
Ensure the use of high-purity, pharmacopeial-grade (e.g., USP, EP) excipients and solvents.
-
Consider the inclusion of a chelating agent like edetate disodium (EDTA) to sequester any potential metal ion impurities.
-
-
Caption: Workflow for troubleshooting (R)-Prilocaine potency loss.
Issue: I am observing discoloration or precipitation in my formulation over time.
Potential Causes and Recommended Solutions:
-
Oxidative Degradation :
-
Causality : The formation of colored byproducts can result from oxidative processes, often accelerated by light exposure and the presence of headspace oxygen.
-
Troubleshooting Steps :
-
Protect the formulation from light by using amber or opaque containers and storing it in the dark.
-
Minimize headspace oxygen by purging the container with an inert gas like nitrogen or argon during filling and sealing.
-
Evaluate the addition of a suitable antioxidant, such as sodium metabisulfite or ascorbic acid, ensuring compatibility with the overall formulation.
-
-
-
Precipitation of API or Degradants :
-
Causality : Degradation products may be less soluble than the parent (R)-Prilocaine, causing them to precipitate. Alternatively, a pH shift resulting from degradation can reduce the solubility of (R)-Prilocaine itself.
-
Troubleshooting Steps :
-
Isolate and identify the precipitate using appropriate analytical techniques (e.g., FTIR, LC-MS).
-
If a degradant is identified, focus on mitigating the root cause of degradation (e.g., adjusting pH, protecting from light).
-
If the precipitate is the API, re-evaluate the formulation's pH, buffer capacity, and consider incorporating solubilizing agents or co-solvents.
-
-
Issue: My stability-indicating HPLC assay is yielding inconsistent results.
Potential Causes and Recommended Solutions:
-
Poor Chromatographic Resolution :
-
Causality : The analytical method may not be adequately separating the (R)-Prilocaine peak from its degradation products or other formulation excipients.
-
Troubleshooting Steps :
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Optimize the mobile phase composition (e.g., organic modifier, pH, ionic strength) and gradient profile to enhance separation.
-
Experiment with different stationary phase chemistries (e.g., C18, Phenyl, Cyano) to achieve the desired selectivity.
-
-
-
Variability in Sample Preparation :
-
Causality : Inconsistent extraction of the API from the sample matrix or degradation induced during the sample preparation process can lead to erratic results.
-
Troubleshooting Steps :
-
Validate the sample preparation procedure to ensure accuracy, precision, and recovery.
-
Select a diluent that is compatible with the formulation and does not cause precipitation or degradation of the analyte.
-
Minimize the time between sample preparation and injection onto the HPLC system.
-
-
Key Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish a robust HPLC method for the separation and quantification of (R)-Prilocaine from its potential degradants.
Instrumentation and Materials:
-
HPLC system equipped with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
(R)-Prilocaine reference standard.
-
HPLC-grade acetonitrile, water, and buffer salts (e.g., potassium phosphate).
Methodology:
-
Mobile Phase Preparation : Prepare a mobile phase of buffered acetonitrile solution. A common starting point is a mixture of 25 mM phosphate buffer (pH adjusted to 3.0) and acetonitrile.[6] The exact ratio should be optimized for best separation. Filter and degas prior to use.
-
Standard Preparation : Create a stock solution of (R)-Prilocaine reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a calibration curve by serially diluting the stock solution.
-
Sample Preparation : Dilute the (R)-Prilocaine formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Chromatographic Conditions (Example) :
-
Column : C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
-
Detection Wavelength : 230 nm[7]
-
-
Method Validation : The method must be validated according to ICH Q2(R1) guidelines, with specificity being confirmed through forced degradation studies.
Protocol 2: Forced Degradation Study for (R)-Prilocaine
Objective: To intentionally degrade (R)-Prilocaine under stress conditions to identify degradation products and validate the specificity of the analytical method.[8][9][10][11][12]
Methodology:
-
Prepare Solutions : Prepare solutions of (R)-Prilocaine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions : Expose the solutions to a range of stress conditions as recommended by ICH guideline Q1A(R2):[8][11]
-
Acid Hydrolysis : Treat with 0.1 N HCl at 60-80°C for several hours.
-
Base Hydrolysis : Treat with 0.1 N NaOH at 60-80°C for several hours.
-
Oxidation : Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Stress : Expose the solid drug or a solution to dry heat (e.g., 80-105°C).[13]
-
Photostability : Expose a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis : Neutralize the acid and base-stressed samples. Analyze all stressed samples, alongside an unstressed control, using the developed stability-indicating HPLC method.
-
Data Evaluation :
-
Confirm a partial degradation of (R)-Prilocaine (ideally 5-20%).[10]
-
Ensure chromatographic peaks for the degradation products are well-resolved from the (R)-Prilocaine peak.
-
Utilize a PDA detector to assess the peak purity of the parent drug peak in the stressed samples to confirm no co-elution is occurring.
-
References
-
Kinetic analyses of prilocaine and lidocaine hydrolase activities in... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. Two metabolic pathways are proposed - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed. (2002). Retrieved January 13, 2026, from [Link]
-
(A) Time-dependent prilocaine-, lidocaine-, o-toluidine–, and 2,6-xylidine - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed. (2018). Retrieved January 13, 2026, from [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - ResearchGate. (2013). Retrieved January 13, 2026, from [Link]
-
Understanding Prilocaine Hydrochloride: Purity, Standards, and Research Applications. (n.d.). Retrieved January 13, 2026, from [Link]
-
Understanding the Chemical Synthesis of Prilocaine Hydrochloride. (n.d.). Retrieved January 13, 2026, from [Link]
-
Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method - Der Pharma Chemica. (n.d.). Retrieved January 13, 2026, from [Link]
-
Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (n.d.). Retrieved January 13, 2026, from [Link]
-
Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography - Journal of Applied Pharmaceutical Science. (2019). Retrieved January 13, 2026, from [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - Brieflands. (n.d.). Retrieved January 13, 2026, from [Link]
-
Stability-indicating HPLC assay for deter-mination of prilocaine and procaine drug combinations | Request PDF - ResearchGate. (2002). Retrieved January 13, 2026, from [Link]
-
Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA - Drugs.com. (2023). Retrieved January 13, 2026, from [Link]
-
Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. | Semantic Scholar. (2002). Retrieved January 13, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 13, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved January 13, 2026, from [Link]
-
Stability and Local Toxicity Evaluation of a Liposomal Prilocaine Formulation. (n.d.). Retrieved January 13, 2026, from [Link]
-
Prilocaine Hydrochloride | C13H21ClN2O | CID 92163 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Prilocaine: Mechanisms and application | Request PDF - ResearchGate. (2020). Retrieved January 13, 2026, from [Link]
-
thermal degradation study of some local anesthetic drugs - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
The Evaluation of Long-Term Stability of Lidocaine, Prilocaine, and Their Major Metabolites 2,6-Xylidine and O-Toluidine in Authentic Human Plasma Samples | Request PDF - ResearchGate. (2019). Retrieved January 13, 2026, from [Link]
-
AQA - Please write clearly in block capitals. - MME Revise. (n.d.). Retrieved January 13, 2026, from [Link]
-
Effects of Microstructure on Lidocaine-Prilocaine Topical Product Performance - Center for Research on Complex Generics. (n.d.). Retrieved January 13, 2026, from [Link]
-
Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - NIH. (2018). Retrieved January 13, 2026, from [Link]
-
Preparation and Evaluation of Matrix Containing Lidocaine and Prilocaine for Using in Transdermal Films - Brieflands. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-Prilocaine Tissue Extraction Protocols
Welcome to the technical support center for the extraction of (R)-Prilocaine from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your extraction protocols. Here, we will move beyond simple step-by-step instructions to explain the underlying principles of each experimental choice, ensuring both accuracy and reproducibility in your results.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when receiving tissue samples for (R)-Prilocaine analysis?
A1: Proper handling and storage of tissue samples upon receipt are paramount to ensure the stability and integrity of (R)-Prilocaine. The amide bond in prilocaine is susceptible to enzymatic hydrolysis, so minimizing any biological activity is crucial. Immediately upon collection, tissue samples should be flash-frozen in liquid nitrogen and stored at or below -70°C until homogenization.[1][2] This rapid freezing halts enzymatic degradation that can occur at warmer temperatures. It is also essential to accurately weigh the tissue sample before homogenization to ensure correct concentration calculations in the final analysis.
Q2: Which tissue homogenization technique is best for (R)-Prilocaine extraction?
A2: The choice of homogenization technique depends on the tissue type.
-
Mechanical Homogenization: For most soft tissues like the liver, kidney, and brain, mechanical homogenization using a bead beater or a rotor-stator homogenizer is highly effective.[3] This method physically disrupts the tissue structure to release the analyte.
-
Enzymatic Digestion: For tougher, connective tissues such as skin or muscle, a combination of enzymatic digestion followed by mechanical homogenization may be necessary to achieve complete tissue disruption and efficient extraction.[3][4] Enzymes like collagenase can help break down the extracellular matrix.[4]
It is crucial to perform homogenization in a cooled environment (e.g., on ice) to prevent heat-induced degradation of (R)-Prilocaine.
Q3: What are the key physicochemical properties of (R)-Prilocaine to consider for extraction?
A3: Understanding the physicochemical properties of (R)-Prilocaine is fundamental to developing a robust extraction protocol.
| Property | Value | Implication for Extraction |
| pKa | 7.89[5] | As a weak base, (R)-Prilocaine will be in its ionized, water-soluble form at a pH below its pKa and in its neutral, lipid-soluble form at a pH above its pKa. This is the cornerstone of designing an effective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[6] |
| LogP | 2.11[5] | This indicates that the neutral form of (R)-Prilocaine is moderately lipophilic and will preferentially partition into an organic solvent during LLE. |
| Solubility | Slightly soluble in water, very soluble in acetone and ethanol.[7] | This informs the choice of solvents for both extraction and reconstitution of the final extract. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Recovery of (R)-Prilocaine
A: Low recovery is a common challenge and can stem from several factors throughout the extraction process. Let's break down the potential culprits and their solutions.
1. Incomplete Tissue Homogenization:
-
The Problem: If the tissue is not completely homogenized, (R)-Prilocaine can remain trapped within the tissue matrix, leading to poor extraction efficiency. This is particularly common in fibrous tissues like skin and muscle.
-
The Solution:
-
Visually inspect the homogenate for any remaining tissue fragments.
-
For tough tissues, consider a pre-treatment with enzymatic digestion using collagenase before mechanical homogenization.[4]
-
Optimize the homogenization parameters, such as the duration and speed of the homogenizer or the size and type of beads used in a bead beater.
-
2. Suboptimal pH during Liquid-Liquid Extraction (LLE):
-
The Problem: (R)-Prilocaine is a weak base with a pKa of 7.89.[5] For efficient extraction into an organic solvent, the aqueous phase (your tissue homogenate) must be at a pH significantly above the pKa to ensure the majority of the analyte is in its neutral, lipophilic form.[6]
-
The Solution:
3. Inappropriate Solvent Choice for LLE:
-
The Problem: The choice of organic solvent is critical for effective partitioning of (R)-Prilocaine. A solvent that is too polar may not efficiently extract the moderately lipophilic prilocaine, while a very non-polar solvent might not be a good choice if you are also targeting more polar metabolites.
-
The Solution:
-
For (R)-Prilocaine, a common and effective extraction solvent is ethyl acetate.[8]
-
If recovery remains low, consider testing other water-immiscible solvents like diethyl ether or a mixture of hexane and isoamyl alcohol.
-
4. Inefficient Elution in Solid-Phase Extraction (SPE):
-
The Problem: In SPE, if the elution solvent is not strong enough to disrupt the interactions between (R)-Prilocaine and the solid phase, the analyte will be retained on the column, resulting in low recovery.
-
The Solution:
-
Ensure the SPE cartridge is appropriate for the analyte. A C18 cartridge is a good starting point for reversed-phase extraction of (R)-Prilocaine.[3]
-
The elution solvent should be a strong organic solvent. Methanol is often effective.
-
To improve elution efficiency, you can modify the pH of the elution solvent. For a basic compound like prilocaine retained on a C18 column, eluting with an acidified organic solvent (e.g., methanol with a small percentage of formic acid) can protonate the analyte, reducing its retention and improving recovery.
-
High Variability in Results
A: High variability often points to inconsistencies in the sample preparation and extraction workflow.
1. Inconsistent Homogenization:
-
The Problem: If each sample is not homogenized to the same degree, the amount of analyte released will vary, leading to inconsistent results.
-
The Solution:
-
Standardize your homogenization protocol. Use the same type and size of homogenization vessel, the same volume of buffer, and the same homogenization time and speed for all samples.
-
If using a bead beater, ensure the same number and size of beads are used for each sample.
-
2. Matrix Effects in LC-MS/MS Analysis:
-
The Problem: Co-eluting endogenous components from the tissue matrix can suppress or enhance the ionization of (R)-Prilocaine in the mass spectrometer, leading to inaccurate and variable quantification.[4][9] This is a significant challenge in bioanalysis.
-
The Solution:
-
Improve Sample Cleanup: A more rigorous sample cleanup can remove many of the interfering matrix components. Consider using SPE instead of a simple protein precipitation or LLE.
-
Optimize Chromatography: Adjust your HPLC/UPLC method to chromatographically separate (R)-Prilocaine from the matrix components that are causing the ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS (e.g., prilocaine-d7) will behave almost identically to the analyte during extraction and ionization, so any matrix effects will affect both the analyte and the internal standard equally, allowing for accurate correction.[3]
-
Workflow Visualization
To aid in understanding the extraction process, the following diagrams illustrate the key decision points and workflows.
Caption: Liquid-Liquid Extraction (LLE) workflow for (R)-Prilocaine.
Caption: Solid-Phase Extraction (SPE) workflow for (R)-Prilocaine.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of (R)-Prilocaine from Soft Tissue (e.g., Brain, Liver)
-
Accurately weigh approximately 100 mg of frozen tissue into a homogenization tube.
-
Add 400 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Spike the homogenate with an appropriate internal standard (e.g., prilocaine-d7).
-
Alkalinize the homogenate to a pH > 9.5 by adding 50 µL of 1M Sodium Hydroxide. Verify the pH with a pH meter.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of (R)-Prilocaine from Tough/Fibrous Tissue (e.g., Skin, Muscle)
-
Accurately weigh approximately 100 mg of frozen tissue into a microcentrifuge tube.
-
Add 500 µL of a digestion buffer containing collagenase (e.g., 1 mg/mL in PBS) and incubate at 37°C for 1-2 hours, or until the tissue is visibly softened.
-
Transfer the sample to a homogenization tube and homogenize using a bead beater until a uniform suspension is achieved.
-
Spike the homogenate with an internal standard (e.g., prilocaine-d7).
-
Condition a C18 SPE cartridge (e.g., 1 cc, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Load the tissue homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under positive pressure or vacuum for 1-2 minutes.
-
Elute the (R)-Prilocaine with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
References
-
Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. (2019). Practical Laboratory Medicine. [Link]
-
The Evaluation of Long-Term Stability of Lidocaine, Prilocaine, and Their Major Metabolites 2,6-Xylidine and O-Toluidine in Authentic Human Plasma Samples. (2019). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]
-
Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry. (2004). Analytical Chemistry. [Link]
-
Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. (2014). Bioanalysis. [Link]
-
Stability of local anesthetics in heparinized blood, plasma and sulfuric acid. (2002). International Journal of Legal Medicine. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
-
Practical evaluation of matrix effect, recovery and process efficiency. (2016). YouTube. [Link]
-
Validation of an assay method for lidocaine, prilocaine and tetracaine using UV detection high- performance liquid chromatography. (2024). GERPAC. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION. (2017). ResearchGate. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
-
Prilocaine | C13H20N2O. PubChem. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION. (2017). Semantic Scholar. [Link]
-
Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
-
THE ESTIMATION OF LIDOCAINE AND PRILOCAINE IN BIOLOGICAL MATERIAL BY GAS CHROMATOGRAPHY. (1965). Scandinavian Journal of Clinical and Laboratory Investigation. [Link]
-
Solid Phase Extraction Technique – Trends, Opportunities and Applications. (2006). Polish Journal of Environmental Studies. [Link]
-
Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. Waters Corporation. [Link]
-
Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. (2021). Journal of Separation Science. [Link]
-
Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. (2020). Journal of Chromatography B. [Link]
-
Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. (2019). ResearchGate. [Link]
-
Effect of Lidocaine- and Prilocaine-Based Topical Anesthetics on the Inflammatory Exudates in Subcutaneous Tissue of Rats. (2010). Anesthesia Progress. [Link]
-
Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. (2014). ResearchGate. [Link]
-
Kinetic analyses of prilocaine and lidocaine hydrolase activities in human liver microsomes and recombinant carboxylesterases. (2013). Drug Metabolism and Disposition. [Link]
-
Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. (2023). Organic Process Research & Development. [Link]
-
[Simultaneous determination of prilocaine and lidocaine in transdermal receiving fluid using gas chromatography-mass spectrometry]. (2009). Se Pu. [Link]
-
Liquid-liquid extraction – Knowledge and References. Taylor & Francis. [Link]
-
GC Determination of Prilocaine HCl in Human Plasma: Analytical Application to Real Samples. (2011). ResearchGate. [Link]
-
Effect of the storage on the permeation of lidocaine and prilocaine at various drug ratios with 2.66 % w/w of combined drug load from cataplasm matrix. ResearchGate. [Link]
-
HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. (2020). Journal of Chromatography B. [Link]
-
Metabolite Extraction, Derivitization, and GC-MS Protocol. University of Washington. [Link]
-
Intramuscular adipose tissue restricts functional muscle recovery. (2025). Cell Reports. [Link]
-
Hyaluronidase following buccal infiltrations of articaine with epinephrine for anesthesia of mandibular first molars: A split-mouth, double-blind, placebo-controlled randomized clinical trial. (2020). ResearchGate. [Link]
-
Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. (2023). Molecules. [Link]
-
Green Extraction and Preliminary Biological Activity of Hydrolyzed Collagen Peptides (HCPs) Obtained from Whole Undersized Unwanted Catches (Mugil cephalus L.). (2023). Applied Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of local anesthetics in heparinized blood, plasma and sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. [Simultaneous determination of prilocaine and lidocaine in transdermal receiving fluid using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the analysis of (R)-Prilocaine
Welcome to the technical support center for the analysis of (R)-Prilocaine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the analytical determination of Prilocaine. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Common Interferences & Issues
This section addresses specific problems you might encounter during the analysis of (R)-Prilocaine, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Enantiomeric Resolution of Prilocaine Isomers
Q: My chiral HPLC method is showing poor or no separation between (R)- and (S)-Prilocaine. What are the likely causes and how can I fix this?
A: Achieving baseline separation of enantiomers is critical, as their pharmacological and toxicological profiles can differ significantly.[1][2] Poor resolution in chiral HPLC is often multifactorial. Let's break down the potential causes and solutions.
Underlying Causes & Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the cornerstone of chiral separation.[3] Prilocaine, being a chiral amide, requires a CSP that can engage in specific stereoselective interactions.
-
Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating local anesthetic enantiomers like Prilocaine.[1][4][5] Specifically, cellulose tris(3,5-dimethylphenylcarbamate) coated phases have demonstrated success in resolving Prilocaine enantiomers.[1]
-
Troubleshooting Protocol:
-
Verify CSP Suitability: Confirm that your chosen CSP is appropriate for amine-containing chiral molecules.
-
Consider Alternative CSPs: If resolution is still poor, consider screening other types of CSPs, such as Pirkle-type or macrocyclic antibiotic phases.[6] A brush-type chiral stationary phase (naphthyl ethylamine) has also been successfully used for Prilocaine enantiomer quantitation.[6]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the retention and selectivity of the enantiomers on the CSP.
-
Expert Insight: For polysaccharide-based CSPs in normal-phase mode, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol) is common. The type and concentration of the alcohol modifier can significantly impact resolution.
-
Troubleshooting Protocol:
-
Optimize Modifier Concentration: Systematically vary the percentage of the alcohol modifier. A lower concentration often increases retention and may improve resolution, but can also lead to broader peaks.
-
Evaluate Different Modifiers: Switching from isopropanol to ethanol, or vice-versa, can alter the stereoselective interactions.
-
Utilize Additives: For basic analytes like Prilocaine, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution by minimizing secondary interactions with the silica support.
-
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Troubleshooting Protocol:
-
Lower the Temperature: In many cases, decreasing the column temperature can enhance enantioselectivity, leading to better resolution.[1]
-
Ensure Temperature Stability: Use a column oven to maintain a consistent and stable temperature throughout the analysis.
-
-
Illustrative Workflow for Chiral Method Optimization:
Caption: Troubleshooting workflow for poor chiral separation.
Issue 2: Interferences from Biological Matrices (Matrix Effects)
Q: I am analyzing (R)-Prilocaine in human plasma using LC-MS/MS and observe significant signal suppression for my analyte. How can I mitigate these matrix effects?
A: Matrix effects are a common and significant challenge in bioanalysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[7][8][9][10] This can compromise the accuracy, precision, and sensitivity of the assay.[9]
Underlying Causes & Corrective Actions:
-
Inadequate Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[11][12]
-
Expert Insight: Protein precipitation (PPT) is a simple and common technique, but it may not provide the cleanest extracts, often leaving phospholipids—a major cause of matrix effects—in the sample.[13] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences.[11][12]
-
Troubleshooting Protocol:
-
Evaluate Sample Preparation Technique: If using PPT, consider switching to LLE or SPE. Supported Liquid Extraction (SLE) is another effective technique that is mechanistically similar to LLE but can be more easily automated.[13][14]
-
Optimize SPE Protocol: If using SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss. A multi-step wash with solvents of increasing elution strength can be very effective.
-
Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges if phospholipids are identified as the primary source of interference.
-
-
-
Chromatographic Co-elution: If matrix components co-elute with the analyte, they will enter the mass spectrometer source at the same time, competing for ionization.
-
Expert Insight: Improving chromatographic separation is a powerful way to mitigate matrix effects.
-
Troubleshooting Protocol:
-
Modify Gradient Profile: Adjust the HPLC gradient to better separate the analyte from the early-eluting, highly polar matrix components and the later-eluting phospholipids.
-
Change Stationary Phase: Switching to a different column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a biphenyl phase) can alter selectivity and resolve the analyte from interferences.
-
-
-
Use of an Appropriate Internal Standard (IS): A suitable internal standard is crucial for compensating for matrix effects.
-
Expert Insight: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Prilocaine-d7).[15] An SIL-IS will have nearly identical chromatographic behavior and ionization efficiency to the analyte, and will therefore be affected by the matrix in the same way, allowing for accurate correction.[8] If an SIL-IS is not available, a structural analog (e.g., Lidocaine) can be used, but it may not perfectly mimic the behavior of Prilocaine.[16][17]
-
Workflow for Mitigating Matrix Effects:
Caption: Strategies for mitigating matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Prilocaine and how can I detect them?
A1: Prilocaine can degrade under various stress conditions (e.g., hydrolysis, oxidation). The primary degradation product is often o-toluidine, which is formed by the hydrolysis of the amide bond.[16][18] o-Toluidine is a known metabolite and is associated with methemoglobinemia, making its detection and quantification important.[16] Other potential impurities can arise from the manufacturing process.[19][20][21][22][23]
A stability-indicating HPLC method is required to separate Prilocaine from its degradation products and impurities.[24][25][26][27][28] Such methods typically use a reversed-phase column (e.g., C18 or Phenyl) with UV detection.[24][25] Forced degradation studies, as outlined in ICH guidelines, should be performed to demonstrate the specificity of the method.[27]
Q2: Can I use Gas Chromatography (GC) to analyze Prilocaine? What are the potential issues?
A2: Yes, GC methods, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), have been developed for the determination of Prilocaine.[16][27][29] However, there are some considerations:
-
Thermal Stability: Prilocaine is an amide and can be susceptible to thermal degradation in the high temperatures of the GC inlet, potentially leading to the formation of artifacts.[18]
-
Derivatization: While not always necessary, derivatization may be required to improve the volatility and chromatographic behavior of Prilocaine and its metabolites.
-
Sample Matrix: For biological samples, extensive cleanup is necessary to prevent contamination of the GC system.
A validated GC-MS method has been successfully used for the determination of Prilocaine HCl in human plasma.[16]
Q3: My HPLC baseline is noisy when analyzing (R)-Prilocaine. What are the common sources of this noise?
A3: A noisy baseline can compromise the limit of detection and quantification. Common sources of noise in HPLC analysis include:
-
Mobile Phase Issues: Dissolved gases, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise.[30] Always use high-purity (HPLC-grade) solvents and ensure the mobile phase is thoroughly degassed.
-
Pump Malfunctions: Fluctuations in pump pressure, faulty check valves, or leaks in the system can cause a periodic or random noisy baseline.
-
Detector Issues: A failing lamp in a UV detector or temperature fluctuations in the detector cell can be sources of noise.
-
Contamination: Contamination in the column, guard column, or injector can bleed into the mobile phase and cause a noisy or drifting baseline.
Troubleshooting Data Summary:
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; Column overload | Add a competing base (e.g., DEA) to the mobile phase; Reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase composition; Temperature fluctuations; Column degradation | Prepare fresh mobile phase; Use a column oven; Replace the column. |
| Loss of MS Sensitivity | Contaminated ion source; Gas leaks; Incorrect tuning parameters | Clean the ion source; Check for leaks in the gas lines; Re-tune and calibrate the instrument.[31][32] |
| No Peaks Detected | Injection issue; Detector malfunction; Sample degradation | Check syringe and injector for proper function; Verify detector is on and functioning; Analyze a fresh standard.[31][33] |
References
-
Storms, M. L., & Stewart, J. T. (2002). Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 49–58. [Link]
-
Kadioglu, Y., & Atila, A. (2007). Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology. Biomedical Chromatography, 21(10), 1077–1082. [Link]
-
Lee, J. H., et al. (2023). Development and validation of an analysis method for the compounds such as lidocaine and prilocaine in illegal products. DBpia. [Link]
-
Lehotay, J., & Hroboňová, K. (2012). Chiral Aspects of Local Anesthetics. Scientia Pharmaceutica, 80(3), 499–521. [Link]
-
Storms, M. L., & Stewart, J. T. (2002). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. ResearchGate. [Link]
-
Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659–669. [Link]
-
Gowekar, N., & Wadher, S. J. (2017). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]
-
Marakkarakath, H. C., Bannimath, G., & Raikar, P. (2019). Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. Journal of Applied Pharmaceutical Science, 9(3), 80-87. [Link]
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 389–392. [Link]
-
Veeprho. Prilocaine Impurities and Related Compound. [Link]
-
Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303–312. [Link]
-
Semantic Scholar. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION. [Link]
-
USP-NF. (2007). Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. [Link]
-
Pharmaffiliates. Prilocaine-impurities. [Link]
-
Semantic Scholar. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. [Link]
-
De Orsi, D., et al. (2010). HPLC–DAD Stability Indicating Determination of Nitrofurazone and Lidocaine Hydrochloride in Their Combined Topical Dosage Form. Journal of Chromatographic Science, 48(8), 647–652. [Link]
-
Kadioglu, Y., & Atila, A. (2008). Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 19281-31-3 Prilocaine EP Impurity A. [Link]
-
AstraZeneca. (2023). Environmental Risk Assessment Data Prilocaine hydrochloride. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1017–1020. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
Rahman, M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 563–577. [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate. [Link]
-
Agilent. Sample Preparation Techniques for Biological Matrices. [Link]
-
Rustichelli, C., et al. (2001). Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases. Chromatographia, 54(11-12), 731–736. [Link]
-
Rustichelli, C., et al. (2001). Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases. IRIS UNIMORE. [Link]
-
Amini, H., & Ahmadiani, A. (2014). Preparation and Evaluation of Matrix Containing Lidocaine and Prilocaine for Using in Transdermal Films. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 565–569. [Link]
-
Stockmann, S., et al. (2014). Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. Clinical Laboratory, 60(1), 125–132. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
S. Janina, M. Linda, G. Ingrid. (2012). Development of an HPLC Method for Determination of Related Impurities in Prilocaine Substance. ResearchGate. [Link]
-
Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Rapolu, R., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 9(4), 263–269. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
Sources
- 1. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases [ouci.dntb.gov.ua]
- 5. Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases [iris.unimore.it]
- 6. Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. veeprho.com [veeprho.com]
- 20. Lidocaine and Prilocaine Cream—Revision to Related Compounds Test | USP-NF [uspnf.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Prilocaine impurity B EP Reference Standard CAS 636-21-5 Sigma Aldrich [sigmaaldrich.com]
- 23. CAS 19281-31-3 Prilocaine EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 24. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. japsonline.com [japsonline.com]
- 28. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 29. Development and validation of an analysis method for the compounds such as lidocaine and prilocaine in illegal products - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. gentechscientific.com [gentechscientific.com]
- 32. gmi-inc.com [gmi-inc.com]
- 33. cgspace.cgiar.org [cgspace.cgiar.org]
Improving the resolution of prilocaine enantiomers in HPLC
Technical Support Center: Chiral Separation of Prilocaine
Welcome to the dedicated support center for resolving the enantiomers of prilocaine. This guide is structured to provide immediate, actionable solutions to common challenges encountered in the lab. We will move from reactive troubleshooting to proactive method development, grounding every recommendation in established chromatographic principles.
Part 1: Troubleshooting Guide - From Poor Resolution to Peak Asymmetry
This section addresses the most frequent issues encountered during the chiral separation of prilocaine. Each question outlines a common problem, followed by a systematic approach to diagnosis and resolution.
Q1: My resolution (Rs) is very low (< 1.5) or completely absent (co-elution). What are the primary causes and how do I fix it?
Poor or non-existent resolution is the most common hurdle. The cause typically lies in one of three areas: the mobile phase, the chiral stationary phase (CSP), or the column temperature.
Immediate Diagnostic Steps:
-
Confirm Column Selection: Prilocaine, a local anesthetic with a single chiral center, is most effectively resolved on polysaccharide-based CSPs. Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the industry standard and a highly recommended starting point.
-
Mobile Phase Composition: The choice and concentration of the alcohol modifier in your mobile phase (typically hexane or heptane) are critical. The alcohol competes with the analyte for polar interaction sites on the CSP, directly modulating retention and enantioselectivity.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Q2: My peaks are broad and/or show significant tailing, affecting resolution and quantification. What should I do?
Peak tailing for a basic compound like prilocaine often points to undesirable secondary interactions with the stationary phase or issues with the sample solvent.
Root Causes & Solutions:
-
Cause 1: Secondary Silanol Interactions. Residual acidic silanol groups on the silica support can interact strongly with the basic amine group of prilocaine, causing tailing.
-
Solution: Add a basic modifier to the mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA), typically 0.1% (v/v), is highly effective.[1] The amine competitively blocks the active silanol sites, preventing the prilocaine from "sticking" and resulting in sharper, more symmetrical peaks.
-
-
Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized mobile phase distortion at the point of injection, leading to band broadening.
-
Solution: Whenever possible, dissolve your prilocaine standard and samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Cause 3: Column Overload. Injecting too much mass on the column can saturate the stationary phase, leading to broad, tailing, or even fronting peaks.
-
Solution: Reduce the concentration of your sample. Perform a loading study by injecting progressively smaller amounts until peak shape improves and becomes symmetrical.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance on foundational aspects of method development for prilocaine enantiomers.
Q1: What is the most effective type of Chiral Stationary Phase (CSP) for prilocaine?
The overwhelming consensus in the literature points to polysaccharide-based CSPs as the most successful for separating local anesthetic enantiomers like prilocaine.[2][3]
-
Mechanism: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities. Separation occurs based on the differential fit and interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) of the prilocaine enantiomers within these cavities.[4]
-
Recommended Columns: Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent and widely cited starting points for method development.[1][3]
Q2: How do I select the right mobile phase and optimize it?
For polysaccharide CSPs, a normal-phase mode is typically employed. The mobile phase consists of a non-polar bulk solvent and a polar alcohol modifier.
| Parameter | Recommended Choice | Rationale & Impact on Separation |
| Bulk Solvent | n-Hexane or n-Heptane | Primary solvent. Heptane is often preferred for its lower toxicity and slightly different selectivity. |
| Alcohol Modifier | Isopropanol (IPA) or Ethanol (EtOH) | The modifier is the key to controlling retention and selectivity. It competes with the analyte for polar sites on the CSP. Increasing alcohol content generally decreases retention time but can also reduce resolution if increased too much. |
| Basic Additive | Diethylamine (DEA) | As discussed in the troubleshooting section, this is crucial for suppressing peak tailing by blocking active silanol sites. A concentration of 0.1% is standard. |
Optimization Strategy:
-
Start with a mobile phase of Hexane/IPA (90:10 v/v) + 0.1% DEA.
-
If retention is too long, increase IPA to 15% or 20%.
-
If resolution is poor but retention is acceptable, try changing the alcohol to Ethanol. The different steric profile of EtOH can significantly alter the chiral recognition mechanism.[2]
Q3: What is the role of column temperature in this separation?
Temperature is a critical but often overlooked parameter in chiral chromatography. The separation of enantiomers is an enthalpically driven process.
-
General Rule: In most cases, lower temperatures (e.g., 10-25°C) improve chiral resolution .[5][6] Lowering the temperature increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, enhancing the selectivity (α) and leading to better separation.
-
Practical Advice: Always use a column oven for thermal stability. If your resolution is marginal at ambient temperature, try reducing the temperature to 20°C or 15°C. This simple change can often be enough to achieve baseline resolution (Rs ≥ 1.5).
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Method Development
This workflow provides a systematic approach to developing a robust chiral separation method for prilocaine from scratch.
Caption: A systematic workflow for chiral method development.
Table: Example System Suitability Test (SST) Parameters
A robust method requires a system suitability test to ensure consistent performance.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the S-(+)- and R-(-)-prilocaine peaks. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate potential issues with secondary interactions or column health. |
| Capacity Factor (k') | 2 < k' < 10 | Confirms adequate retention on the column, ensuring the analyte interacts sufficiently with the CSP without excessively long run times. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. A high number of plates corresponds to sharp, narrow peaks. |
References
-
Advanced Guide to HPLC Troubleshooting . (2025). PharmaCores. [Link]
-
Troubleshooting and Performance Improvement for HPLC . (2024). Aurigene Pharmaceutical Services. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting . (2024). International Journal of Drug Regulatory Affairs. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics . (2018). ResearchGate. [Link]
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Playing with Selectivity for Optimal Chiral Separation . (2023). LCGC International. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems . Rhenium Group. [Link]
-
Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC . (2024). ResearchGate. [Link]
-
Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method . (2025). ResearchGate. [Link]
-
How can I improve my chiral column resolution? (2014). ResearchGate. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Aspects of Local Anesthetics . Current Medicinal Chemistry. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization . (2023). Regis Technologies. [Link]
-
CHIRAL STATIONARY PHASES . Regis Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs . (2002). LCGC International. [Link]
-
Spectrophotometric and Electroanalytical Determination of Prilocaine . (2014). ResearchGate. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
CHIRAL Handbook . BGB Analytik. [Link]
Sources
Validation & Comparative
A Comparative Analysis of (R)-Prilocaine and (S)-Prilocaine: Efficacy, Pharmacokinetics, and Safety in Anesthetic Applications
For drug development professionals and researchers in anesthesiology, the principle of chirality is a critical consideration in optimizing therapeutic outcomes. Prilocaine, an intermediate-acting amino-amide local anesthetic, is clinically administered as a racemic mixture of its two stereoisomers: (R)-(-)-Prilocaine and (S)-(+)-Prilocaine. While the racemic formulation has a long history of effective use, a deeper understanding of the individual enantiomers' pharmacological profiles is essential for advancing anesthetic safety and efficacy. This guide provides a comprehensive comparison of (R)- and (S)-Prilocaine, synthesizing available experimental data to elucidate their distinct properties.
Introduction to Chirality in Local Anesthetics
Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for a drug's interaction with biological systems. Enantiomers often exhibit differences in pharmacokinetics, pharmacodynamics, and toxicity due to their stereospecific interactions with chiral biological molecules like enzymes and receptors. In the realm of local anesthetics, this has been notably demonstrated with bupivacaine, where the (S)-enantiomer (levobupivacaine) displays a more favorable safety profile than the (R)-enantiomer. This has driven inquiry into the properties of other chiral local anesthetics, including prilocaine.
Prilocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulse transmission and producing a localized loss of sensation.[1][3]
Comparative Efficacy: Anesthetic Potency and Duration
Direct comparative studies on the anesthetic efficacy of the individual prilocaine enantiomers are limited, with much of the foundational research dating back several decades. The seminal work in this area suggests that the differences in the in vivo anesthetic activity of (R)- and (S)-prilocaine are minimal.
A comprehensive review of chiral local anesthetics indicates that both prilocaine isomers exhibit similar local anesthetic activity in animal models in vivo.[4] Minor differences have been observed in in vitro preparations, though these are not considered to be of practical significance.[4] This suggests that from a purely anesthetic potency perspective, neither enantiomer offers a significant advantage over the other in a clinical setting.
| Parameter | (R)-Prilocaine | (S)-Prilocaine | Key Findings |
| In Vivo Anesthetic Potency | Similar to (S)-Prilocaine | Similar to (R)-Prilocaine | No significant difference in anesthetic effect observed in animal models.[4] |
| In Vitro Anesthetic Potency | Minor differences observed | Minor differences observed | In vitro differences are not considered practically significant.[4] |
Pharmacokinetic Profile: A Tale of Two Clearances
While the anesthetic efficacy may be similar, the pharmacokinetic profiles of (R)- and (S)-prilocaine show clear enantioselective differences. Studies in human volunteers have demonstrated that (R)-prilocaine is cleared more rapidly from the plasma than (S)-prilocaine.
Following intravenous administration of racemic prilocaine, the total plasma clearance of (R)-(-)-prilocaine was found to be significantly larger than that of (S)-(+)-prilocaine (2.57 ± 0.46 L/min vs. 1.91 ± 0.30 L/min, respectively).[5] Consequently, the terminal half-life and mean residence time of (R)-prilocaine were shorter than those of its (S)-counterpart.[5] This difference in clearance is likely attributable to stereoselective metabolism.[5] Despite these pharmacokinetic differences, the clinical relevance has been deemed to be minor.[5]
| Pharmacokinetic Parameter | (R)-(-)-Prilocaine | (S)-(+)-Prilocaine | Significance |
| Total Plasma Clearance | 2.57 ± 0.46 L/min | 1.91 ± 0.30 L/min | (R)-enantiomer is cleared faster (p < 0.0001).[5] |
| Terminal Half-life | 87 ± 27 min | 124 ± 64 min | Shorter for the (R)-enantiomer (p < 0.05).[5] |
| Mean Residence Time | 108 ± 30 min | 155 ± 59 min | Shorter for the (R)-enantiomer (p < 0.005).[5] |
| Unbound Fraction in Plasma | 70% ± 8% | 73% ± 5% | Slightly smaller for the (R)-enantiomer (p < 0.05).[5] |
The Safety Profile: Unraveling the Toxicity Puzzle
The primary safety concern associated with prilocaine is the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[6] This is caused by a metabolite of prilocaine, o-toluidine.[7]
There have been conflicting reports regarding the relative toxicity of the prilocaine enantiomers. One review suggests that the (R)-(-)-enantiomer exhibits higher toxicity.[4] However, another study points to the toxicity of (S)-prilocaine being related to its metabolic conversion to o-toluidine.[4]
A study on the stereospecific biotransformation of prilocaine enantiomers provides crucial insight. While the full details of this study are not widely available, it is understood to have investigated the differential metabolism of the enantiomers, which would directly impact the rate of o-toluidine formation and thus the risk of methemoglobinemia. Given the faster clearance of (R)-prilocaine, it is plausible that this enantiomer is more rapidly metabolized to o-toluidine, potentially leading to a higher acute risk of methemoglobinemia. However, without direct comparative data on methemoglobin formation for each enantiomer, this remains an area requiring further investigation.
Experimental Protocols
To provide a framework for future comparative studies, we outline established methodologies for evaluating the key parameters discussed.
In Vivo Assessment of Anesthetic Efficacy: Rat Sciatic Nerve Block Model
This widely used model allows for the independent assessment of sensory and motor blockade.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and the sciatic nerve is located using a nerve stimulator.
-
Drug Administration: A specified volume and concentration of the test substance ((R)-Prilocaine, (S)-Prilocaine, or control) is injected perineurally.
-
Sensory Block Assessment: The nociceptive block is evaluated by applying a noxious stimulus (e.g., thermal via a radiant heat source or mechanical via a pinprick) to the plantar surface of the hind paw and measuring the withdrawal latency. An increase in latency indicates a sensory block.
-
Motor Block Assessment: Motor function is assessed using a grip strength test or by observing the postural extensor thrust of the hind limb. A decrease in motor function indicates a motor block.
-
Data Analysis: The onset time, duration, and intensity of both sensory and motor blocks are recorded and compared between the experimental groups.
In Vitro Assessment of Sodium Channel Blockade: Patch-Clamp Electrophysiology
This technique provides a direct measure of the interaction between the anesthetic molecules and their target, the voltage-gated sodium channels.
Methodology:
-
Cell Preparation: A suitable cell line expressing the desired sodium channel subtype (e.g., Nav1.7, prevalent in peripheral nerves) is cultured.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record sodium currents from individual cells.
-
Drug Application: The cells are perfused with solutions containing varying concentrations of (R)-Prilocaine and (S)-Prilocaine.
-
Electrophysiological Measurement: The effect of each enantiomer on the sodium current is measured, including tonic and use-dependent block. The concentration-response relationship is determined to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Analysis: The IC₅₀ values and other electrophysiological parameters are compared to determine if there is a stereoselective difference in the potency of sodium channel blockade.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of Prilocaine enantiomers on voltage-gated sodium channels.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methemoglobin Levels in Generally Anesthetized Pediatric Dental Patients Receiving Prilocaine Versus Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecificity of the enzymatic biotransformation of the enantiomers of prilocaine (Citanest) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Validating a Chiral HPLC Method for (R)-Prilocaine Analysis Following ICH Q2(R1) Guidelines
This guide provides an in-depth, comparative framework for the validation of an analytical method for (R)-Prilocaine, the active enantiomer in certain anesthetic formulations. Our approach moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] We will compare two hypothetical chiral High-Performance Liquid Chromatography (HPLC) methods—a traditional approach (Method A) and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach (Method B)—to illustrate how experimental choices impact performance and compliance.
Prilocaine is a chiral local anesthetic, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a stereoselective analytical method is not just a regulatory requirement but a scientific necessity to ensure product quality and patient safety. Chiral HPLC is the gold-standard technique for this purpose, offering the required selectivity to resolve and quantify enantiomers.[3]
The Analytical Validation Workflow: An Integrated Approach
Method validation is not a linear sequence of isolated tests but an integrated system of experiments designed to demonstrate that a method is fit for its intended purpose.[4][5] The relationship between the core validation parameters is illustrated below. Each parameter builds upon the others to create a comprehensive picture of the method's reliability.
Caption: Integrated workflow for analytical method validation under ICH Q2(R1).
Specificity: The Cornerstone of Chiral Analysis
Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the unwanted enantiomer.[4][6][7] For a chiral method, the most critical aspect of specificity is demonstrating complete separation (resolution) between the (R)- and (S)-enantiomers. Without this, all other validation data is meaningless.
Experimental Protocol: Specificity Validation
-
Solution Preparation: Prepare separate solutions of the diluent (blank), a placebo formulation, a pure standard of (S)-Prilocaine, and a pure standard of (R)-Prilocaine.
-
Resolution Standard: Prepare a solution containing approximately equal amounts of both (R)- and (S)-Prilocaine.
-
Forced Degradation: Expose a solution of the (R)-Prilocaine drug product to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C heat, and UV light at 254 nm) to intentionally generate degradation products.[8]
-
Analysis: Inject all solutions and analyze the chromatograms. Use a photodiode array (PDA) detector to assess peak purity, confirming that the analyte peak is spectrally homogeneous and free of co-eluting impurities.
Comparative Data: Method A vs. Method B
| Parameter | Method A (Chiral HPLC) | Method B (Chiral UHPLC) | Acceptance Criteria |
| (R)-Prilocaine Retention Time | 12.5 min | 4.2 min | - |
| (S)-Prilocaine Retention Time | 14.8 min | 4.8 min | - |
| Resolution (Rs) between Enantiomers | 2.5 | 3.1 | Rs ≥ 2.0[8] |
| Interference from Placebo/Blank | None Observed | None Observed | No significant peaks at analyte RT |
| Interference from Degradants | No interference at (R)-Prilocaine RT | No interference at (R)-Prilocaine RT | Peak purity index > 0.999 |
Trustworthiness: Method B (UHPLC) provides a significantly faster run time while achieving superior resolution between the enantiomers. Both methods successfully demonstrate specificity by showing no interference from the placebo or forced degradation products, a critical requirement for a reliable assay.[8]
Linearity & Range: Defining the Method's Operating Boundaries
Expertise & Experience: Linearity demonstrates a direct, proportional relationship between analyte concentration and the method's response.[9][10] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[11][12] For an assay of a drug substance or product, the range is typically 80% to 120% of the test concentration.
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of (R)-Prilocaine reference standard at a known concentration.
-
Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an assay, these should span 80% to 120% of the nominal sample concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).[13]
Comparative Data: Method A vs. Method B
| Parameter | Method A (Chiral HPLC) | Method B (Chiral UHPLC) | Acceptance Criteria |
| Validated Range | 80 - 120 µg/mL | 80 - 120 µg/mL | 80-120% of nominal concentration |
| Regression Equation | y = 45120x + 1500 | y = 189500x + 2100 | - |
| Correlation Coefficient (R²) | 0.9992 | 0.9998 | R² ≥ 0.995[14] |
| Y-intercept Bias (% of 100% response) | 0.33% | 0.11% | Should be insignificant |
Trustworthiness: Both methods exhibit excellent linearity within the required range. Method B shows a slightly higher correlation coefficient and a lower y-intercept bias, suggesting a marginally more ideal linear relationship.
Accuracy: Measuring Closeness to the Truth
Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7] It is typically evaluated by determining the recovery of the analyte spiked into a placebo matrix. This demonstrates that excipients in the formulation do not interfere with the quantification of the active ingredient.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare a placebo mixture equivalent to the drug product formulation.
-
Spiking: Spike the placebo with the (R)-Prilocaine reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent samples at each level.
-
Analysis: Analyze all nine samples and calculate the percentage recovery for each.
Comparative Data: Method A vs. Method B
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% (n=3) | 99.2% ± 0.8% | 100.3% ± 0.5% | Mean Recovery: 98.0 - 102.0% |
| 100% (n=3) | 100.5% ± 0.6% | 100.1% ± 0.4% | Overall RSD ≤ 2.0% |
| 120% (n=3) | 99.8% ± 0.7% | 100.8% ± 0.6% | |
| Overall Mean (n=9) | 99.8% | 100.4% |
Trustworthiness: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria. The lower RSD values for Method B suggest slightly better consistency in recovery across the analytical range.
Precision: Demonstrating Consistency
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[9][12][14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.[15]
-
Intermediate Precision: Assesses within-laboratory variations, such as different days, analysts, or equipment.[15][16]
Experimental Protocol: Precision
-
Repeatability: On Day 1, by Analyst 1, on Instrument 1, prepare and analyze six independent samples of the drug product at 100% of the target concentration.
-
Intermediate Precision: On Day 2, have Analyst 2, on Instrument 2, prepare and analyze another six independent samples of the same drug product.
-
Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six samples and for all twelve samples combined.
Comparative Data: Method A vs. Method B
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.95% | 0.55% | %RSD ≤ 2.0%[14] |
| Intermediate Precision (n=12) | 1.30% | 0.80% | %RSD ≤ 2.0% |
Trustworthiness: The lower %RSD values for Method B indicate superior precision, both within a single run and between different runs. This heightened consistency is a hallmark of modern UHPLC systems, which offer more stable flow rates and column temperatures.
Robustness: Ensuring Reliability in Routine Use
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[4][5][9][17] This is a critical step to ensure that the method can be successfully transferred and used in different QC labs.
Experimental Protocol: Robustness
-
Identify Critical Parameters: Select key chromatographic parameters that could potentially vary in routine use (e.g., mobile phase organic content, pH, column temperature, flow rate).
-
Systematic Variation: Using a resolution standard (containing both enantiomers), analyze the sample while varying one parameter at a time.
-
Evaluate Impact: Assess the impact of each variation on critical system suitability parameters like resolution, retention time, and tailing factor.
Comparative Data: Method A vs. Method B
| Varied Parameter | Method A (Impact on Resolution) | Method B (Impact on Resolution) | Acceptance Criteria |
| Flow Rate (±10%) | Rs changed from 2.5 to 2.2 / 2.8 | Rs changed from 3.1 to 2.9 / 3.3 | System Suitability must pass (e.g., Rs ≥ 2.0) |
| Column Temp (±5°C) | Rs changed from 2.5 to 2.1 / 2.9 | Rs changed from 3.1 to 3.0 / 3.2 | System Suitability must pass |
| % Organic (±2%) | Rs changed from 2.5 to 2.0 / 3.1 | Rs changed from 3.1 to 2.8 / 3.4 | System Suitability must pass |
Trustworthiness: Both methods are robust, as the resolution between enantiomers never failed the acceptance criterion of Rs ≥ 2.0. However, Method B shows less variability in resolution when parameters are changed, indicating it is inherently more robust and less susceptible to minor environmental or operational fluctuations.
Visualization of Method Comparison Logic
The choice between competing analytical methods is a multi-faceted decision based on the collective performance across all validation parameters.
Caption: Decision logic for comparing analytical methods based on validation data.
Conclusion and Final Recommendation
This comparative guide demonstrates that while both a conventional HPLC method (Method A) and a modern UHPLC method (Method B) can be successfully validated for the analysis of (R)-Prilocaine according to ICH Q2(R1) guidelines, the UHPLC approach offers significant advantages.
-
Method A is a valid and compliant method. It meets all predefined acceptance criteria for a reliable quality control test.
-
Method B is the superior choice. It provides a more than three-fold reduction in analysis time, which translates to higher throughput and lower operational costs. Furthermore, it delivers enhanced chromatographic performance, evidenced by better resolution, precision, and robustness.
For laboratories involved in the development and routine quality control of (R)-Prilocaine, investing in a modern UHPLC-based chiral method is highly recommended. The enhanced data quality and operational efficiency provide a more trustworthy and cost-effective analytical solution that is better suited for the demands of a modern pharmaceutical environment.
References
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Front Life Sciences. (2025). Specificity analytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Pharma Validation. (2025). Specificity & Robustness. Retrieved from [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
-
Quality-by-Design-in-Pharma. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Lösungsfabrik. (2018). What is linearity?. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 Robust. Retrieved from [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. frontlifesciences.com [frontlifesciences.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Pharma Validation – The Blueprint for GMP – Mastering Validation [pharmavalidation.in]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. What is linearity? [mpl.loesungsfabrik.de]
- 11. fda.gov [fda.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. database.ich.org [database.ich.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scribd.com [scribd.com]
Comparative Analysis of (R)-Prilocaine and Racemic Prilocaine: A Guide to Anesthetic Potency and Stereoselectivity
This guide provides an in-depth comparison of the anesthetic properties of the single (R)-enantiomer of prilocaine versus its racemic form. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the subtle yet critical differences in pharmacodynamics, pharmacokinetics, and toxicity that arise from stereochemistry.
Introduction: The Significance of Chirality in Local Anesthetics
Prilocaine, an amide-type local anesthetic, is a cornerstone in regional anesthesia, particularly in dentistry and topical applications.[1][2][3] Chemically designated as N-(2-methylphenyl)-2-(propylamino)propanamide, prilocaine possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-prilocaine and (S)-prilocaine. The commercial formulation is typically a racemic mixture, containing an equal 1:1 ratio of both enantiomers.[4][5]
While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and ion channels—can differ significantly.[6] This stereoselectivity can lead to variations in potency, metabolism, and toxicity.[5][6] This guide dissects the available evidence to compare the anesthetic potency and overall pharmacological profile of (R)-prilocaine against the widely used racemic mixture.
Pharmacodynamic Profile: A Comparison of Anesthetic Potency
The primary mechanism of action for prilocaine is the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[7] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, resulting in local anesthesia.[7]
Experimental evidence suggests that the difference in anesthetic potency between the individual prilocaine enantiomers and the racemate is minimal, particularly in living organisms.
-
In Vivo Studies: Animal experiments have shown that both the (R)- and (S)-isomers of prilocaine exhibit similar local anesthetic activity.[4][8]
-
In Vitro Studies: Minor differences in activity have been observed in in-vitro preparations, but these have not translated into clinically significant distinctions in anesthetic effect.[4][8]
This contrasts with other chiral local anesthetics like bupivacaine, where the (R)-enantiomer is notably more potent in blocking sodium channels than the (S)-enantiomer.[5] For prilocaine, the lack of a clear potency advantage for one enantiomer over the other is a key reason why the racemic mixture remains in widespread clinical use. In terms of clinical performance for procedures like dental anesthesia, prilocaine is considered at least equal in potency and onset to lidocaine.[9][10]
Stereoselective Pharmacokinetics: The Metabolic Journey
While the pharmacodynamic effects are similar, the pharmacokinetic profiles of the prilocaine enantiomers show clear stereoselectivity. Following administration of the racemate, the body processes each isomer differently.
A study involving intravenous administration in healthy volunteers revealed key differences:
-
Plasma Clearance: The total plasma clearance of (R)-prilocaine (2.57 L/min) is significantly greater than that of (S)-prilocaine (1.91 L/min).[11]
-
Half-Life: Consequently, the terminal half-life of (R)-prilocaine (87 min) is shorter than that of (S)-prilocaine (124 min).[11]
-
Protein Binding: The unbound, pharmacologically active fraction of (R)-prilocaine in plasma is slightly smaller (70%) compared to (S)-prilocaine (73%).[11]
These differences are primarily attributed to a higher intrinsic metabolic clearance of the (R)-enantiomer.[11][12] Despite these measurable pharmacokinetic distinctions, the overall impact on clinical practice is not considered significant.[8][11]
Comparative Pharmacokinetic Data
| Parameter | (R)-Prilocaine | (S)-Prilocaine | Racemic Prilocaine | Reference(s) |
| Total Plasma Clearance | ~2.57 L/min | ~1.91 L/min | Not applicable | [11] |
| Terminal Half-Life | ~87 minutes | ~124 minutes | ~10-150 minutes | [3][11] |
| Plasma Protein Binding | ~30% (70% unbound) | ~27% (73% unbound) | 55% | [3][11] |
| Primary Metabolism | Liver and Kidneys | Liver and Kidneys | Liver and Kidneys | [3][7] |
The Critical Differentiator: The Toxicity Profile
The most significant divergence between (R)-prilocaine and its racemic counterpart lies in their toxicity profiles.
-
General Toxicity: Studies indicate that the (R)-(-)-enantiomer of prilocaine exhibits higher toxicity than the (S)-enantiomer.[4][8]
-
Methemoglobinemia: A well-known side effect of prilocaine is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[3][13] This is caused by the metabolite ortho-toluidine, which is produced via hydrolysis of prilocaine.[7][13] Evidence suggests that the (R)-enantiomer leads to a more rapid production of methemoglobinemia, which is believed to be caused by higher blood levels of the o-toluidine metabolite.[2]
This stereoselective toxicity is a critical consideration. While the development of single-enantiomer drugs like levobupivacaine (the S-enantiomer of bupivacaine) was driven by a desire to reduce the cardiotoxicity associated with the R-enantiomer, the similar anesthetic potency and manageable toxicity profile of racemic prilocaine have not necessitated a similar "chiral switch".
Experimental Protocols for Comparative Assessment
To rigorously evaluate the differences between (R)-prilocaine and racemic prilocaine, a multi-faceted experimental approach is required.
Protocol 1: In Vivo Anesthetic Potency Assessment (Rat Sciatic Nerve Block Model)
This protocol determines the onset, duration, and intensity of sensory and motor nerve blockade.
Methodology:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the testing environment. Anesthetize the rats lightly with isoflurane.
-
Injection: Isolate the sciatic nerve in the thigh and inject a standardized volume (e.g., 0.2 mL) of the test article ((R)-prilocaine, racemic prilocaine, or saline control) perineurally.
-
Sensory Block Assessment: At set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), apply a noxious stimulus (e.g., thermal stimulus via tail-flick apparatus or mechanical stimulus via von Frey filaments) to the plantar surface of the hind paw and record the withdrawal latency or threshold. A successful block is defined as a significant increase in latency/threshold compared to baseline.
-
Motor Block Assessment: At the same intervals, observe the rat's ability to use the hind limb. Score the motor function on a scale (e.g., 0=normal, 1=splayed toes, 2=knuckling, 3=complete paralysis).
-
Data Analysis: Plot the mean response over time for each group. Calculate the time to onset of blockade and the total duration of the block.
Causality: This in vivo model provides a clinically relevant measure of anesthetic efficacy, integrating the drug's diffusion, nerve penetration, and intrinsic blocking activity in a complex biological system.
Caption: Workflow for In Vivo Anesthetic Potency Assessment.
Protocol 2: Stereoselective Pharmacokinetic Analysis via Chiral HPLC
This protocol quantifies the concentration of each enantiomer in plasma over time.
Methodology:
-
Dosing: Administer a single intravenous dose of racemic prilocaine to subjects (animal or human).
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction on the plasma samples to isolate the drug from plasma proteins.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column capable of separating the prilocaine enantiomers (e.g., a cyclodextrin-based or cellulose-based column).
-
Mobile Phase: Employ an optimized mobile phase (e.g., a mixture of hexane, ethanol, and a chiral selector additive).
-
Detection: Use a UV detector set to the appropriate wavelength for prilocaine.
-
-
Data Analysis: Generate a standard curve for each enantiomer. Quantify the plasma concentration of (R)- and (S)-prilocaine at each time point. Use pharmacokinetic software to calculate key parameters (Clearance, Vd, Half-life) for each enantiomer.
Causality: This method is self-validating through the use of specific chiral columns and standard curves for each enantiomer, ensuring accurate and reproducible quantification of stereoselective metabolism and clearance.[11][12]
Caption: Workflow for Stereoselective Pharmacokinetic Analysis.
Conclusion and Future Perspectives
The comparative analysis of (R)-prilocaine and racemic prilocaine reveals a nuanced pharmacological landscape. While their anesthetic potency is largely equivalent, their pharmacokinetic and, most importantly, toxicological profiles are distinct.[4][8][11] The (R)-enantiomer is cleared more rapidly from the body but is associated with a higher potential for toxicity, specifically a greater propensity to induce methemoglobinemia.[2][4]
The decision to use a racemic mixture versus a single enantiomer is a balance of efficacy, safety, and therapeutic need. For prilocaine, the lack of a significant potency benefit of one isomer over the other, combined with the extensive and well-understood clinical profile of the racemate, has justified its continued use. This stands in contrast to drugs like bupivacaine, where the clear safety advantages of the (S)-enantiomer drove the successful development of levobupivacaine.
Future research could focus on elucidating the precise enzymatic pathways responsible for the stereoselective metabolism and toxicity of prilocaine. Understanding these mechanisms at a molecular level could inform the development of next-generation local anesthetics with further optimized safety and efficacy profiles.
References
-
Vanhauwere, J., et al. (n.d.). Chiral Aspects of Local Anesthetics - PMC. PubMed Central. [Link]
-
Vree, T. B., et al. (1998). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. PubMed. [Link]
-
ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S). [Link]
-
Stavreska, E., & Cvetkovska, E. (n.d.). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. [Link]
-
Vanhauwere, J., et al. (2018). Chiral Aspects of Local Anesthetics. MDPI. [Link]
-
GlobalRx. (n.d.). Clinical Profile: Prilocaine Hydrochloride EP. [Link]
-
National Center for Biotechnology Information. (n.d.). Prilocaine. PubChem. [Link]
-
Hollmann, M. W., & Herroeder, S. (n.d.). Basic pharmacology of local anaesthetics - PMC. PubMed Central. [Link]
-
Lofstrom, B. (1970). Prilocaine—An Underutilized Local Anesthetic. Regional Anesthesia & Pain Medicine. [Link]
-
Drugs.com. (2025). Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. [Link]
-
Tucker, G. T., et al. (1990). Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity?. PubMed. [Link]
-
ClinicalTrials.eu. (n.d.). Prilocaine – Application in Therapy and Current Clinical Research. [Link]
-
Wikipedia. (n.d.). Prilocaine. [Link]
-
Al-Shibani, N., & Al-Aali, K. A. (2018). Is prilocaine safe and potent enough for use in the oral surgery of medically compromised patients. National Institutes of Health. [Link]
Sources
- 1. Articles [globalrx.com]
- 2. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prilocaine - Wikipedia [en.wikipedia.org]
- 4. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. rapm.bmj.com [rapm.bmj.com]
- 10. Is prilocaine safe and potent enough for use in the oral surgery of medically compromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of (R)-Prilocaine Quantification Methods
Introduction: The Rationale for Enantioselective Scrutiny
Prilocaine, a widely used amide-type local anesthetic, exists as a racemic mixture of two stereoisomers: (R)- and (S)-Prilocaine. While both enantiomers contribute to the anesthetic effect, they can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles.[1][2][3] Specifically, the metabolism of prilocaine to o-toluidine is associated with methemoglobinemia, a potentially serious adverse effect, and stereoselectivity in this metabolic pathway has been reported.[4][5] Consequently, the ability to accurately and reliably quantify individual enantiomers, such as (R)-Prilocaine, in biological matrices is critical during drug development and in clinical pharmacokinetic and toxicokinetic studies.[6]
When analytical methods evolve over a drug's lifecycle or when samples are analyzed across different laboratories, ensuring the consistency and reliability of the data is paramount. This is achieved through a process known as cross-validation.[7][8] This guide provides a comparative analysis of two powerful, yet distinct, enantioselective techniques for quantifying (R)-Prilocaine—Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Chiral Capillary Electrophoresis (CE)—and details the critical process for their cross-validation, grounded in regulatory expectations.[9][10]
Core Quantification Methodologies for (R)-Prilocaine
The separation of enantiomers requires a chiral environment.[6] This can be achieved by using a chiral stationary phase in HPLC or a chiral selector additive in Capillary Electrophoresis.
Method A: Chiral High-Performance Liquid Chromatography (HPLC) with Tandem MS Detection
Principle of Operation: Chiral HPLC is the workhorse for enantioselective analysis in the pharmaceutical industry.[4][] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. For prilocaine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[4][12] As the racemic mixture passes through the column, one enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer than the other. This differential interaction results in their separation. Coupling this with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for precise quantification even in complex biological matrices like plasma.
Experimental Protocol: (R)-Prilocaine in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Lidocaine).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for injection.
-
Causality Insight: Protein precipitation is a rapid and effective method for sample cleanup, removing the bulk of interfering macromolecules. Acetonitrile is a highly efficient precipitating agent.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 3 µm, 2.1 x 150 mm.
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Acetonitrile/Water (90:10, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Causality Insight: An immobilized polysaccharide-based column provides broad applicability and solvent robustness. The high organic content of the mobile phase ensures good peak shape and retention for prilocaine in normal-phase chromatography.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-Prilocaine: Q1: 221.2 m/z → Q3: 86.2 m/z.
-
Internal Standard (Lidocaine): Q1: 235.2 m/z → Q3: 86.2 m/z.
-
-
Key Parameters: Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C.
-
Method B: Chiral Capillary Electrophoresis (CE) with UV Detection
Principle of Operation: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[13] For chiral separations, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte (BGE).[12][14] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation. CE offers advantages of high separation efficiency, low sample and reagent consumption, and rapid method development.[15]
Experimental Protocol: (R)-Prilocaine in a Buffered Solution by CE-UV
-
Sample Preparation (Direct Injection or Dilution):
-
If using a clean matrix (e.g., pharmaceutical formulation), dilute the sample directly with the background electrolyte.
-
For bioanalysis, a more rigorous sample cleanup like liquid-liquid extraction or solid-phase extraction is required to remove proteins and salts that interfere with the electrophoretic separation.[12]
-
-
Capillary Electrophoresis Conditions:
-
CE System: Beckman Coulter PA 800 Plus or equivalent.
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5, containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Voltage: 25 kV (Normal polarity, anode at inlet).
-
Temperature: 20°C.
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Detection: UV absorbance at 215 nm.
-
Causality Insight: A low pH ensures that prilocaine, an amine, is fully protonated and migrates as a cation. The methylated cyclodextrin provides the necessary chiral recognition environment for separating the enantiomers.[12]
-
Performance Comparison: HPLC-MS/MS vs. Chiral CE
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. The following table summarizes typical performance characteristics for each method.
| Performance Parameter | Chiral HPLC-MS/MS | Chiral CE-UV | Rationale & Justification |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~10 ng/mL | MS/MS detection is inherently more sensitive and selective than UV detection, making it ideal for low-concentration pharmacokinetic studies.[16] |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL | Both methods demonstrate excellent linearity, but the superior sensitivity of MS/MS allows for a lower LOQ.[16] |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Both methods are highly accurate, meeting regulatory standards (typically ±15%). |
| Precision (% CV) | < 10% | < 15% | Both methods provide excellent precision, well within the typical acceptance criteria of <15% CV. |
| Sample Throughput | High (~3-5 min/sample) | Moderate (~10-15 min/sample) | The speed of modern UHPLC systems and the efficiency of protein precipitation allow for faster analysis times compared to CE, which requires capillary conditioning between runs. |
| Matrix Effect Susceptibility | Higher (Ion Suppression) | Lower | ESI in MS can be prone to ion suppression or enhancement from co-eluting matrix components. CE is generally less susceptible to matrix effects post-extraction. |
Note: The values presented are illustrative and represent typical performance. Actual values must be determined during method validation.
Cross-Validation: Ensuring Data Concordance
Cross-validation is a regulatory requirement when two or more analytical methods are used to generate data within the same study.[8][9] Its purpose is to demonstrate that the methods provide equivalent quantitative results, ensuring the integrity of the overall dataset.
Cross-Validation Workflow
The following diagram outlines the logical flow for cross-validating the Chiral HPLC-MS/MS (Method A) and Chiral CE (Method B) methods.
Caption: Workflow for cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Methods: Designate one method as the reference (e.g., the original validated method, Method A: HPLC-MS/MS) and the other as the comparator (Method B: Chiral CE).
-
Select Samples: Select a set of at least 20 incurred study samples (i.e., samples from dosed subjects). The concentration range should cover the calibration curves of both methods.
-
Analyze Samples:
-
Analyze the selected samples in a single run using the reference method (Method A).
-
Analyze the corresponding aliquots of the same samples using the comparator method (Method B).
-
-
Statistical Evaluation:
-
For each sample, calculate the concentration of (R)-Prilocaine obtained from both methods.
-
Calculate the percentage difference (%Diff) between the two methods for each sample using the following formula: %Diff = ((Concentration_Method_B - Concentration_Method_A) / Mean_Concentration) * 100
-
Expert Insight: Using the mean concentration in the denominator provides a more balanced comparison than using only the reference method's value, especially when there is no "gold standard."
-
-
Apply Acceptance Criteria:
-
The cross-validation is considered successful if the %Diff for at least two-thirds (≥67%) of the tested samples is within ±20.0% of the mean.[17]
-
Interpreting Discrepancies and Troubleshooting
If the acceptance criteria are not met, a thorough investigation is required. Potential sources of discrepancy include:
-
Different Metabolite Cross-Reactivity: One method might detect a metabolite that co-elutes or has a similar mass transition, while the other does not.
-
Matrix Effects: Disparities in how matrix components affect ionization (HPLC-MS/MS) versus migration (CE).
-
Extraction Efficiency: Differences in the recovery of the analyte between the two sample preparation methods used.
-
Operator Error or Instrument Malfunction: These possibilities must always be investigated through a review of audit trails and system suitability data.
Conclusion
Both Chiral HPLC-MS/MS and Chiral CE are robust and reliable methods for the enantioselective quantification of (R)-Prilocaine. HPLC-MS/MS offers superior sensitivity and throughput, making it the preferred platform for regulated bioanalysis in complex matrices. Chiral CE provides an excellent orthogonal technique with high separation efficiency and lower operational costs.
Successful cross-validation is not merely a box-checking exercise; it is a fundamental scientific requirement that ensures data generated across different platforms or laboratories are consistent and interchangeable.[8] By rigorously comparing results and adhering to regulatory acceptance criteria, researchers can maintain the highest level of confidence in their data, underpinning the safety and efficacy evaluation of chiral drugs like Prilocaine.
References
-
Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry (2001). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. PubMed. [Link]
-
Enantioselective resolution and determination of racemic drugs using chiral high performance liquid chromatography and capillary electrophoresis. ProQuest. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
-
Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Pharmacology of local anaesthetics. Deranged Physiology. [Link]
-
1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. PubMed. [Link]
-
Structures and stereochemistry of (R)-prilocaine (left) and (S). ResearchGate. [Link]
-
Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? Semantic Scholar. [Link]
-
Chiral Aspects of Local Anesthetics. PubMed Central, NIH. [Link]
-
Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. ResearchGate. [Link]
-
Separation of selected anesthetic drugs by nonaqueous capillary electrophoresis. Archive ouverte UNIGE. [Link]
-
Basic pharmacology of local anaesthetics. British Journal of Anaesthesia. [Link]
-
Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info. Drugs.com. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Development of an HPLC Method for Determination of Related Impurities in Prilocaine Substance. ResearchGate. [Link]
-
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine. ResearchGate. [Link]
-
Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. MDPI. [Link]
-
Application of Enantioselective Capillary Electrophoresis in Forensic Analysis. PubMed. [Link]
-
Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]
-
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? | Semantic Scholar [semanticscholar.org]
- 4. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 12. Enantioselective resolution and determination of racemic drugs using chiral high performance liquid chromatography and capillary electrophoresis - ProQuest [proquest.com]
- 13. Application of Enantioselective Capillary Electrophoresis in Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 16. Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Neurotoxicity of (R)-Prilocaine and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the neurotoxic potential of (R)-Prilocaine relative to other commonly used local anesthetics. It is designed to be a technical resource, synthesizing experimental data and mechanistic insights to inform preclinical and clinical research.
Introduction: The Double-Edged Sword of Local Anesthesia
Local anesthetics (LAs) are indispensable tools in modern medicine, providing targeted pain relief for a vast range of procedures. However, their clinical utility is shadowed by the potential for neurotoxicity, a complex phenomenon that can lead to transient or, in rare cases, permanent neurological deficits.[1][2] All local anesthetics are neurotoxic in a manner dependent on concentration and duration of exposure.[1][3][4] Understanding the comparative neurotoxicity of these agents is paramount for enhancing patient safety and developing safer alternatives. This guide focuses on Prilocaine, an intermediate-potency amide local anesthetic, and contextualizes its neurotoxic profile against other widely used agents like lidocaine and bupivacaine.
Mechanisms of Local Anesthetic-Induced Neurotoxicity
The primary therapeutic action of LAs is the blockade of voltage-gated sodium channels in neuronal membranes. However, their neurotoxic effects are generally considered to be independent of this primary mechanism.[3][5] Research has illuminated several key cellular pathways that contribute to LA-induced neuronal injury.[1][3]
Core Mechanisms Include:
-
Mitochondrial Dysfunction: LAs can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production, a loss of mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS).[1][5] This mitochondrial injury is a central event in initiating cell death pathways.[2][5][6]
-
Induction of Apoptosis: A significant body of evidence points to the activation of the intrinsic apoptotic pathway.[3] Mitochondrial stress triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of enzymes called caspases (notably caspase-9 and caspase-3), leading to programmed cell death.[1][3][5]
-
Disruption of Calcium Homeostasis: LAs can interfere with intracellular calcium signaling, a critical component of neuronal function and survival.
-
Activation of Stress-Related Signaling Pathways: Pathways such as the PI3K/Akt and MAPK pathways are also implicated in the cellular response to LA-induced stress.[1][3]
Signaling Pathway: Intrinsic Apoptosis Cascade
The following diagram illustrates the central role of mitochondria in initiating apoptosis following exposure to toxic concentrations of local anesthetics.
Caption: Intrinsic apoptosis pathway activated by local anesthetics.
Comparative Neurotoxicity: Prilocaine in Context
Experimental data, from both in vitro and in vivo models, allows for a comparative ranking of the neurotoxic potential of various LAs. Prilocaine generally exhibits an intermediate level of toxicity.
Summary of Experimental Data
| Local Anesthetic | Experimental Model | Key Finding / Endpoint (LD50) | Neurotoxicity Rank (Approx.) | Reference |
| Bupivacaine | Human SH-SY5Y Neuroblastoma Cells | 0.95 ± 0.08 mM | Most Toxic | [7] |
| Lidocaine | Human SH-SY5Y Neuroblastoma Cells | 3.35 ± 0.33 mM | Intermediate | [7] |
| Prilocaine | Human SH-SY5Y Neuroblastoma Cells | 4.32 ± 0.39 mM | Intermediate | [7] |
| Mepivacaine | Human SH-SY5Y Neuroblastoma Cells | 4.84 ± 1.28 mM | Intermediate | [7] |
| Articaine | Human SH-SY5Y Neuroblastoma Cells | 8.98 ± 2.07 mM | Less Toxic | [7] |
| Ropivacaine | Human SH-SY5Y Neuroblastoma Cells | 13.43 ± 0.61 mM | Least Toxic | [7] |
| Prilocaine | Rat Intrathecal Model | Histologic damage observed at concentrations >16% | Less toxic than bupivacaine | [8] |
| Lidocaine | Rat Intrathecal Model | Histologic damage observed at concentrations ≥7.5% | More toxic than prilocaine and mepivacaine | [9] |
Key Insights:
-
In in vitro studies using human neuroblastoma cells, prilocaine's toxicity is comparable to that of lidocaine and mepivacaine, placing it in a medium toxicity group.[7]
-
Bupivacaine is consistently shown to be the most neurotoxic agent in these cell-based assays, while ropivacaine and articaine appear to be the least toxic.[4][7]
-
In vivo studies in rats using intrathecal administration suggest that both mepivacaine and prilocaine are less neurotoxic than highly concentrated lidocaine.[9] Another study found that histologic damage occurred with prilocaine at concentrations greater than 16%, whereas damage was seen with bupivacaine at concentrations over 4%.[8]
-
It is crucial to note that while one study found the histologic injury scores with prilocaine to be slightly greater than with lidocaine (though not statistically significant), it concluded that prilocaine's propensity for functional impairment is at least as great as lidocaine's.[10]
Experimental Protocols for Neurotoxicity Assessment
To ensure the trustworthiness and reproducibility of neurotoxicity data, standardized and well-validated experimental models are essential. Below are representative protocols for in vitro and in vivo assessment.
In Vitro Protocol: Cytotoxicity Assay in SH-SY5Y Cells
This protocol details a common method for determining the concentration-dependent cytotoxicity of a local anesthetic using a human neuroblastoma cell line, a validated model for neurotoxicity studies.[7]
Caption: Workflow for in vitro neurotoxicity assessment.
Step-by-Step Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Drug Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the local anesthetics to be tested. A control group receives fresh medium without any LA.
-
Incubation: The cells are exposed to the LAs for a specific duration, which can range from minutes to 24 hours depending on the experimental design.[7][11]
-
Viability Measurement: After incubation, cell viability is assessed using a metabolic assay such as MTT or WST-1.[7] This involves adding the reagent to the wells and incubating for a period, during which viable cells metabolize the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. A dose-response curve is generated, and the LD50 (the concentration at which 50% of cells are killed) is calculated to quantify and compare the cytotoxicity of the different agents.[7]
Causality and Validation: The use of a standardized, immortalized cell line like SH-SY5Y ensures consistency and comparability across experiments. The inclusion of both positive (e.g., a known toxin) and negative (vehicle only) controls validates the assay's performance. Measuring a metabolic endpoint like mitochondrial dehydrogenase activity provides a quantitative measure of cell health.
In Vivo Protocol: Rat Sciatic Nerve Block Model
This model allows for the assessment of neurotoxicity in a living organism, providing data on both functional deficits and histological damage.[9][12][13]
Caption: Workflow for in vivo neurotoxicity assessment.
Step-by-Step Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are used. Baseline neurological function (motor and sensory) of the hind limbs is assessed.
-
Anesthesia and Injection: The animal is anesthetized. A specific volume and concentration of the local anesthetic is injected adjacent to the sciatic nerve. A nerve stimulator can be used to ensure accurate placement.[12]
-
Functional Evaluation: At predetermined time points after the injection, the animal's neurological function is re-evaluated.
-
Motor Function: Can be assessed using walking track analysis or by measuring hindpaw grip strength with a dynamometer.[12]
-
Sensory Function: Can be assessed by measuring the withdrawal latency from a thermal stimulus (Hargreaves test) or the response to mechanical stimuli (von Frey filaments).[12][13]
-
-
Histopathology: After a set period (e.g., 5-7 days), the animals are euthanized, and the sciatic nerves are harvested. The nerve tissue is processed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for examination by light microscopy. Electron microscopy can also be used for a more detailed assessment of axonal and myelin sheath integrity.[8][9]
-
Analysis: The functional data is compared between the different LA groups and the control group. The histological sections are scored for the degree of nerve damage, including axonal degeneration, inflammation, and demyelination.[8][9]
Causality and Validation: This in vivo model provides a more clinically relevant context by incorporating physiological factors like blood flow and tissue clearance. The combination of functional and histological endpoints provides a comprehensive picture of neurotoxicity. The use of a contralateral limb or a saline-injected group as a control is critical for isolating the effect of the anesthetic agent itself.[13]
Conclusion and Future Directions
The available evidence indicates that prilocaine possesses an intermediate neurotoxicity profile, generally comparable to lidocaine but less toxic than bupivacaine in most experimental models. The primary mechanism of LA-induced neurotoxicity involves the induction of mitochondrial dysfunction and subsequent activation of apoptotic pathways.
For researchers and drug development professionals, these findings underscore several key considerations:
-
Concentration is Key: The risk of neurotoxicity is strongly dependent on the concentration of the local anesthetic at the nerve site.[1] Minimizing concentration while maintaining efficacy is a critical goal.
-
Structure-Toxicity Relationships: The differences in toxicity among LAs like bupivacaine (most toxic) and ropivacaine (less toxic) highlight the importance of stereochemistry and physicochemical properties in determining neurotoxic potential.
-
Developing Safer Anesthetics: Future research should focus on designing new local anesthetic molecules with a wider therapeutic index—maintaining potent nerve-blocking activity while minimizing off-target effects on mitochondrial function and cell survival pathways. Adjuvants that could mitigate these toxic effects are also an important area of investigation.
By leveraging the experimental models and mechanistic understanding outlined in this guide, the scientific community can continue to refine the safety profile of local anesthetics and improve patient outcomes.
References
-
Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339. [Link]
-
Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. MDPI. [Link]
-
Johnson, M. E., Saenz, J. A., & Gitten, G. L. (2004). Mitochondrial injury and caspase activation by the local anesthetic lidocaine. Anesthesiology, 101(5), 1184-1194. [Link]
-
Fu, W., Li, Y., He, F., Ma, L., Cai, Y., & Wang, X. (2019). Autophagy activation attenuates the neurotoxicity of local anesthetics by decreasing caspase-3 activity in rats. Brazilian Journal of Medical and Biological Research, 52(8), e8453. [Link]
-
Johnson, M. E., Saenz, J. A., Gitten, G. L., & Mas-Olivié, J. (2004). Mitochondrial Injury and Caspase Activation by the Local Anesthetic Lidocaine. Anesthesiology, 101(5), 1184-1194. [Link]
-
Johnson, M. E., Saenz, J. A., Gitten, G. L., & Mas-Olivié, J. (2004). Mitochondrial Injury and Caspase Activation by the Local Anesthetic Lidocaine. ResearchGate. [Link]
-
Johnson, M. E., Saenz, J. A., Gitten, G. L., & Mas-Olivié, J. (2004). Mitochondrial injury and caspase activation by the local anesthetic lidocaine. Mayo Clinic. [Link]
-
Takenami, T., Yagishita, S., Hoka, S., & Takahashi, M. (2004). Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model. Regional Anesthesia and Pain Medicine, 29(5), 446-453. [Link]
-
Xie, Z., Dong, Y., Maeda, U., Moir, R. D., Inouye, H., Culley, D. J., Crosby, G., & Tanzi, R. E. (2007). Different effects of anesthetic isoflurane on caspase-3 activation and cytosol cytochrome c levels between mice neural progenitor cells and neurons. Frontiers in Bioscience, 12, 3762-3772. [Link]
-
Liu, F., & Xiong, L. (2013). Mechanistic Insights into Neurotoxicity Induced by Anesthetics in the Developing Brain. International Journal of Molecular Sciences, 14(7), 13620-13634. [Link]
-
Werdehausen, R., Fazeli, S., Braun, S., Hermanns, H., Kessler, P., Hollmann, M. W., Bauer, I., & Stevens, M. F. (2009). Concentration-dependent neurotoxicity of local anaesthetics in human neuroblastoma cells. British Journal of Anaesthesia, 103(5), 711-718. [Link]
-
Thalhammer, J. G., Vladimirov, M., & Strichartz, G. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889-894. [Link]
-
Takenami, T., Hoka, S., & Yagishita, S. (2009). Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats. Regional Anesthesia and Pain Medicine, 34(3), 229-234. [Link]
-
Perez-Castro, R., Patel, S., Garavito-Aguilar, Z. V., Rosenberg, A., Recio-Pinto, E., Zhang, J., Blanck, T. J., & Xu, F. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997-1007. [Link]
-
Thalhammer, J. G., Vladimirov, M., & Strichartz, G. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Semantic Scholar. [Link]
-
Lirk, P., Hollmann, M. W., & Strichartz, G. (2019). Narrative review: the evidence for neurotoxicity of dental local anesthetics. Journal of the Belgian Society of Anesthesia and Reanimation, 30(2), 79-87. [Link]
-
Sakaguchi, Y., Nishimura, T., & Goto, F. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia and Analgesia, 94(2), 402-408. [Link]
-
Pollock, J. E., Neal, J. M., & Stephenson, C. A. (2001). Comparative spinal neurotoxicity of prilocaine and lidocaine. Anesthesiology, 95(4), 957-961. [Link]
-
Zhang, Y., Chen, Z., & Liu, S. (2020). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. ResearchGate. [Link]
-
Xie, Z., Culley, D. J., Dong, Y., Zhang, G., Zhang, B., Moir, R. D., Frosch, M. P., Crosby, G., & Tanzi, R. E. (2008). The common inhalation anesthetic isoflurane induces caspase activation and increases Aβ level in vivo. Annals of Neurology, 64(6), 618-627. [Link]
-
Malet, A., Faure, M. O., Deletage, N., & Pereira, B. (2015). The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. Anesthesia & Analgesia, 120(3), 589-596. [Link]
-
Lee, S., Lee, H. J., & Choi, Y. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. PLoS ONE, 8(5), e62942. [Link]
-
Sugimoto, M., Tateda, C., & Shigematsu, N. (2015). The antioxidant N-acetyl cysteine suppresses lidocaine-induced intracellular reactive oxygen species production and cell death in neuronal SH-SY5Y cells. ResearchGate. [Link]
-
Hofacer, R. D., Deng, M., & Ward, C. G. (2013). Cell Age–Specific Vulnerability of Neurons to Anesthetic Toxicity. Annals of Neurology, 73(6), 745-753. [Link]
-
Thalhammer, J. G., & Strichartz, G. R. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025. [Link]
-
Santos, L. M., Ticoski, R., & Rodolff, V. (2017). Illustration of in vivo experimental model of rat sciatic nerve. ResearchGate. [Link]
-
Guttu, R. L., Page, J. G., & Laskin, D. M. (1982). A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine. Anesthesia and Analgesia, 61(12), 961-967. [Link]
Sources
- 1. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mitochondrial Injury and Caspase Activation by the Local Anesthetic Lidocaine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial injury and caspase activation by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative spinal neurotoxicity of prilocaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (R)-Prilocaine Samples
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1][2] Prilocaine, a widely used local anesthetic of the amide type, possesses a single chiral center, giving rise to two enantiomers: (R)- and (S)-Prilocaine. While both enantiomers exhibit anesthetic properties, they can differ in their pharmacokinetic and toxicological profiles.[3] Specifically, the metabolism of prilocaine can lead to the formation of o-toluidine, a metabolite associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[4][5] Some studies have suggested potential differences in the rate of metabolism between the enantiomers, highlighting the importance of controlling the enantiomeric purity of the final drug product.[4][6]
This guide provides an in-depth comparison of the primary analytical methodologies for the robust confirmation of the enantiomeric purity of (R)-Prilocaine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Analytical Imperative: Why Enantiomeric Purity Matters
The human body is a chiral environment.[7] Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereospecific interactions with drug molecules.[1][8] This can result in one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[1] Regulatory bodies like the FDA and EMA have increasingly stringent requirements for the characterization and control of chiral drugs, favoring the development of single-enantiomer products.[7][8] Therefore, the ability to accurately quantify the enantiomeric excess (ee%) of (R)-Prilocaine is not just an analytical exercise but a cornerstone of ensuring drug quality and patient safety.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity hinges on the ability to differentiate between two molecules that are, in an achiral environment, chemically identical. This is achieved by introducing another chiral entity into the analytical system, creating transient diastereomeric complexes with different physicochemical properties. The most powerful and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis (CE) | NMR with Chiral Shift Reagents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectra of the enantiomers. |
| Resolution | Excellent, often achieving baseline separation.[6][9] | High efficiency can lead to excellent resolution.[10][11] | Dependent on the choice of shift reagent and experimental conditions; can be challenging for high ee% samples.[12] |
| Sensitivity | High, especially with UV or MS detection.[13][14] | Very high, requires minimal sample volume.[15] | Lower sensitivity compared to chromatographic methods.[12] |
| Analysis Time | Typically 10-30 minutes per sample.[6][13] | Fast, often less than 15 minutes per sample.[15] | Relatively fast for data acquisition, but sample preparation can be more involved. |
| Instrumentation | Widely available HPLC systems. Requires specialized and often expensive chiral columns. | Capillary electrophoresis system. | High-field NMR spectrometer. |
| Method Development | Can be complex, requiring screening of various chiral stationary phases and mobile phases. | Can be rapid, involving optimization of buffer composition and chiral selector concentration.[15] | Requires careful selection of the chiral shift reagent and optimization of concentration and temperature.[16] |
| Quantitative Accuracy | Excellent, with high precision and accuracy.[13] | Good, but can be more susceptible to matrix effects. | Good for determining enantiomeric ratios, with accuracy limited by spectral resolution and integration precision.[12][16] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Chiral HPLC is the gold standard for enantiomeric purity determination due to its robustness and high resolving power.[14] The core of this technique lies in the Chiral Stationary Phase (CSP). For prilocaine, polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), have demonstrated excellent enantioseparation.[6][9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral cavities of the CSP. The choice of a non-polar mobile phase, typically a mixture of hexane and an alcohol modifier like ethanol or isopropanol, is crucial for promoting these interactions.[6] The alcohol modifier plays a key role in modulating the retention and resolution of the enantiomers.
Experimental Workflow:
Caption: Chiral HPLC workflow for (R)-Prilocaine enantiomeric purity.
Detailed Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and ethanol in a 99:1 (v/v) ratio.[6][9] Filter and degas the mobile phase prior to use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve (R)-Prilocaine reference standard and the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a racemic prilocaine standard to confirm the elution order and resolution of the enantiomers.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to calculate the resolution factor (Rs > 1.5 is desirable).[6][9]
-
Inject the (R)-Prilocaine sample.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Chiral Capillary Electrophoresis (CE)
Causality of Experimental Choices: Chiral CE offers the advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption.[15] The separation is achieved by adding a chiral selector to the background electrolyte (BGE). For basic compounds like prilocaine, cyclodextrins (CDs), particularly derivatized CDs like dimethyl-β-cyclodextrin, are highly effective chiral selectors.[10][11] The enantiomers form transient inclusion complexes with the hydrophobic cavity of the cyclodextrin. The different binding affinities of the (R)- and (S)-enantiomers to the chiral selector result in different electrophoretic mobilities, leading to their separation.[15]
Experimental Workflow:
Caption: Chiral CE workflow for (R)-Prilocaine enantiomeric purity.
Detailed Experimental Protocol:
-
Background Electrolyte (BGE) Preparation: Prepare a BGE consisting of a suitable buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing 10 mM dimethyl-β-cyclodextrin as the chiral selector.[15]
-
Sample Preparation: Dissolve the (R)-Prilocaine sample in the BGE to a concentration of approximately 0.5 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
Analyze a racemic prilocaine standard to identify the migration times of the two enantiomers.
-
Analyze the (R)-Prilocaine sample.
-
Integrate the peak areas and calculate the ee% as described for the HPLC method.
-
NMR Spectroscopy with Chiral Shift Reagents
Causality of Experimental Choices: NMR spectroscopy offers a direct and often rapid method for determining enantiomeric purity without the need for chromatographic separation.[16] The technique relies on the use of a chiral shift reagent (CSR) or a chiral solvating agent (CSA). For prilocaine, a CSA such as (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) has been shown to be effective.[16] The CSA forms transient diastereomeric solvates with the prilocaine enantiomers. These diastereomeric complexes have different magnetic environments, leading to separate, resolvable signals for each enantiomer in the ¹H NMR spectrum. The methine proton adjacent to the chiral center is often a good diagnostic signal for quantification.[16]
Experimental Workflow:
Caption: NMR with CSA workflow for (R)-Prilocaine enantiomeric purity.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the (R)-Prilocaine sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d).
-
Add the chiral solvating agent, (S)-(+)-TFAE, in an optimized molar ratio to the prilocaine sample (this may require some empirical determination, starting with a 1:1 ratio).[16]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[16]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify the resolved signals corresponding to the (R)- and (S)-enantiomers. The methine proton signal is a good candidate for observation.[16]
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric ratio directly from the integration values.
-
Conclusion and Recommendations
The choice of the optimal analytical method for confirming the enantiomeric purity of (R)-Prilocaine depends on the specific requirements of the analysis, including the desired level of precision, sample throughput, and available instrumentation.
-
Chiral HPLC stands out as the most robust and reliable method for routine quality control and release testing, offering excellent resolution and quantitative accuracy. It is the recommended method when unambiguous baseline separation and high precision are paramount.
-
Chiral CE is an excellent alternative, particularly when sample volume is limited or high throughput is required. Its high separation efficiency makes it a powerful tool for screening and method development.
-
NMR with Chiral Shift/Solvating Agents provides a rapid and direct assessment of enantiomeric purity without the need for chromatographic separation. It is particularly useful for reaction monitoring and for confirming the identity of the major enantiomer.
For comprehensive and self-validating results, it is often advisable to employ a primary method, such as chiral HPLC, and a secondary, orthogonal method, like chiral CE or NMR, for confirmation. This multi-faceted approach provides the highest level of confidence in the enantiomeric purity of (R)-Prilocaine, ensuring the development of a safe and effective pharmaceutical product. Adherence to pharmacopeial standards, where available, is also essential for regulatory compliance.
References
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 389-392. [Link]
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1167-1180. [Link]
-
Aboul-Enein, H. Y., & Lino, C. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
-
Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Taylor & Francis Online. [Link]
- BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BenchChem.
-
Snopek, J., Soini, H., Novotny, M., Smolkova-Keulemansova, E., & Jelinek, I. (1996). Chiral separation of local anaesthetics with capillary electrophoresis. Evaluation of the inclusion complex of the enantiomers with heptakis(2,6-di-O-methyl)-β-cyclodextrin. Chromatographia, 42(5-6), 263-268. [Link]
-
Snopek, J., Soini, H., Novotny, M., Smolkova-Keulemansova, E., & Jelinek, I. (1996). Chiral separation of local anaesthetics with capillary electrophoresis. Evaluation of the inclusion complex of the enantiomers with heptakis(2,6-di-O-methyl)-β-cyclodextrin. SciSpace. [Link]
- BenchChem. (2025). The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide. BenchChem.
-
Pavlokova, S., et al. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(21), 6430. [Link]
-
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(6), 350-355. [Link]
- Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
-
de Boer, T., de Zeeuw, R. A., & Ensing, K. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. AZoM. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. Veranova. [Link]
-
Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303-312. [Link]
-
ResearchGate. (n.d.). Achiral and chiral separation of local anaesthetics. ResearchGate. [Link]
- Goering, C. G., Eikenberry, J. N., & Sandel, G. (1975). U.S. Patent No. 3,915,641. Washington, DC: U.S.
-
Sobanko, J. F., Miller, C. J., & Siegel, D. M. (2014). Risk of systemic toxicity with topical lidocaine/prilocaine: a review. Journal of drugs in dermatology: JDD, 13(9), 1118-1122. [Link]
-
Pavlokova, S., et al. (2021). Chiral Aspects of Local Anesthetics. MDPI. [Link]
-
Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Sobanko, J. F., Miller, C. J., & Siegel, D. M. (2014). Risk of Systemic Toxicity With Topical Lidocaine/Prilocaine: A Review. ResearchGate. [Link]
-
Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273-2276. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Prilocaine Hydrochloride: Purity, Standards, and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Medscape. (2024). Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]
-
ResearchGate. (2014). Determination-of-Prilocaine-HCl-in-Pharmaceutical-Preparations-by-GC-MS-Method.pdf. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
-
Nau, T., et al. (2008). Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. Journal of clinical pharmacy and therapeutics, 33(1), 53-61. [Link]
-
The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Local anaesthetic poisoning. The Royal Children's Hospital Melbourne. [Link]
-
LGC Standards. (2016). Pharmacopoeial reference standards and their current lot numbers. Amazon S3. [Link]
-
Chromachemie Laboratory Private Limited. (n.d.). Pharmacopeial Reference Standards. Chromachemie Laboratory Private Limited. [Link]
-
Semantic Scholar. (2008). GC Determination of Prilocaine HCl in Human Plasma: Analytical Application to Real Samples. Semantic Scholar. [Link]
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
-
ResearchGate. (2025). (PDF) Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]
-
ResearchGate. (2015). (PDF) Spectrophotometric and Electroanalytical Determination of Prilocaine. ResearchGate. [Link]
-
NYSORA. (n.d.). Local Anesthetic Systemic Toxicity. NYSORA. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- BenchChem. (n.d.). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine. BenchChem.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. veranova.com [veranova.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. research.vu.nl [research.vu.nl]
- 11. Chiral separation of local anaesthetics with capillary electrophoresis. Evaluation of the inclusion complex of the enantiomers with heptakis(2,6-di-O-methyl)-β-cyclodextrin (1996) | C.E. Sänger-van de Griend | 36 Citations [scispace.com]
- 12. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (R)-Prilocaine and Lidocaine Performance
A Senior Application Scientist's Guide to Benchmarking Local Anesthetics
In the landscape of local anesthetics, both (R)-Prilocaine and Lidocaine stand as widely utilized amino amide agents. While they share a common mechanism of action, nuanced differences in their in vitro performance profiles are critical for researchers and drug development professionals to understand. This guide provides an in-depth, objective comparison of (R)-Prilocaine and Lidocaine, supported by established experimental protocols, to inform the selection of the most appropriate agent for specific research and clinical applications.
Both prilocaine and lidocaine function by blocking voltage-gated sodium channels within neuronal membranes. This action inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.[1] While their onset and intensity of anesthesia are often comparable, key distinctions in their duration of action and toxicity profiles set them apart.
Section 1: Efficacy Assessment via Sodium Channel Blockade
The primary measure of a local anesthetic's efficacy is its ability to block sodium channels. The patch-clamp technique is the gold standard for investigating the functional properties of ion channels and the effects of pharmacological agents on them.[2]
(R)-Prilocaine and Lidocaine are amide-type local anesthetics that stabilize neuronal membranes by inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses.[1] Both agents achieve this by binding to voltage-gated sodium channels in the nerve cell membrane, preventing the propagation of pain signals. Their anesthetic action is reversible, and their effectiveness is dependent on their ability to penetrate the nerve sheath and reach the sodium channels.[3]
Diagram: Simplified Mechanism of Action
Caption: Mechanism of sodium channel blockade by local anesthetics.
This protocol allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium channels by (R)-Prilocaine and Lidocaine.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or ND7/23) expressing voltage-gated sodium channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[4]
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (Artificial Cerebrospinal Fluid - ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, pH 7.4.[2]
-
Internal pipette solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.[2]
-
Stock solutions of (R)-Prilocaine and Lidocaine.
Procedure:
-
Culture neuronal cells on glass coverslips suitable for microscopy.
-
Prepare external and internal solutions and ensure they are sterile and at the correct pH and osmolarity.[2]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with ACSF.[4]
-
Using the micromanipulator, approach a single neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[5]
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
After establishing a stable baseline recording, perfuse the chamber with increasing concentrations of (R)-Prilocaine or Lidocaine.
-
Record the sodium currents at each concentration, allowing for equilibration at each step.
-
Wash out the drug with ACSF to observe the reversibility of the block.
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step for each drug concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (baseline) current.
-
Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of the current is inhibited) for both (R)-Prilocaine and Lidocaine.
| Parameter | (R)-Prilocaine (Predicted) | Lidocaine (Predicted) |
| IC50 (µM) | Expected to be slightly higher than Lidocaine | Literature values typically in the range of 200-300 µM for resting channels[6] |
| Onset of Block | Comparable to Lidocaine | Rapid |
| Recovery from Block | Potentially slower than Lidocaine | Relatively fast |
Section 2: Cytotoxicity Assessment
While effective as anesthetics, it is crucial to evaluate the potential cytotoxic effects of these compounds on neuronal cells.[7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To compare the concentration-dependent cytotoxicity of (R)-Prilocaine and Lidocaine on a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line.[7]
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-Prilocaine and Lidocaine in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the drugs. Include a vehicle control (medium only).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the concentration-response curve for cytotoxicity and determine the LD50 value (the concentration at which 50% of the cells are killed) for both compounds. A study on various local anesthetics found that their killing potency was in the order of procaine ≤ mepivacaine < lidocaine < chloroprocaine < ropivacaine < bupivacaine.[7]
| Parameter | (R)-Prilocaine (Predicted) | Lidocaine (Predicted) |
| LD50 (mM) | Expected to be higher (less toxic) than Lidocaine | Demonstrates dose-dependent cytotoxicity[7][8] |
| Mechanism of Cell Death | Potentially involves apoptosis | Can trigger apoptosis at higher concentrations[7] |
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for assessing local anesthetic cytotoxicity using the MTT assay.
Section 3: Physicochemical Properties and Stability
The stability and physicochemical properties of local anesthetics are critical for their formulation and shelf-life. High-Performance Liquid Chromatography (HPLC) is a robust technique for this analysis.[9][10]
Objective: To assess the chemical stability of (R)-Prilocaine and Lidocaine under various stress conditions.
Materials:
-
HPLC system with a UV detector.
-
C18 column.[11]
-
Mobile phase (e.g., a mixture of phosphate buffer and methanol).[9]
-
Stock solutions of (R)-Prilocaine and Lidocaine.
-
Forced degradation reagents: HCl, NaOH, H2O2.
Procedure:
-
Develop and validate an HPLC method for the simultaneous determination of (R)-Prilocaine and Lidocaine. This includes optimizing the mobile phase, flow rate, and detection wavelength.[9]
-
Prepare solutions of (R)-Prilocaine and Lidocaine and subject them to forced degradation conditions (acidic, basic, and oxidative stress).
-
Analyze the stressed samples by HPLC at various time points.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compounds.
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition over time.
-
Determine the degradation kinetics and predict the shelf-life.
| Parameter | (R)-Prilocaine (Predicted) | Lidocaine (Predicted) |
| Degradation in Acidic Conditions | Susceptible to hydrolysis | Susceptible to hydrolysis |
| Degradation in Basic Conditions | Susceptible to hydrolysis | Susceptible to hydrolysis |
| Degradation in Oxidative Conditions | Potential for oxidation | Potential for oxidation |
Conclusion
This guide outlines a comprehensive in vitro framework for benchmarking the performance of (R)-Prilocaine against Lidocaine. The provided protocols for assessing efficacy, cytotoxicity, and stability offer a robust methodology for generating comparative data. While both anesthetics share a fundamental mechanism of action, this in-depth analysis is expected to reveal that Prilocaine generally exhibits lower systemic toxicity compared to Lidocaine. The choice between (R)-Prilocaine and Lidocaine will ultimately depend on the specific requirements of the intended application, balancing the need for anesthetic potency with the imperative of minimizing potential cytotoxicity.
References
-
Atanassoff, P. G., Hartmannsgruber, M. W., & O'Brien, M. F. (1998). In vitro models for the assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Toxicology and Applied Pharmacology, 153(1), 13-22. Link
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Prilocaine vs. Lidocaine: A Comparative Look at Local Anesthetics. Retrieved from [Link]
-
DailyMed. (n.d.). LIDOCAINE AND PRILOCAINE. Retrieved from [Link]
-
Werner, M., Beutler, M., & Fink, B. R. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia & Analgesia, 108(3), 997-1007. Link
-
Stenberg, T. (2016). In vitro cellular models for neurotoxicity studies. Diva-portal.org. Link
-
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Retrieved from [Link]
-
Emla Patch. (2024, May 27). Numbing 101: Understanding Lidocaine and Prilocaine. Retrieved from [Link]
-
Hasini, A. (2024, September 22). What is the Difference Between Lidocaine and Prilocaine. Pediaa.Com. Link
-
HEXIA Pharm. (2025, July 29). Advances in Topical Anesthesia Using Lidocaine and Prilocaine. Retrieved from [Link]
-
van der Meer, F., van der Zalm, A., & Westerink, R. H. S. (2021). Refining in vitro and in silico neurotoxicity approaches by accounting for interspecies and interindividual differences in toxicodynamics. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1153-1164. Link
-
Heavner, J. E., & de Jong, R. H. (1974). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. British Journal of Anaesthesia, 46(7), 487-493. Link
-
Request PDF. (2025, September 6). Cytotoxicity of Local Anesthetics in Human Neuronal Cells. ResearchGate. Link
-
CNKI. (n.d.). Measurement of lidocaine and prilocaine in compound cream by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of local anesthetics on cytotoxicity, which was assessed with lactate dehydrogenase (LDH) leakage. Retrieved from [Link]
-
Koo, K. M., Kim, H. J., & Park, K. D. (2018). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. International Journal of Molecular Sciences, 19(5), 1377. Link
-
Scribd. (n.d.). Lidocaine Stability Methods. Retrieved from [Link]
-
Sheets, P. L., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 63. Link
-
Request PDF. (2025, August 5). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. ResearchGate. Link
-
Imran, M., Khan, A. U., & Ahmed, S. A. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Journal of the College of Physicians and Surgeons Pakistan, 31(5), 552-557. Link
-
O'Leary, M. E. (2012). Local anesthetic inhibition of a bacterial sodium channel. The Journal of General Physiology, 139(6), 469-481. Link
-
GERPAC. (2024, October 2). Validation of an assay method for lidocaine, prilocaine and tetracaine using UV detection high- performance liquid chromatography. Retrieved from [Link]
-
ASCO Publications. (2021, May 28). Antitumor effects of local anesthetic agents in vitro and in vivo. Retrieved from [Link]
-
SciELO. (n.d.). Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. Retrieved from [Link]
-
Circulation Research. (n.d.). Local Anesthetic Anchoring to Cardiac Sodium Channels. Retrieved from [Link]
-
PubMed Central. (n.d.). Local anaesthetic block of sodium channels: raising the barrier. Retrieved from [Link]
-
BJA: British Journal of Anaesthesia. (n.d.). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro sustained release profile of lidocaine (top) and prilocaine (bottom) from biopolymers (left) and hybrid nanofilms (right). Retrieved from [Link]
-
PubMed Central. (2018, March 15). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Retrieved from [Link]
-
patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. Retrieved from [Link]
-
ResearchGate. (2021, May 26). (PDF) Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Retrieved from [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Retrieved from [Link]
-
NIH. (n.d.). Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers. Retrieved from [Link]
-
Drugs.com. (n.d.). Lidocaine vs Prilocaine Comparison. Retrieved from [Link]
-
PubMed. (1988, September). Comparison of lidocaine and prilocaine for intravenous regional anesthesia. Retrieved from [Link]
Sources
- 1. LIDOCAINE AND PRILOCAINE [dailymed.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. hexiapharm.com [hexiapharm.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. rupress.org [rupress.org]
- 7. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of lidocaine and prilocaine in compound cream by HPLC [journal11.magtechjournal.com]
- 10. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]
A Comparative Analysis of Prilocaine Enantiomers: A Guide to Stereoselective Activity and Toxicity
Introduction: The Significance of Chirality in Prilocaine's Profile
Prilocaine, a widely utilized amide local anesthetic, is administered clinically as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (S)-prilocaine and (R)-prilocaine. While these enantiomers share the same chemical formula, their three-dimensional arrangement leads to significant differences in their pharmacological and toxicological profiles. Understanding these stereoselective differences is paramount for researchers and drug development professionals aiming to optimize local anesthetic efficacy while minimizing adverse effects. This guide provides a comprehensive comparison of (S)- and (R)-prilocaine, supported by experimental data and detailed protocols, to elucidate the nuanced activity of each enantiomer.
It is generally observed that the local anesthetic activities of the two prilocaine isomers are similar in in-vivo experiments.[1] However, a critical distinction lies in their toxicity, with the (R)-(-)-enantiomer demonstrating higher toxicity.[1] This increased toxicity is primarily attributed to its faster metabolism to o-toluidine, a metabolite known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[1]
This guide will delve into the experimental methodologies required to quantitatively assess and compare the efficacy and toxicity of prilocaine enantiomers. We will explore in-vitro and in-vivo models that are fundamental to characterizing the stereoselective action of these compounds.
Section 1: In-Vitro Efficacy Assessment: Sodium Channel Blockade
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of action potentials and, consequently, the sensation of pain. The potency of a local anesthetic is directly related to its ability to inhibit these channels. Electrophysiological techniques, such as the whole-cell patch-clamp method, are the gold standard for quantifying this activity.
Experimental Protocol: Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade
This protocol details the methodology for assessing the inhibitory effects of (S)- and (R)-prilocaine on voltage-gated sodium channels (e.g., Nav1.5 or Nav1.7) expressed in a suitable cell line, such as Human Embryonic Kidney (HEK-293) cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the target human sodium channel isoform (e.g., Nav1.5) under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
-
Electrophysiological Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
-
Whole-Cell Configuration:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.
-
-
Drug Application:
-
Prepare stock solutions of (S)-prilocaine and (R)-prilocaine. Dilute to a range of final concentrations in the external solution.
-
Apply the different concentrations of each enantiomer to the cell via a perfusion system.
-
Allow sufficient time for the drug to equilibrate and exert its effect.
-
-
Data Acquisition and Analysis:
-
Record the peak sodium current in the absence (control) and presence of each drug concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct concentration-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer by fitting the data to the Hill equation.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the rat sciatic nerve block model to assess in-vivo efficacy.
Expected Data and Interpretation:
Based on existing literature, it is anticipated that the in-vivo anesthetic activity of (S)- and (R)-prilocaine will be similar. [1]Therefore, the ED₅₀ values for both sensory and motor blockade are expected to be comparable between the two enantiomers.
| Parameter | (S)-Prilocaine | (R)-Prilocaine |
| In-Vivo Anesthetic Potency (ED₅₀) | Similar | Similar |
(Note: This table reflects the expected outcome based on qualitative literature. Specific ED₅₀ values require direct experimental determination.)
Section 3: In-Vitro Toxicity Assessment
A crucial aspect of drug development is the evaluation of potential toxicity. For prilocaine, two key areas of concern are general cytotoxicity and the specific risk of methemoglobinemia.
Cytotoxicity: Neuronal Cell Viability Assay
The neurotoxic potential of local anesthetics can be assessed in vitro using neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Exposure:
-
Prepare a range of concentrations of (S)-prilocaine and (R)-prilocaine in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium without the drug).
-
-
Incubation: Incubate the cells with the prilocaine enantiomers for a defined period (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal lethal dose (LD₅₀) for each enantiomer from the concentration-response curves.
-
Diagram of Cytotoxicity Assessment:
Caption: Workflow for the MTT assay to determine the cytotoxicity of prilocaine enantiomers.
Expected Data and Interpretation:
| Parameter | (S)-Prilocaine | (R)-Prilocaine | Racemic Prilocaine |
| Cytotoxicity (LD₅₀) on SH-SY5Y cells | Higher (Less Toxic) | Lower (More Toxic) | 4.32 ± 0.39 mM [2] |
(Note: The values for the individual enantiomers are expected trends and require experimental confirmation.)
Methemoglobin Formation
The propensity of prilocaine to cause methemoglobinemia is a significant safety consideration. This adverse effect is primarily due to its metabolite, o-toluidine. The rate and extent of methemoglobin formation can be quantified in vitro using red blood cell suspensions.
Step-by-Step Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, heparinized blood from a healthy donor.
-
Centrifuge the blood to separate the plasma and buffy coat.
-
Wash the remaining RBCs multiple times with a buffered saline solution (e.g., PBS).
-
Resuspend the washed RBCs in PBS to a specific hematocrit (e.g., 50%).
-
-
Incubation with Prilocaine Enantiomers:
-
Prepare solutions of (S)-prilocaine and (R)-prilocaine at a set concentration.
-
In separate tubes, incubate the RBC suspension with each enantiomer at 37°C. Include a negative control (RBCs with PBS only).
-
-
Sample Collection:
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes), collect aliquots from each incubation tube.
-
-
Methemoglobin Measurement (Spectrophotometric Method):
-
Lyse the RBCs in the collected aliquots by adding a lysing agent (e.g., saponin).
-
Measure the absorbance of the lysate at two wavelengths: one where methemoglobin has a characteristic peak (around 630 nm) and another for total hemoglobin (around 540 nm).
-
Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.
-
-
Data Analysis:
-
Plot the percentage of methemoglobin over time for each enantiomer.
-
Compare the rate and maximum level of methemoglobin formation between (S)- and (R)-prilocaine.
-
Expected Data and Interpretation:
The (R)-enantiomer of prilocaine is metabolized more rapidly to o-toluidine, the primary causative agent of methemoglobinemia. [1]Therefore, it is expected that incubation with (R)-prilocaine will result in a faster and greater formation of methemoglobin compared to the (S)-enantiomer.
| Parameter | (S)-Prilocaine | (R)-Prilocaine |
| In-Vitro Methemoglobin Formation | Lower Rate and Extent | Higher Rate and Extent |
(Note: This table represents the expected outcome based on the known metabolic differences. Quantitative rates require direct experimental measurement.)
Conclusion: A Stereoselective Approach to Safer Local Anesthesia
The comparative analysis of prilocaine's enantiomers underscores the critical role of stereochemistry in drug action and safety. While both (S)- and (R)-prilocaine exhibit similar in-vivo anesthetic potency, the (R)-enantiomer presents a greater toxicological liability due to its more rapid conversion to the methemoglobin-inducing metabolite, o-toluidine.
The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to quantitatively assess these stereoselective differences. By employing techniques such as whole-cell patch-clamp for in-vitro efficacy, the rat sciatic nerve block for in-vivo potency, and in-vitro cytotoxicity and methemoglobin formation assays for safety profiling, a comprehensive understanding of each enantiomer's profile can be achieved.
This knowledge is instrumental in the pursuit of safer local anesthetic formulations. While racemic prilocaine is an effective anesthetic, the development of single-enantiomer formulations, specifically (S)-prilocaine, could potentially offer a similar anesthetic benefit with a reduced risk of methemoglobinemia. Further research focusing on direct, quantitative comparisons of the enantiomers is crucial to fully validate this therapeutic strategy and advance the development of local anesthetics with an optimized safety and efficacy profile.
References
-
Švec, P., & Mikuš, P. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(21), 6445. [Link]
-
Thalhammer, J. G., Vladimirova, M., & Strichartz, G. R. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and analgesia, 75(6), 889–894. [Link]
-
Malet, A., Faure, M. O., Deletage, N., Pereira, B., Haas, H., & Lambert, G. (2015). The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line. Anesthesia and analgesia, 120(3), 589–596. [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of an (R)-Prilocaine Bioanalytical Assay
This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of a bioanalytical assay for (R)-Prilocaine. As drug development increasingly focuses on single-enantiomer therapeutics, the ability to reliably and consistently measure the specific stereoisomer across different analytical laboratories is paramount for ensuring data integrity in pharmacokinetic and toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a robust, transferable bioanalytical method for chiral molecules like (R)-Prilocaine.
The Rationale for Enantioselective Bioanalysis of Prilocaine
Prilocaine, a widely used local anesthetic, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[1][2] While the racemic mixture is clinically effective, the individual enantiomers can exhibit different pharmacological and toxicological profiles.[2][3] For instance, the toxicity of prilocaine has been linked to its metabolic conversion to o-toluidine, a compound that can induce methemoglobinemia. Studies have suggested that the (S)-enantiomer's metabolic pathway may contribute more significantly to this toxicity.[3] Consequently, developing drugs with a single, therapeutically optimized enantiomer is a common strategy in modern drug development, often referred to as a "chiral switch".[2]
This focus on single-enantiomer drugs necessitates bioanalytical methods that are not only accurate and precise but also stereoselective, capable of distinguishing and quantifying the specific enantiomer of interest, in this case, (R)-Prilocaine, in a biological matrix. When clinical trials or non-clinical studies are conducted across multiple sites, it becomes crucial to validate the bioanalytical method across different laboratories to ensure data consistency and reliability, a process known as inter-laboratory validation or cross-validation.[4][5]
Comparative Overview of Bioanalytical Techniques for (R)-Prilocaine
The cornerstone of a successful (R)-Prilocaine bioanalytical assay is the chiral separation technique. Several approaches can be employed, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most common.[2][3] When coupled with a sensitive detector, such as a mass spectrometer (MS), these techniques can achieve the low limits of quantification required for pharmacokinetic studies.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC-UV | Utilizes a chiral stationary phase (CSP) to physically separate the enantiomers, which are then detected by UV absorbance.[6] | Cost-effective, widely available instrumentation. | Lower sensitivity compared to MS, potential for interference from matrix components. | Early-stage research, formulations analysis. |
| Chiral LC-MS/MS | Combines the chiral separation of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7][8] | High sensitivity (ng/mL to pg/mL levels), high selectivity, reduced matrix effects. | Higher instrument cost and complexity. | Pharmacokinetic and toxicokinetic studies, clinical trials.[7] |
| Capillary Electrophoresis (CE) | Separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector in the buffer.[9] | High separation efficiency, low sample and reagent consumption. | Lower loading capacity, can be less robust for routine high-throughput analysis. | Academic research, specialized applications. |
For the purpose of this guide, we will focus on the most prevalent and regulatory-accepted method for bioanalysis in drug development: Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
Designing the Inter-Laboratory Validation Protocol
An inter-laboratory validation study for an (R)-Prilocaine bioanalytical assay should be meticulously planned to ensure a comprehensive assessment of the method's transferability and reproducibility. The protocol should be designed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]
Below is a DOT script illustrating the workflow of a typical inter-laboratory validation study.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Validation.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters that must be assessed by each participating laboratory, based on the ICH M10 Bioanalytical Method Validation guideline.[13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for LC-MS/MS) |
| Selectivity | To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values and the degree of scatter in the data. | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal, and precision (%CV) ≤ 20%. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocol: A Representative Chiral LC-MS/MS Method for (R)-Prilocaine
The following is a detailed, step-by-step methodology for a representative (R)-Prilocaine bioanalytical assay. This protocol should be fully validated at the originating laboratory before being transferred.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and quality controls at room temperature.
-
Pipette 100 µL of plasma into a 96-well plate.
-
Add 25 µL of the internal standard (IS) working solution (e.g., (R)-Prilocaine-d7) to all wells except for the blank matrix.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE plate.
-
Wash the SPE plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for (R)-Prilocaine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Prilocaine | 221.2 | 86.1 |
| (R)-Prilocaine-d7 | 228.2 | 86.1 |
Inter-Laboratory Comparison of Performance Data
Once each participating laboratory has performed a partial validation and analyzed the set of validation and incurred samples, the data should be compiled and compared. The goal is to demonstrate that the method provides equivalent results regardless of the laboratory.
Hypothetical Performance Data Comparison
The following table presents a hypothetical comparison of key validation parameters from three different laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | Consistent across labs |
| Intra-day Precision (%CV) | 2.5 - 6.8% | 3.1 - 7.5% | 2.8 - 6.5% | ≤ 15% |
| Inter-day Precision (%CV) | 4.1 - 8.2% | 4.5 - 9.1% | 3.9 - 8.8% | ≤ 15% |
| Accuracy (% Bias) | -5.2 to 3.8% | -6.1 to 4.5% | -4.8 to 4.1% | ±15% |
Incurred Sample Reanalysis (ISR)
A critical component of bioanalytical method validation is the reanalysis of a subset of study samples, known as Incurred Sample Reanalysis (ISR), to assess the reproducibility of the method.[14] In an inter-laboratory validation, ISR can be performed by having each lab reanalyze a portion of its own samples, or by exchanging a subset of samples between labs.
The percentage difference between the initial and repeat results for each sample is calculated as follows:
The acceptance criterion is typically that at least 67% of the reanalyzed samples should have a percentage difference within ±20%.
Conclusion and Best Practices
A successful inter-laboratory validation of a bioanalytical assay for (R)-Prilocaine hinges on a well-defined protocol, clear communication between participating laboratories, and a thorough understanding of the regulatory requirements. The data presented in this guide, while hypothetical, illustrates the expected level of performance and consistency for a robust and transferable chiral LC-MS/MS method.
Key Takeaways for a Successful Inter-Laboratory Validation:
-
Start with a Robust Method: The originating laboratory must fully validate the method according to current regulatory guidelines before initiating a transfer.
-
Establish a Detailed Validation Plan: The plan should prospectively define all experiments, acceptance criteria, and the statistical approach for data comparison.
-
Use Common Reference Standards and QCs: All participating laboratories should use the same batches of reference standards and quality control samples to minimize variability.
-
Open Communication: Regular communication between the laboratories is essential to address any technical issues that may arise during the validation process.
By adhering to these principles, drug development organizations can ensure the generation of high-quality, consistent, and reliable bioanalytical data for chiral compounds like (R)-Prilocaine, ultimately supporting the successful progression of new therapeutic entities through the development pipeline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1085–1091. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Martín-Biosca, Y., et al. (2020). Reversed phase liquid chromatography for the enantioseparation of local anaesthetics in polysaccharide-based stationary phases. Application to biodegradability studies. Journal of Chromatography A, 1626, 461334. [Link]
-
Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303–312. [Link]
-
Rao, S. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Practical Laboratory Medicine, 17, e00129. [Link]
-
Nishi, H., et al. (1994). Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique. Journal of Chromatography A, 678(2), 333–341. [Link]
-
Waters Corporation. Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. [Link]
-
Čižmáriková, R., et al. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(12), 2738. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Rao, S. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Practical Laboratory Medicine, 17, e00129. [Link]
-
Čižmáriková, R., et al. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(12), 2738. [Link]
-
Čižmáriková, R., et al. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(12), 2738. [Link]
-
Gowekar, N. M., & Wadher, S. J. (2017). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 179-182. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Ates, S., et al. (2014). Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. Journal of the Chemical Society of Pakistan, 36(5), 896-901. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Bioanalytical Method Validation M10. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
Rao, S. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Practical Laboratory Medicine, 17, e00129. [Link]
-
Shah, V. P., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 121, 14-23. [Link]
-
Medscape. Local Anesthetics. [Link]
-
IQVIA Laboratories. Validated Assays. [Link]
-
Timmerman, P., et al. (2009). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 11(3), 516–522. [Link]
-
Drug Discovery & Development. (2023). Bioanalytical method revalidation challenges in pharma R&D. [Link]
Sources
- 1. Chiral Aspects of Local Anesthetics [mdpi.com]
- 2. Chiral Aspects of Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ag-lab.org [ag-lab.org]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Stereoselective determination of R(-)- and S(+)-prilocaine in human serum using a brush-type chiral stationary phase, solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-Prilocaine in a Laboratory Setting
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of (R)-Prilocaine. Adherence to these protocols is critical not only for laboratory safety but also for environmental stewardship and regulatory compliance. The information herein is designed to build on your existing safety knowledge, providing clarity and causality behind each recommended action.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
(R)-Prilocaine, like its racemic mixture, is an amide-type local anesthetic. While effective in its clinical application, it possesses inherent hazards that dictate its disposal pathway. Understanding these risks is the foundation of safe handling and disposal.
(R)-Prilocaine is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2] Of significant concern from a disposal standpoint is its environmental impact. It is recognized as being harmful to aquatic life with long-lasting effects, primarily because it is not readily biodegradable.[3][4] This persistence means that improper disposal, such as discharging to a sewer system, can lead to long-term contamination of waterways.[1][3]
Table 1: GHS Hazard Classification for Prilocaine
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects | None |
The Regulatory Landscape: Ensuring Compliance
The disposal of all laboratory chemicals is governed by a multi-layered regulatory framework. For (R)-Prilocaine, the primary authority in the United States is the Environmental Protection Agency (EPA).
A critical regulation to note is the federal ban on sewering (i.e., flushing down a drain) of hazardous pharmaceutical waste.[5][6][7] This rule was implemented to mitigate the negative environmental impact of pharmaceuticals on aquatic ecosystems.[6] Therefore, under no circumstances should (R)-Prilocaine or its rinsate be disposed of down the drain.
While Prilocaine is not typically found on the EPA's "P" or "U" lists of acute hazardous wastes, it must be managed as a non-hazardous or hazardous pharmaceutical waste according to institutional and local guidelines.[5][8] All waste must be disposed of in accordance with national and local regulations, typically through a licensed chemical destruction plant or via controlled incineration.[1][9]
It is also important to note that (R)-Prilocaine is not generally classified as a controlled substance by the Drug Enforcement Administration (DEA). This distinguishes its disposal from DEA-scheduled substances, which require stringent "non-retrievable" destruction methods and specific record-keeping (DEA Form 41).[10][11][12] However, users must always verify the status of any chemical under their specific state and local regulations.
Core Disposal Workflow
The fundamental principle for (R)-Prilocaine disposal is that all waste streams containing the chemical must be segregated, properly contained, and transferred to a licensed hazardous waste management company. The following workflow diagram illustrates the decision-making process for compliant disposal.
Caption: Workflow for the compliant disposal of (R)-Prilocaine waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different (R)-Prilocaine waste streams. Always handle the chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1]
Required Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: To protect skin and clothing.
Protocol 4.1: Unused or Expired (R)-Prilocaine (Pure Substance)
This protocol applies to the pure, solid (R)-Prilocaine chemical that is no longer needed.
Methodology:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and properly labeled as "Hazardous Waste."
-
Transfer: Carefully transfer the unwanted (R)-Prilocaine into the hazardous waste container. If the original container is still intact and well-sealed, it may be permissible to place the entire container into a larger, labeled overpack container. Consult your EHS office for specific guidance.
-
Labeling: Clearly write "(R)-Prilocaine" in the contents section of the hazardous waste label.
-
Sealing and Storage: Securely close the container. Store it in your laboratory's designated Satellite Accumulation Area (SAA) until pickup is arranged.
Protocol 4.2: Contaminated Labware and Debris
This protocol covers items such as contaminated gloves, weigh boats, paper towels, and disposable glassware.
Methodology:
-
Waste Collection: Designate a specific, lined container or a robust, sealable bag for solid (R)-Prilocaine-contaminated waste.
-
Segregation: Place all non-sharp, contaminated solid items directly into this container.
-
Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed into a designated, puncture-proof sharps container.
-
Sealing and Labeling: Once full, securely seal the container/bag. If not already a designated hazardous waste container, place the sealed bag into a larger, labeled hazardous chemical waste bin.
-
Storage: Store in the SAA for disposal via your licensed waste vendor.
Protocol 4.3: Empty (R)-Prilocaine Containers
Empty containers must be properly managed to ensure they are free of residual chemical before being recycled or discarded.
Methodology:
-
Triple Rinsing: The concept of "triple rinsing" is a common practice for decontaminating chemical containers.[1]
-
First Rinse: Add a small amount of a suitable solvent (e.g., water or as recommended by your EHS office) to the empty container. Secure the cap and shake vigorously to dissolve the remaining residue. Crucially, pour this first rinsate into a designated liquid hazardous waste container for (R)-Prilocaine waste. This rinsate is considered hazardous.
-
Second & Third Rinses: Repeat the rinsing process two more times. Depending on institutional policy, these subsequent rinses may be permissible for drain disposal, but the most protective practice is to collect all three rinses as hazardous waste.
-
-
Container Defacing: Once the container is clean and dry, completely deface or remove the original label to prevent any confusion.
-
Disposal: The clean, defaced container can now be disposed of in the appropriate recycling or general laboratory glass waste stream, as per your facility's procedures.[1]
Protocol 4.4: Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental release.
Methodology:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[13]
-
Don PPE: Wear required PPE, including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.[3]
-
Containment: Prevent the spill from spreading. Use non-sparking tools for cleanup.[1]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid creating dust.[13]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any contaminated wipes for disposal as hazardous waste.
-
Disposal: Seal, label, and store the waste container in the SAA for professional disposal.
Summary of Best Practices
-
ALWAYS treat all (R)-Prilocaine waste streams as hazardous chemical waste.
-
NEVER dispose of (R)-Prilocaine powder or liquids down the drain.[7]
-
ALWAYS wear appropriate PPE when handling (R)-Prilocaine and its associated waste.[2]
-
ALWAYS segregate (R)-Prilocaine waste from other waste streams in clearly labeled, sealed containers.[9]
-
ALWAYS collect the first rinsate from empty containers as hazardous waste.
-
ALWAYS consult your institution's EHS department for specific guidance and to arrange for disposal by a licensed contractor.[2]
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a safer laboratory environment and protect our shared ecosystem, reinforcing the trust placed in us as responsible scientific professionals.
References
-
PRILOCAINE BASE - Safety Data Sheet. Moehs Ibérica. [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Advantage Magazine. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
PRILOCAINE HCL Safety Data Sheet. Moehs Ibérica. [Link]
-
How To Safely Dispose of Controlled Substances. Daniels Health. [Link]
-
Disposal of Controlled Substance Prescriptions Abandoned by Patients/Visitors at a Practitioner’s Registered Location. Drug Enforcement Administration. [Link]
-
PRILOCAINE HCL Safety Data Sheet. Moehs Ibérica. [Link]
-
Disposal of Controlled Substance Prescriptions Abandoned by Patients/Visitors at a Practitioner’s Registered Location. Drug Enforcement Administration. [Link]
-
Disposal of Controlled Substances. Federal Register. [Link]
-
The DEA and the Sedation Dentist: Proper Disposal of Controlled Substances. DOCS Education. [Link]
-
DEA Rule on the Disposal of Controlled Substances. ASHP. [Link]
-
Environmental Risk Assessment Data Prilocaine hydrochloride. AstraZeneca. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. moehs.com [moehs.com]
- 4. astrazeneca.com [astrazeneca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. waste360.com [waste360.com]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 12. docseducation.com [docseducation.com]
- 13. spectrumrx.com [spectrumrx.com]
Personal protective equipment for handling (R)-Prilocaine
Essential Safety and Handling Guide for (R)-Prilocaine
(R)-Prilocaine , an active pharmaceutical ingredient (API), requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. As a Senior Application Scientist, this guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in every step of the handling, operational, and disposal processes.
Understanding the Risks: A Proactive Stance on Safety
(R)-Prilocaine, like its racemic mixture and hydrochloride salt, presents several hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and ocular exposure.[1] According to safety data sheets (SDS), prilocaine and its salts are classified as:
-
Harmful in contact with skin[2]
Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin). Therefore, preventing direct contact and aerosol generation is paramount.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure. This is guided by a thorough risk assessment.
Foundational PPE for Low-Exposure Scenarios
For tasks with a low risk of aerosolization, such as handling small quantities in a contained environment (e.g., weighing in a ventilated balance enclosure), the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact.[5] Double-gloving is recommended when handling potent compounds. |
| Eye Protection | Safety glasses with side shields | Protects eyes from accidental splashes or projectiles.[6] |
| Lab Coat | Long-sleeved, with snap or button closures | Protects skin and personal clothing from contamination. |
Enhanced PPE for High-Exposure Scenarios
Procedures with a higher risk of generating airborne particles, such as scooping, mixing, or any open handling of the powder, demand a more robust PPE ensemble:
| PPE Component | Specification | Rationale |
| Gloves | Double-layered nitrile gloves | Ensures a higher level of protection against dermal absorption.[5] |
| Eye Protection | Chemical splash goggles | Offers a complete seal around the eyes, providing superior protection from airborne particles and splashes.[6] |
| Lab Coat | Disposable, solid-front gown with elastic cuffs | Provides enhanced protection and is easily removed to prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator | Essential for preventing the inhalation of fine powders.[7] A fit test is required to ensure a proper seal. |
| Additional Protection | Disposable shoe covers and hairnet | Minimizes the tracking of contaminants outside of the designated work area. |
Operational Blueprint: From Receipt to Disposal
A structured operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store (R)-Prilocaine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
-
All handling of powdered (R)-Prilocaine should be conducted within a certified chemical fume hood or a ventilated containment enclosure to minimize inhalation exposure.[1][9]
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Use dedicated scoops and spatulas for handling.
-
Clean all equipment and surfaces thoroughly after each use to prevent cross-contamination.
Spill Management: A Rapid Response Protocol
In the event of a spill, immediate and decisive action is required:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes a respirator, double gloves, a disposable gown, and chemical splash goggles.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent further dispersal of the powder.
-
Clean-Up: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Diagram: Spill Response Workflow
A flowchart illustrating the key steps in responding to a spill of (R)-Prilocaine.
Disposal Plan: Environmental Stewardship
Proper disposal of (R)-Prilocaine and any contaminated materials is not only a regulatory requirement but also an ethical obligation to protect the environment.
-
Waste Segregation: All waste contaminated with (R)-Prilocaine, including empty containers, used PPE, and spill clean-up materials, must be segregated from general laboratory waste.
-
Containerization: Collect all (R)-Prilocaine waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal Method: Do not dispose of (R)-Prilocaine down the drain or in regular trash.[10] It must be disposed of as hazardous chemical waste, typically through incineration by a licensed waste disposal contractor.[11] Always adhere to local, state, and federal regulations for pharmaceutical waste disposal.[10][12]
Conclusion: A Commitment to Safety
The safe handling of (R)-Prilocaine is a cornerstone of responsible research. By understanding the inherent risks, diligently employing the appropriate PPE, adhering to a robust operational plan, and ensuring proper disposal, we can foster a secure and productive laboratory environment. This guide serves as a foundational document, but it is incumbent upon each researcher to remain vigilant and informed, consulting institutional safety officers and the latest regulatory guidelines.
References
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- Scribd. (n.d.). Best Practices for Pharmaceutical PPE.
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Cayman Chemical. (2025, August 29). Safety Data Sheet - Prilocaine (hydrochloride).
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - Prilocaine hydrochloride.
- Spectrum Chemical. (2017, September 18). Prilocaine Hydrochloride, USP - SAFETY DATA SHEET.
- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing.
- American Chemistry Council. (n.d.). Protective Equipment.
- National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.
- Occupational Health & Safety. (2011, August 14). NIOSH List Highlights Safe Handling of Hazardous Drugs.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Prilocaine.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Prilocaine hydrochloride.
- PureWay Compliance, Inc. (2024, May 13). Pharmaceutical Waste Management for Dental Practices.
- Dental Economics. (n.d.). Dental practices must follow new pharmaceutical disposal protocols to stay compliant.
- U.S. Food and Drug Administration (FDA). (2024, October 31). Disposal of Unused Medicines: What You Should Know.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. ilcdover.com [ilcdover.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. fishersci.com [fishersci.com]
- 5. mjhughes.com [mjhughes.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ohsonline.com [ohsonline.com]
- 8. fishersci.com [fishersci.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. Pharmaceutical Waste Management for Dental Practices - Dental Recycling North America [drna.com]
- 11. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
